Product packaging for 800CW maleimide(Cat. No.:)

800CW maleimide

Cat. No.: B12381099
M. Wt: 1291.4 g/mol
InChI Key: GEFVHNSQMHEEPT-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

800CW Maleimide is a thiol-reactive near-infrared (NIR) fluorescent dye designed for site-specific labeling of biomolecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides . This reagent enables highly efficient conjugation reactions at physiological pH (6.5-7.5), forming a stable thioether bond with its target . The dye exhibits strong absorption and emission in the NIR range (approx. 774-778 nm absorption and 789-794 nm emission in aqueous buffers), which minimizes background autofluorescence and allows for deeper tissue penetration in imaging applications . The primary research applications for this compound include the development of fluorescent probes for a wide array of techniques. These conjugates are propelling numerous clinical trials and are used in preclinical research for in vivo optical imaging , tumor targeting , Western blotting , flow cytometry , and microscopy . Its utility is demonstrated in the synthesis of targeted imaging agents, such as Affibody molecules for epidermal growth factor receptor (EGFR) detection and iRGD peptides for tumor localization . The small size and favorable biodistribution of peptides labeled with this compound allow for rapid tissue distribution and clearance, making them ideal for real-time imaging, such as fluorescence-guided surgery . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H65N4Na3O18S4 B12381099 800CW maleimide

Properties

Molecular Formula

C57H65N4Na3O18S4

Molecular Weight

1291.4 g/mol

IUPAC Name

trisodium;(2E)-2-[(2Z)-2-[3-[(Z)-2-[1-[6-[[7-(2,5-dioxopyrrol-1-yl)oxy-7-oxoheptyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]-2-(4-sulfonatophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate

InChI

InChI=1S/C57H68N4O18S4.3Na/c1-56(2)45-37-43(82(72,73)74)25-27-47(45)59(34-11-7-8-17-51(62)58-33-10-6-5-9-18-54(65)79-61-52(63)31-32-53(61)64)49(56)29-19-39-15-14-16-40(55(39)78-41-21-23-42(24-22-41)81(69,70)71)20-30-50-57(3,4)46-38-44(83(75,76)77)26-28-48(46)60(50)35-12-13-36-80(66,67)68;;;/h19-32,37-38H,5-18,33-36H2,1-4H3,(H4-,58,62,66,67,68,69,70,71,72,73,74,75,76,77);;;/q;3*+1/p-3

InChI Key

GEFVHNSQMHEEPT-UHFFFAOYSA-K

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C\C3=C(/C(=C\C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCC(=O)ON7C(=O)C=CC7=O)C.[Na+].[Na+].[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCC(=O)ON7C(=O)C=CC7=O)C.[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 800CW Maleimide: Excitation, Emission, and Application in Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye, 800CW maleimide, with a focus on its spectral properties and applications in biological research. This document details the excitation and emission spectra, experimental protocols for conjugation, and its utility in studying cellular signaling pathways.

Core Photophysical and Chemical Properties

This compound is a bright and photostable fluorescent dye that is particularly valuable for in vivo imaging due to its emission in the near-infrared window (700-900 nm), where tissue autofluorescence is minimized.[1] The maleimide reactive group specifically targets free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, allowing for site-specific labeling.[2][3]

Spectral Characteristics

The excitation and emission maxima of this compound can exhibit slight variations depending on the solvent environment. It is crucial to consider these shifts when designing experimental setups for fluorescence detection.

PropertyValue (in Water/PBS)Value (in Methanol)
Excitation Maximum (λex) 774 nm778 nm
Emission Maximum (λem) 789 nm794 nm
Molar Extinction Coefficient (ε) 240,000 M⁻¹cm⁻¹300,000 M⁻¹cm⁻¹
Molecular Weight 1191.25 g/mol 1191.25 g/mol

Application in Cellular Signaling Pathway Analysis

The high sensitivity and low background of this compound make it an exceptional tool for tracking and quantifying proteins involved in cell signaling. By conjugating the dye to antibodies, ligands, or inhibitors that target specific cell surface receptors, researchers can visualize receptor trafficking, dimerization, and downstream signaling events.

A prominent application is in cancer research, where antibodies targeting overexpressed receptors on tumor cells, such as the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2), are labeled with this compound.[1][4] This enables real-time, non-invasive imaging of tumors and provides insights into the signaling pathways that drive cancer progression.

Below is a diagram illustrating the general principle of using an this compound-labeled antibody to track a receptor tyrosine kinase (RTK) signaling pathway.

ReceptorSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) Ligand->RTK Binds Ab_800CW Antibody-800CW Maleimide Ab_800CW->RTK Targets Dimerization Dimerization & Autophosphorylation RTK->Dimerization SignalingProteins Downstream Signaling Proteins (e.g., Grb2, Sos) Dimerization->SignalingProteins Recruits MAPK_Pathway MAPK/ERK Pathway SignalingProteins->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway SignalingProteins->PI3K_Pathway CellularResponse Cellular Response (Proliferation, Survival) MAPK_Pathway->CellularResponse PI3K_Pathway->CellularResponse

Receptor Tyrosine Kinase Signaling Pathway Visualization

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein, such as an antibody, that contains or has been engineered to contain free sulfhydryl groups.

1. Reduction of Disulfide Bonds (if necessary):

  • For proteins like antibodies, selective reduction of hinge-region disulfide bonds is often required to expose free thiols.

  • Dissolve the antibody (e.g., at 10 mg/mL) in a suitable buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, 1 mM EDTA, pH 7.4).

  • Add a reducing agent such as 2-Mercaptoethylamine (2-MEA) to a final concentration of 50 mM.

  • Incubate at 37°C for 90 minutes.

  • Immediately remove the excess reducing agent using a desalting spin column or dialysis.

2. Dye Preparation:

  • Reconstitute this compound powder in anhydrous dimethyl sulfoxide (DMSO) or water to a stock concentration of approximately 10 mM. Protect the solution from light.

3. Conjugation Reaction:

  • The maleimide group reacts with sulfhydryl groups at a pH range of 6.5-7.5. Phosphate-buffered saline (PBS) at pH 7.2 is a commonly used reaction buffer.

  • Add the this compound solution to the reduced and purified protein. A molar excess of 10-20 fold of dye to protein is a typical starting point.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the Conjugate:

  • Remove unconjugated dye from the labeled protein using size-exclusion chromatography (e.g., a desalting spin column) or dialysis.

5. Characterization:

  • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the 800CW dye).

The following diagram illustrates the experimental workflow for antibody labeling and purification.

AntibodyLabelingWorkflow Start Start: Antibody Solution Reduction 1. Reduce Disulfide Bonds (e.g., with 2-MEA) Start->Reduction PurifyReduction 2. Purify Reduced Antibody (Desalting Column) Reduction->PurifyReduction Conjugation 3. Conjugation Reaction (pH 6.5-7.5, 2h RT) PurifyReduction->Conjugation PrepareDye Prepare 800CW Maleimide in DMSO PrepareDye->Conjugation PurifyConjugate 4. Purify Labeled Antibody (Size Exclusion Chromatography) Conjugation->PurifyConjugate Characterization 5. Characterize Conjugate (Absorbance for DOL) PurifyConjugate->Characterization End End: Purified Antibody-800CW Characterization->End

Workflow for Antibody Conjugation with this compound

Conclusion

This compound is a powerful tool for researchers in various fields, particularly in drug development and cancer biology. Its near-infrared fluorescence properties allow for high-sensitivity imaging with minimal background interference. The specific reactivity of the maleimide group enables targeted labeling of proteins, facilitating the study of complex biological processes such as cell signaling pathways. By following established protocols for conjugation and purification, researchers can generate robust fluorescent probes for both in vitro and in vivo applications.

References

An In-depth Technical Guide to the Reaction of 800CW Maleimide with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core mechanism, kinetics, and practical application of the conjugation reaction between IRDye® 800CW maleimide and thiol-containing molecules. This reaction is a cornerstone of bioconjugation, enabling the stable linkage of this near-infrared fluorescent dye to proteins, peptides, and other biomolecules for a wide range of applications, including in vivo imaging and quantitative assays.

Core Reaction Mechanism: The Thiol-Maleimide Michael Addition

The conjugation of this compound to a thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide, proceeds via a chemoselective Michael addition reaction.[1][2] In this process, the deprotonated thiol, acting as a nucleophile (thiolate anion), attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[2] This forms a stable, covalent thioether bond, resulting in a succinimide thioether conjugate.[3][4]

This reaction is highly specific for thiols within a controlled pH range. The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and competitive, less selective reactions with primary amines (e.g., lysine residues) can occur. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, highlighting its high degree of chemoselectivity under proper conditions.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Thiol Thiol-containing Molecule (Protein-SH) Conjugate 800CW-Thioether Conjugate Thiol->Conjugate Michael Addition Maleimide This compound Maleimide->Conjugate pH pH 6.5 - 7.5

Caption: Thiol-Maleimide Michael Addition Reaction.

Reaction Kinetics and Stability Considerations

The thiol-maleimide reaction is known for its rapid kinetics, typically reaching completion within 1-2 hours at room temperature. However, the stability of the resulting thioether bond is a critical consideration, particularly for conjugates intended for in vivo applications. The succinimide thioether product can undergo a retro-Michael reaction, which is the reverse of the initial conjugation, leading to deconjugation.

This reversibility is a significant issue in biological environments rich in thiols, such as glutathione (GSH), which can lead to "payload migration" where the dye is transferred to other molecules.

Two competing reactions determine the ultimate fate of the conjugate:

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond breaks, reforming the maleimide and thiol. In the presence of other thiols like GSH, the reformed maleimide can react with them, leading to irreversible cleavage of the original conjugate. This can compromise therapeutic efficacy and lead to off-target toxicities.

  • Hydrolysis (Ring-Opening): The succinimide ring of the conjugate can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether. This ring-opened product is significantly more stable and is not susceptible to the retro-Michael reaction.

The rates of these reactions are influenced by the specific chemical structure of the maleimide and the local environment. For many common maleimide conjugates, the rate of hydrolysis is slow, meaning thiol exchange can occur before the conjugate is stabilized by ring-opening.

ParameterTypical Value/ConditionSignificance
Optimal Reaction pH 6.5 - 7.5Maximizes thiol selectivity and reaction rate while minimizing hydrolysis of the maleimide reactant.
Reaction Time 1-2 hours at Room Temp.Fast kinetics allow for efficient conjugation.
16-18 hours (overnight) at 4°CSlower rate, suitable for temperature-sensitive proteins.
Conjugate Half-Life Varies (hours to days)Depends on susceptibility to retro-Michael reaction and thiol exchange.
Ring-Opened Product Highly StableHydrolysis of the succinimide ring post-conjugation prevents retro-Michael reaction and stabilizes the conjugate.

Detailed Experimental Protocol: Protein Labeling

This section provides a generalized protocol for labeling a thiol-containing protein with this compound.

A. Materials and Reagents:

  • Protein with free thiol(s) (concentration: 1-10 mg/mL)

  • IRDye® this compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another amine-free and thiol-free buffer at pH 6.5-7.5. The buffer should be degassed to prevent thiol oxidation.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred as it does not contain a thiol group itself.

  • Purification System: Size-exclusion chromatography (e.g., desalting spin columns) or HPLC.

B. Experimental Workflow:

Experimental_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.2-7.4) B 2. (Optional) Reduce Disulfides Add TCEP, incubate 20-60 min. Remove excess TCEP. A->B If needed C 3. Prepare this compound Stock Dissolve in DMSO to ~10 mM D 4. Conjugation Reaction Add 10-20 fold molar excess of dye to protein. Incubate 2h at RT or overnight at 4°C, protected from light. A->D If no reduction B->D C->D E 5. Purify Conjugate Remove unreacted dye via desalting column or HPLC. D->E F 6. Characterization Determine Degree of Labeling (DOL) via spectrophotometry. E->F

Caption: General workflow for protein conjugation with this compound.

C. Step-by-Step Methodology:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. It is critical to remove the excess reducing agent before adding the maleimide dye, which can be done using a desalting spin column.

  • Dye Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Reconstitute it in anhydrous DMSO or DMF to a stock concentration of approximately 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the dye.

  • Purification: Following incubation, purify the labeled protein from unreacted dye and any reaction byproducts. Desalting spin columns are effective for rapid buffer exchange and removal of low-molecular-weight compounds. For higher purity, HPLC is recommended.

  • Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for IRDye 800CW). Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.

Fate of the Thiol-Maleimide Adduct

Understanding the potential pathways for the conjugate is crucial for interpreting experimental results and designing robust bioconjugates. The primary desired outcome is the stable thioether linkage, but side reactions can and do occur.

Conjugate_Fate Reactants Protein-SH + 800CW-Maleimide Conjugate Thioether Conjugate (Reversible) Reactants->Conjugate Michael Addition (pH 6.5-7.5) Stable_Product Stable Ring-Opened Product (Irreversible) Conjugate->Stable_Product Hydrolysis (Stabilization) Deconjugated Deconjugated Protein-SH + Exchanged Thiol Adduct Conjugate->Deconjugated Retro-Michael Reaction + Thiol Exchange

Caption: Potential reaction pathways for a thiol-maleimide adduct.

This guide outlines the fundamental principles and practical steps for the successful use of this compound in bioconjugation. By carefully controlling reaction conditions, particularly pH, and being mindful of the inherent stability limitations of the initial adduct, researchers can effectively generate reliable fluorescently-labeled molecules for advanced scientific applications.

References

800CW Maleimide in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 800CW maleimide, a near-infrared (NIR) fluorescent dye, and its applications in biomedical research. From its fundamental properties to detailed experimental protocols and advanced applications, this document serves as a technical resource for utilizing this compound in fluorescence imaging, targeted drug delivery, and photothermal therapy.

Core Properties of this compound

This compound is a thiol-reactive fluorescent dye that exhibits strong absorption and emission in the near-infrared spectrum.[1][2][3] This spectral range is highly advantageous for in vivo imaging due to reduced tissue autofluorescence, leading to higher signal-to-noise ratios.[4] The maleimide functional group allows for the specific and covalent conjugation of the dye to molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides.[5]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below, providing essential data for experimental design and application.

PropertyValueReference(s)
Molecular Weight 1191.25 g/mol
Molecular Formula C₅₂H₅₇N₄Na₃O₁₆S₄
Reactive Group Maleimide
Reactivity Thiol (-SH) groups
Spectroscopic PropertyValue (in PBS)Reference(s)
Maximum Excitation (λex) 774 nm
Maximum Emission (λem) 789 nm
Molar Extinction Coefficient (ε) 240,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~12%
Fluorescence Lifetime (τ) ~0.5 ns (in aqueous buffer)

Key Applications in Biomedical Research

The unique properties of this compound make it a versatile tool for a wide range of biomedical research applications. Its primary use lies in the fluorescent labeling of biomolecules for visualization and tracking.

Fluorescence Imaging

This compound is extensively used for in vitro and in vivo fluorescence imaging. Once conjugated to a targeting moiety, such as an antibody or a peptide, it enables the visualization of specific biological targets and processes.

  • In Vitro Cellular Imaging: Labeled antibodies or ligands can be used to visualize the expression and localization of specific receptors on the cell surface or within intracellular compartments using fluorescence microscopy.

  • In Vivo Animal Imaging: The NIR fluorescence of 800CW allows for deep tissue imaging in small animal models. This is particularly valuable for cancer research, where labeled antibodies can be used to visualize tumor growth, metastasis, and response to therapy.

Targeted Drug Delivery

This compound can be incorporated into targeted drug delivery systems to monitor their biodistribution and cellular uptake. By conjugating the dye to a drug carrier, such as a liposome or a nanoparticle, researchers can track its journey through the body and confirm its accumulation at the target site.

The general principle involves a targeting ligand (e.g., a peptide) that directs the drug-loaded carrier to specific cells. The this compound provides the imaging component, allowing for non-invasive monitoring of the delivery process.

Photothermal Therapy

In addition to its imaging capabilities, IRDye 800CW has shown potential as a photothermal agent. When irradiated with a laser at its absorption maximum, the dye can convert light energy into heat, leading to localized hyperthermia and the ablation of cancer cells. This dual functionality as both an imaging and therapeutic agent makes it a promising candidate for theranostics.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to proteins and peptides, as well as a general protocol for in vivo imaging.

Antibody Labeling with this compound

This protocol describes the labeling of an antibody through the reduction of its disulfide bonds to generate free thiol groups for reaction with this compound.

Materials:

  • Antibody solution (e.g., 1 mg/mL in PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Reduction:

    • To 1 mg of the antibody in 1 mL of PBS, add a 20-fold molar excess of DTT.

    • Incubate for 30 minutes at room temperature to reduce the disulfide bonds.

    • Remove the excess DTT using a desalting column equilibrated with PBS.

  • Dye Preparation:

    • Dissolve 1 mg of this compound in 100 µL of DMSO to prepare a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Immediately after the removal of the reducing agent, add a 10-fold molar excess of the this compound solution to the reduced antibody.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Remove the unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 774 nm (for the dye).

Antibody_Labeling_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Characterization Ab Antibody Solution DTT Add DTT Ab->DTT Incubate_Reduce Incubate (30 min) DTT->Incubate_Reduce Desalt_1 Remove DTT (Desalting Column) Incubate_Reduce->Desalt_1 Reduced_Ab Reduced Antibody Desalt_1->Reduced_Ab Mix Mix Reduced Antibody and Dye Reduced_Ab->Mix Dye_Prep Prepare this compound in DMSO Dye_Prep->Mix Incubate_Conjugate Incubate (2h, dark) Desalt_2 Purify (Desalting Column) Incubate_Conjugate->Desalt_2 Labeled_Ab Labeled Antibody Desalt_2->Labeled_Ab Characterize Characterize (DOL) Labeled_Ab->Characterize

Workflow for labeling an antibody with this compound.

In Vivo Tumor Imaging Protocol

This protocol provides a general workflow for imaging tumors in a mouse model using an this compound-labeled antibody.

Materials:

  • Tumor-bearing mouse model

  • This compound-labeled antibody

  • Sterile PBS

  • In vivo imaging system capable of NIR fluorescence detection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Probe Administration:

    • Inject the this compound-labeled antibody (typically 1-10 nmol in 100-200 µL of sterile PBS) intravenously via the tail vein.

  • Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues.

    • Use an excitation filter around 745 nm and an emission filter around 820 nm.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and surrounding tissues to calculate the tumor-to-background ratio.

InVivo_Imaging_Workflow Start Start Prep_Animal Anesthetize Tumor-Bearing Mouse Start->Prep_Animal Inject_Probe Inject 800CW-labeled Antibody (IV) Prep_Animal->Inject_Probe Image_Timepoints Acquire NIR Fluorescence Images (Multiple Time Points) Inject_Probe->Image_Timepoints Analyze_Data Analyze Tumor-to-Background Ratio Image_Timepoints->Analyze_Data End End Analyze_Data->End Signaling_Pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor EGFR Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Activation Gene_Expression Gene Expression (Proliferation, Survival) Signaling_Cascade->Gene_Expression Signal Transduction Ligand 800CW-labeled Antibody/Ligand Ligand->Receptor Binding

References

800CW Maleimide: A Technical Guide to Solubility, Stability, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRDye® 800CW Maleimide is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group, enabling the covalent labeling of molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides. Its application in various fields, including in vivo imaging, western blotting, and flow cytometry, is driven by its favorable spectral properties in the NIR window, which minimizes tissue autofluorescence and allows for deep tissue penetration. This technical guide provides an in-depth overview of the core physicochemical properties of this compound—solubility and stability—which are critical for its effective use in bioconjugation and subsequent applications. Detailed experimental protocols and visualizations are provided to assist researchers in optimizing their experimental workflows.

Physicochemical Properties of this compound

The performance of this compound in labeling reactions and the stability of the resulting conjugate are highly dependent on its solubility and the stability of the maleimide group and the formed thioether bond.

Solubility

The unique structure of 800CW, which includes four sulfonate groups, renders it highly water-soluble and less prone to aggregation in aqueous solutions[1]. While precise quantitative solubility values in various solvents are not extensively published, practical guidance for its dissolution is well-established.

Table 1: Solubility and Recommended Solvents for this compound

SolventRecommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 - 20 mg/mLPreferred for preparing concentrated stock solutions. Anhydrous DMSO is recommended to prevent hydrolysis of the maleimide group.[2][3]
Water~10 mM (~11.9 mg/mL)Due to its high water solubility, it can be reconstituted directly in aqueous buffers for immediate use.[1][4] Solutions in aqueous buffers should be used fresh and are generally not recommended for long-term storage.
Dimethylformamide (DMF)Not explicitly specified, but used for other cyanine maleimides.An alternative polar organic solvent for creating stock solutions. Fresh, anhydrous DMF is recommended.

Note: The choice of solvent can be dependent on the stability of the target molecule to be labeled. For proteins sensitive to organic solvents, reconstitution in an aqueous buffer immediately before use is advisable.

Stability

The stability of this compound encompasses the integrity of the maleimide ring prior to conjugation and the stability of the resulting succinimidyl thioether bond post-conjugation.

1.2.1. Pre-Conjugation Stability (Maleimide Moiety)

The maleimide group is susceptible to hydrolysis, particularly at alkaline pH, which results in the opening of the maleimide ring and renders it unreactive towards thiols.

Table 2: Factors Affecting Pre-Conjugation Stability of Maleimides

FactorEffect on StabilityRecommendations
pH Hydrolysis rate increases with increasing pH. Maleimides are most stable at pH 6.5-7.5. Reactions above pH 8.0 should be avoided as they can also lead to reactions with unprotonated amines.Perform labeling reactions in buffers with a pH range of 6.5-7.5.
Temperature Higher temperatures accelerate hydrolysis.Labeling is typically performed at room temperature or 4°C for sensitive proteins.
Solvent Anhydrous organic solvents like DMSO and DMF provide good stability for storage of stock solutions. Aqueous solutions are prone to hydrolysis and should be used fresh.Store stock solutions in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles.
Storage Undissolved dye is stable for up to 3 years at -20°C. Stock solutions in DMSO are stable for up to two weeks at -20°C when protected from light and moisture.Aliquot stock solutions to minimize freeze-thaw cycles and protect from light.

1.2.2. Post-Conjugation Stability (Thioether Bond)

The succinimidyl thioether bond formed upon reaction of the maleimide with a thiol group can undergo two primary degradation pathways: retro-Michael reaction and hydrolysis of the succinimide ring.

  • Retro-Michael Reaction: This is a thiol-exchange reaction where the thioether bond is cleaved in the presence of other thiols, such as glutathione or albumin in vivo. This can lead to deconjugation of the dye from the target molecule.

  • Succinimide Ring Hydrolysis: The succinimide ring of the conjugate can be hydrolyzed to form a succinamic acid. This ring-opened form is significantly more stable and resistant to the retro-Michael reaction.

Table 3: Stability of the Maleimide-Thiol Conjugate

FactorEffect on StabilityNotes
pH Hydrolysis of the succinimide ring is pH-dependent and is generally faster at higher pH.Intentional hydrolysis by incubation at a slightly alkaline pH (e.g., pH 8.5-9.2) can be used to stabilize the conjugate.
Thiol Concentration High concentrations of endogenous thiols (e.g., glutathione in vivo) can promote the retro-Michael reaction.The rate of this reaction is dependent on the specific chemical environment of the thioether bond.
N-substituent of Maleimide Electron-withdrawing groups on the nitrogen of the maleimide can accelerate the rate of succinimide ring hydrolysis, leading to a more stable final product.This principle is utilized in "next-generation" maleimides designed for enhanced stability.

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound

This protocol provides a general method for estimating the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge

  • UV-Vis Spectrophotometer

  • Cuvettes

Methodology:

  • Prepare a series of concentrations of this compound in PBS. Start with a concentration of approximately 20 mg/mL and perform serial dilutions.

  • For each concentration, add the corresponding amount of PBS to a pre-weighed amount of this compound powder in a microcentrifuge tube.

  • Vortex the tube vigorously for 2 minutes.

  • If the powder has not completely dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved particles are present, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the insoluble material.

  • Carefully collect the supernatant and measure its absorbance at the maximum absorption wavelength of 800CW in PBS (~774 nm).

  • Calculate the concentration of the dissolved dye using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient in PBS (240,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

  • The highest concentration at which no pellet is observed after centrifugation is an estimate of the kinetic solubility.

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol allows for the monitoring of the hydrolysis of the maleimide ring over time at a specific pH.

Materials:

  • This compound stock solution in anhydrous DMSO

  • Phosphate buffers at various pH values (e.g., 6.5, 7.4, 8.5)

  • HPLC system with a C18 column and a UV-Vis detector

  • Incubator or water bath at a controlled temperature (e.g., 37°C)

Methodology:

  • Prepare solutions of this compound at a final concentration of approximately 50 µM in each of the different pH phosphate buffers.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by reverse-phase HPLC.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the intact maleimide from its hydrolysis product (e.g., 5-95% B over 20 minutes).

    • Detection: Monitor the absorbance at the λmax of 800CW (~774 nm).

  • The intact this compound and its ring-opened hydrolysis product will have different retention times.

  • Quantify the peak area of the intact maleimide at each time point.

  • Plot the percentage of intact maleimide remaining over time to determine the hydrolysis rate and half-life at each pH.

Protocol for Bioconjugation of a Thiol-Containing Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced disulfides or engineered cysteines)

  • This compound stock solution in anhydrous DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Purification column (e.g., size-exclusion chromatography or dialysis)

Methodology:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column immediately before adding the maleimide dye.

  • Labeling Reaction:

    • Warm the this compound stock solution to room temperature.

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye and other reaction components using size-exclusion chromatography, dialysis, or a desalting spin column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).

Visualizations of Pathways and Workflows

Signaling Pathways

IRDye 800CW-conjugated molecules are frequently used to track and visualize specific cellular targets and signaling pathways. Below are simplified diagrams of two common pathways where such probes are employed.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α (e.g., IRDye 800CW labeled) EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Proliferation

Caption: Simplified EGFR signaling pathway initiated by ligand binding.

Integrin_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM_Ligand ECM Ligand (e.g., RGD peptide labeled with IRDye 800CW) Integrin Integrin (α/β) ECM_Ligand->Integrin Binding & Clustering FAK FAK Integrin->FAK Activation Rho_GTPases Rho GTPases Integrin->Rho_GTPases Src Src FAK->Src Recruitment & Activation PI3K_Akt PI3K-Akt Pathway FAK->PI3K_Akt Grb2_SOS Grb2/SOS Src->Grb2_SOS Ras_MAPK Ras-MAPK Pathway Grb2_SOS->Ras_MAPK Gene_Expression Gene Expression (Proliferation, Survival) Ras_MAPK->Gene_Expression PI3K_Akt->Gene_Expression Cytoskeleton Cytoskeletal Reorganization Rho_GTPases->Cytoskeleton

Caption: Overview of integrin-mediated signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo imaging experiment using a protein labeled with this compound.

InVivo_Workflow cluster_prep Probe Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis Reduce 1. Reduce Protein Disulfides (optional) Label 2. Label with this compound Reduce->Label Purify 3. Purify Conjugate Label->Purify Characterize 4. Characterize Conjugate (DOL) Purify->Characterize Inject 5. Inject Conjugate into Animal Model Characterize->Inject Image 6. In Vivo NIR Fluorescence Imaging (at various time points) Inject->Image Harvest 7. Harvest Tissues of Interest Image->Harvest Quantify 10. Quantify Signal Intensity Image->Quantify ExVivoImage 8. Ex Vivo Tissue Imaging Harvest->ExVivoImage Histo 9. Histological Analysis (e.g., fluorescence microscopy) ExVivoImage->Histo ExVivoImage->Quantify Correlate 11. Correlate with Biological Readouts Histo->Correlate Quantify->Correlate

Caption: General workflow for in vivo imaging with an 800CW-labeled probe.

Conclusion

A thorough understanding of the solubility and stability properties of this compound is paramount for its successful application in bioconjugation and subsequent bioanalytical and imaging studies. By following the guidelines and protocols outlined in this technical guide, researchers can optimize their labeling strategies, ensure the integrity of their fluorescent probes, and generate reliable and reproducible data. The provided visualizations of relevant signaling pathways and experimental workflows serve as a foundation for designing and implementing studies that leverage the unique capabilities of this powerful near-infrared dye.

References

An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of maleimide-thiol conjugation chemistry. Widely utilized in bioconjugation, this reaction is central to the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. This document will delve into the reaction mechanism, kinetics, stability, and the critical factors that influence the success of this conjugation technique, supplemented with detailed experimental protocols and quantitative data.

The Core of the Reaction: Mechanism and Kinetics

The conjugation of a maleimide to a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael addition reaction.[1] This reaction is highly efficient and specific for thiols under mild conditions, making it a staple in bioconjugation.[2] The process involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond, resulting in the formation of a stable thioether bond.[][4]

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. This selectivity is crucial for the specific modification of cysteine residues in the presence of other nucleophilic amino acid side chains, such as the abundant lysine residues.

Below is a diagram illustrating the fundamental reaction mechanism.

G cluster_0 Maleimide-Thiol Conjugation Maleimide Maleimide Intermediate Intermediate Maleimide->Intermediate Nucleophilic Attack Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Thiolate->Intermediate Thioether Stable Thioether Adduct Intermediate->Thioether Protonation

Caption: Mechanism of Maleimide-Thiol Conjugation.

Factors Influencing Conjugation Efficiency

The success of maleimide-thiol conjugation is highly dependent on several key reaction parameters. Careful optimization of these factors is critical to achieve high yields and a homogenous product.

pH

The pH of the reaction buffer is the most critical parameter. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Below pH 6.5, the rate of reaction slows significantly as the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction loses its specificity for thiols, with competing reactions occurring with primary amines like lysine residues.

Temperature and Time

The reaction is typically performed at room temperature (20-25°C) or at 4°C. Reactions with small molecules can be very fast, with significant conjugation observed within minutes. For larger biomolecules like proteins, the reaction may proceed more slowly, often requiring incubation for 2 hours at room temperature or overnight at 4°C. It is advisable to perform a time-course experiment to determine the optimal reaction time for a specific system.

Molar Ratio of Reactants

A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. For protein labeling, a 10 to 20-fold molar excess of a maleimide-dye is a common starting point. However, the optimal ratio can be influenced by factors such as steric hindrance. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Balances thiol deprotonation for reactivity with maleimide stability and selectivity.
Temperature 4°C to 25°CLower temperatures are used for sensitive proteins to minimize degradation.
Reaction Time Minutes to OvernightDependent on the specific reactants; requires optimization.
Maleimide:Thiol Molar Ratio 2:1 to 20:1An excess of maleimide drives the reaction; the optimal ratio depends on the reactants.

Stability of the Maleimide-Thiol Adduct

While the thioether bond formed is generally stable, the succinimide ring of the adduct is susceptible to two competing reactions: a retro-Michael reaction that leads to deconjugation, and hydrolysis of the ring, which results in a stable, irreversible product.

Retro-Michael Reaction and Thiol Exchange

The retro-Michael reaction is the reverse of the initial conjugation, where the thioether bond breaks, reforming the maleimide and the thiol. This can lead to "thiol exchange" in a biological environment rich in other thiols, such as glutathione. This premature release of the conjugated payload can decrease efficacy and increase off-target toxicity.

Hydrolysis of the Succinimide Ring

The succinimide ring of the thioether adduct can undergo hydrolysis to form a stable succinamic acid derivative. This ring-opened product is no longer susceptible to the retro-Michael reaction, thus "locking" the conjugate. Strategies to enhance the stability of maleimide conjugates often focus on promoting this hydrolysis.

The rate of hydrolysis is influenced by the substituent on the maleimide nitrogen. N-aryl maleimides exhibit significantly faster hydrolysis of their thiol adducts compared to the more commonly used N-alkyl maleimides. This is due to the electron-withdrawing nature of the aryl group, which promotes ring opening.

Adduct TypeKey Stability FeatureOutcome
N-Alkyl Maleimide Adduct Prone to retro-Michael reaction.Less stable, potential for thiol exchange.
N-Aryl Maleimide Adduct Accelerated hydrolysis of the thiosuccinimide ring.More stable due to "locking" of the conjugate.
Hydrolyzed Adduct Ring-opened succinamic acid derivative.Highly stable and not susceptible to retro-Michael reaction.

The following diagram illustrates the competing pathways for the maleimide-thiol adduct.

G cluster_0 Fate of the Maleimide-Thiol Adduct Adduct Thiosuccinimide Adduct Retro Retro-Michael Reaction (Reversible) Adduct->Retro Hydrolysis Hydrolysis (Irreversible) Adduct->Hydrolysis Deconjugated Deconjugated Maleimide + Thiol Retro->Deconjugated Stable Stable Ring-Opened Adduct Hydrolysis->Stable

Caption: Competing pathways for the maleimide-thiol adduct.

Common Side Reactions and Mitigation Strategies

Beyond the retro-Michael reaction, other side reactions can occur, impacting the homogeneity and stability of the final conjugate.

Hydrolysis of Unreacted Maleimide

Maleimides are susceptible to hydrolysis, especially at pH values above 7.5. This opens the maleimide ring to form a non-reactive maleamic acid, reducing the concentration of the active maleimide reagent. To mitigate this, aqueous solutions of maleimides should be prepared immediately before use, and the pH should be maintained within the optimal 6.5-7.5 range.

Thiazine Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can lead to a thiazine rearrangement. This is more prominent at physiological or higher pH. To minimize this, the conjugation can be performed at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, acetylation of the N-terminal cysteine can prevent this side reaction.

Experimental Protocols

The following are generalized protocols for maleimide-thiol conjugation. Optimization for specific molecules is recommended.

General Protocol for Protein Labeling with a Maleimide Dye

This protocol is a general guide for conjugating a maleimide-functionalized dye to a protein containing cysteine residues.

Materials:

  • Protein to be labeled (1-10 mg/mL)

  • Maleimide-functionalized dye

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

  • Quenching reagent (e.g., N-acetylcysteine, 2-mercaptoethanol).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100x molar excess of TCEP to the protein solution to reduce disulfide bonds. Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.

  • Prepare the Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a common starting point). Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Quench the Reaction (Optional): To stop the reaction and consume any unreacted maleimide, add a small molecule thiol like N-acetylcysteine in a 2-fold molar excess relative to the initial amount of the maleimide reagent. Incubate for 20 minutes.

  • Purification: Purify the conjugate from excess dye and other small molecules using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

The workflow for a typical maleimide conjugation experiment is depicted below.

G cluster_0 Experimental Workflow for Maleimide Conjugation A Prepare Protein Solution (pH 6.5-7.5) B Optional: Reduce Disulfides (e.g., with TCEP) A->B D Conjugation Reaction (Add Maleimide to Protein) B->D C Prepare Maleimide Stock (in DMSO or DMF) C->D E Incubate (RT for 2h or 4°C overnight) D->E F Optional: Quench Reaction (Add excess small thiol) E->F G Purify Conjugate (e.g., SEC) F->G H Characterize Conjugate (e.g., Degree of Labeling) G->H

Caption: A typical experimental workflow for maleimide conjugation.

Protocol for Enhancing Conjugate Stability through Hydrolysis

To improve the in vivo stability of a maleimide-thiol conjugate, the succinimide ring can be intentionally hydrolyzed post-conjugation.

Procedure:

  • Perform the conjugation and purification as described in Protocol 5.1.

  • Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding a high pH buffer or through buffer exchange.

  • Incubate the solution to facilitate the ring-opening hydrolysis. The time required will depend on the specific maleimide used. For N-aryl maleimides, this can be a few hours.

  • After hydrolysis is complete, exchange the buffer back to a suitable formulation buffer for storage (e.g., PBS, pH 7.4).

Quantitative Data Summary

The following tables summarize key quantitative data related to maleimide-thiol conjugation.

Table 1: Influence of pH on Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedReaction with amines, maleimide hydrolysis

Table 2: Typical Reaction Conditions and Yields for Specific Examples

ReactantsMaleimide:Thiol RatioConditionsConjugation Efficiency/YieldReference
Nanoparticles and cRGDfK peptide2:130 min, RT, 10 mM HEPES pH 7.084 ± 4%
Nanoparticles and 11A4 nanobody5:12 h, RT, PBS pH 7.458 ± 12%
PEG-maleimide and AAT protein4:160 min, pH 766%

Table 3: Stability of Maleimide-Thiol Adducts (Half-life, t½)

Adduct/Maleimide TypeConditionHalf-life (t½)Reference
N-alkyl thiosuccinimidepH 7.4, 37°C27 hours (hydrolysis)
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hours (hydrolysis)
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hours (hydrolysis)
"Self-hydrolysing" maleimide (with amino group) adductpH 7.4, 37°C2.0 - 2.6 hours (hydrolysis)
N-ethylmaleimide-MPA adductIn presence of glutathione19 ± 2 hours (retro-reaction)

Conclusion

Maleimide-thiol conjugation is a powerful and versatile tool in the fields of bioconjugation and drug development. A thorough understanding of the reaction mechanism, the influence of key parameters, and the stability of the resulting conjugate is paramount for its successful application. By carefully controlling the reaction conditions and considering strategies to enhance long-term stability, researchers can effectively utilize this chemistry to create well-defined and functional biomolecular conjugates.

References

An In-depth Technical Guide to the Near-Infrared Dye IRDye 800CW

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: IRDye 800CW is a water-soluble, near-infrared (NIR) fluorescent dye that has become an invaluable tool in a wide range of life science research and clinical applications. Its exceptional brightness and low background autofluorescence in the 800 nm channel make it a preferred choice for highly sensitive detection in applications such as Western blotting, immunofluorescence microscopy, and in vivo imaging. This guide provides a comprehensive overview of the key features of IRDye 800CW, including its physicochemical properties, detailed experimental protocols, and visualizations of common experimental workflows and relevant signaling pathways.

Core Features and Physicochemical Properties

IRDye 800CW is available in several formulations, each with a specific reactive group designed for conjugation to different functional groups on biomolecules. The choice of reactive group depends on the target molecule and the desired conjugation strategy. The key properties of the most common forms of IRDye 800CW are summarized below.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative data for various IRDye 800CW derivatives.

Table 1: Spectroscopic Properties of IRDye 800CW NHS Ester

SolventExcitation Maximum (nm)Emission Maximum (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Methanol778794300,000
1X PBS774789240,000
1:1 PBS:Methanol777791270,000

Table 2: Physicochemical Properties of IRDye 800CW Derivatives

DerivativeChemical FormulaMolecular Weight ( g/mol )Reactive GroupTarget Functional Group
NHS Ester C₅₀H₅₄N₃Na₃O₁₇S₄1166.20[1][2]N-hydroxysuccinimide esterPrimary and secondary amines (e.g., lysines)[1][2]
Maleimide C₅₂H₅₇N₄Na₃O₁₆S₄1191.25MaleimideThiols (e.g., cysteines)
Carboxylate C₄₆H₅₀N₂Na₄O₁₅S₄1091.10Carboxylic acidNon-reactive (used as a control)
DBCO C₆₄H₆₅N₄Na₃O₁₅S₄1327.45DibenzocyclooctyneAzides (copper-free click chemistry)
Alkyne C₄₉H₅₄N₃Na₃O₁₄S₄1106.19AlkyneAzides (copper-catalyzed click chemistry)

Experimental Protocols

Detailed methodologies for common applications of IRDye 800CW are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Protocol 1: Antibody Labeling with IRDye 800CW NHS Ester

This protocol outlines the general steps for conjugating IRDye 800CW NHS ester to an antibody.

Materials:

  • Antibody (in azide-free buffer, e.g., 1X PBS, pH 8.5)

  • IRDye 800CW NHS Ester

  • Anhydrous DMSO

  • Purification column (e.g., spin desalting column or dialysis cassette)

  • Reaction tubes

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in an azide-free phosphate buffer at a pH of 8.5.

  • Prepare the Dye:

    • Dissolve the IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction:

    • For labeling IgG antibodies (~160 kDa), a dye-to-protein ratio of 1:1 to 2:1 is recommended, which typically requires approximately 0.03 mg of dye for every 1 mg of protein.

    • Add the calculated amount of dissolved dye to the antibody solution while gently vortexing.

    • Incubate the reaction for 2 hours at room temperature (20°C) in the dark.

  • Purification:

    • Remove unconjugated dye using a spin desalting column or by dialysis against 1X PBS.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 778 nm (for the dye). The dye's contribution to the 280 nm absorbance is approximately 3%.

Protocol 2: Western Blotting with IRDye 800CW-Labeled Secondary Antibodies

This protocol describes the use of IRDye 800CW-conjugated secondary antibodies for fluorescent Western blotting.

Materials:

  • Membrane with transferred proteins (nitrocellulose or PVDF)

  • Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)

  • Primary antibody

  • IRDye 800CW-conjugated secondary antibody

  • Wash buffer (e.g., TBS with 0.1% Tween-20, TBST)

  • Fluorescent imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle shaking.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the appropriate dilution buffer.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the IRDye 800CW-conjugated secondary antibody in the dilution buffer (a starting dilution of 1:20,000 is recommended).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature in the dark with gentle shaking.

  • Final Washes:

    • Wash the membrane three to four times for 5-10 minutes each with wash buffer in the dark.

  • Imaging:

    • Scan the membrane on a fluorescent imaging system in the 800 nm channel.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway involving IRDye 800CW.

Experimental Workflows

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC prep_ab Prepare Antibody (in azide-free buffer, pH 8.5) mix Mix Antibody and Dye prep_ab->mix prep_dye Prepare IRDye 800CW NHS Ester (dissolve in DMSO) prep_dye->mix incubate Incubate (2 hours, RT, dark) mix->incubate purify Purify Conjugate (desalting column or dialysis) incubate->purify characterize Characterize (determine degree of labeling) purify->characterize

Caption: Workflow for conjugating an antibody with IRDye 800CW NHS Ester.

Western_Blot_Workflow start Start: Membrane with Transferred Proteins block Block Membrane (1 hour, RT) start->block primary_ab Primary Antibody Incubation (1-2 hours, RT or overnight, 4°C) block->primary_ab wash1 Wash (3x with TBST) primary_ab->wash1 secondary_ab IRDye 800CW Secondary Antibody Incubation (1 hour, RT, dark) wash1->secondary_ab wash2 Wash (3-4x with TBST, dark) secondary_ab->wash2 image Image (800 nm channel) wash2->image end End: Fluorescent Signal Detection image->end

Caption: Step-by-step workflow for fluorescent Western blotting using IRDye 800CW.

Signaling Pathway Example: EGFR-Targeted Imaging

IRDye 800CW conjugated to antibodies targeting the Epidermal Growth Factor Receptor (EGFR), such as Cetuximab or Panitumumab, is used for in vivo imaging of tumors overexpressing this receptor.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling egf EGF (Ligand) egfr EGFR egf->egfr Binds & Activates ab_dye IRDye 800CW-Cetuximab ab_dye->egfr Binds & Blocks ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of IRDye 800CW-labeled Cetuximab.

References

A Technical Guide to 800CW Maleimide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing 800CW maleimide in pre-clinical in vivo imaging. This near-infrared (NIR) fluorescent dye is a powerful tool for non-invasively tracking biological molecules and processes within a living organism, offering deep tissue penetration and high signal-to-noise ratios.

Core Principles of this compound

IRDye® 800CW is a near-infrared fluorescent dye that has become a staple in molecular imaging due to its favorable spectral properties.[1][2] The maleimide functional group allows for covalent conjugation to molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides.[3][4] This specific reactivity enables the stable labeling of a wide range of targeting moieties for in vivo applications.

The primary advantages of using 800CW for in vivo imaging lie in the near-infrared window (700-900 nm). In this spectral range, endogenous tissue absorption and autofluorescence are significantly reduced, leading to deeper tissue penetration of light and a higher signal-to-background ratio compared to imaging in the visible spectrum. This makes 800CW an ideal candidate for visualizing molecular targets in deep tissues and for applications in drug development, such as assessing the biodistribution and target engagement of novel therapeutics.

Physicochemical and Spectroscopic Properties

The performance of this compound as an in vivo imaging agent is dictated by its inherent chemical and optical characteristics. A summary of these key properties is provided in the table below.

PropertyValueReference
Molecular Weight 1191.25 g/mol
Chemical Formula C₅₂H₅₇N₄Na₃O₁₆S₄
Excitation Maximum (λex) ~774 nm (in PBS)
Emission Maximum (λem) ~789 nm (in PBS)
Molar Extinction Coefficient (ε) ~240,000 M⁻¹cm⁻¹ (in PBS)
Quantum Yield (Φ) ~9% (unconjugated)
Reactive Group Maleimide
Reactivity Thiol-reactive (targets sulfhydryl groups)
Solubility Water, DMSO

Experimental Protocols

Conjugation of this compound to Proteins/Peptides

This protocol outlines the general steps for labeling a protein or peptide containing a free sulfhydryl group with this compound.

Materials:

  • This compound

  • Protein/peptide with a free sulfhydryl group

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Other non-thiol containing buffers like HEPES or Tris can also be used.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) if disulfide bond reduction is necessary.

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Preparation of the Protein/Peptide:

    • Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye, as it also contains a thiol group. TCEP does not need to be removed.

  • Preparation of this compound:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein/peptide solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein/peptide molecule. This can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

      • A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength (~774 nm).

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of 800CW at its A_max.

      • CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for 800CW).

Logical Flow of the Conjugation Process:

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein/Peptide in Buffer (pH 6.5-7.5) Reduction Reduce Disulfide Bonds (optional, with TCEP) Protein_Prep->Reduction Dye_Prep Dissolve this compound in DMSO Conjugation Mix Protein and Dye (Incubate 2h @ RT or overnight @ 4°C) Dye_Prep->Conjugation Reduction->Conjugation Purification Purify Conjugate (SEC or Dialysis) Conjugation->Purification Characterization Characterize Conjugate (DOL) Purification->Characterization

Caption: Workflow for conjugating this compound to a thiol-containing biomolecule.

In Vivo Imaging Protocol

This protocol provides a general guideline for in vivo fluorescence imaging in a mouse model using an 800CW-labeled probe.

Materials:

  • 800CW-labeled conjugate

  • Animal model (e.g., tumor-bearing mouse)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate lasers and filters for the 800 nm channel.

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a calibrated vaporizer with isoflurane.

    • If necessary, remove fur from the imaging area to reduce light scattering and absorption.

    • Place the animal on the imaging stage, ensuring the region of interest is in the field of view. Maintain the animal's body temperature using a warming pad.

  • Administration of the Imaging Probe:

    • Administer the 800CW-labeled conjugate to the animal, typically via intravenous (tail vein) injection. The dose will depend on the specific probe and target, but a typical starting point is in the nanomole range per animal.

  • In Vivo Imaging:

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.

    • Set the imaging system parameters:

      • Excitation: Use a laser centered around 770-780 nm.

      • Emission: Use a bandpass filter centered around 800-810 nm.

      • Exposure Time: Adjust to achieve a good signal without saturation.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region (e.g., muscle) at each time point.

    • Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final imaging time point, euthanize the animal.

    • Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle).

    • Image the excised organs using the in vivo imaging system to quantify the biodistribution of the probe.

Experimental Workflow for In Vivo Imaging:

InVivo_Workflow Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Probe_Admin Probe Administration (e.g., Intravenous Injection) Animal_Prep->Probe_Admin InVivo_Imaging In Vivo Imaging (Multiple Time Points) Probe_Admin->InVivo_Imaging Data_Analysis Data Analysis (Quantification, TBR) InVivo_Imaging->Data_Analysis Euthanasia Euthanasia InVivo_Imaging->Euthanasia ExVivo_Biodistribution Ex Vivo Organ Imaging and Biodistribution Analysis Euthanasia->ExVivo_Biodistribution

Caption: A typical experimental workflow for in vivo imaging with an 800CW-labeled probe.

Applications in Drug Development

The use of this compound in conjunction with targeting ligands provides a powerful platform for various applications in drug discovery and development:

  • Pharmacokinetics and Biodistribution: Tracking the localization and clearance of a drug candidate in real-time.

  • Target Engagement: Visualizing the binding of a therapeutic to its intended target in a living organism.

  • Efficacy Studies: Monitoring the therapeutic response to a treatment by imaging changes in a target biomarker.

  • Surgical Guidance: Highlighting tumors and their margins for more precise surgical resection.

The ability to non-invasively and longitudinally monitor these processes in the same animal can significantly accelerate the pre-clinical drug development pipeline. The high sensitivity and deep tissue penetration of 800CW make it a valuable tool for obtaining quantitative data on drug disposition and efficacy.

References

A Technical Guide to Protein Labeling with IRDye 800CW Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the principles and protocols for labeling proteins with the near-infrared fluorescent dye, IRDye 800CW maleimide. This technique is pivotal for a variety of applications in biological research and drug development, including Western blotting, in vivo imaging, and flow cytometry.

Core Principle: The Thiol-Maleimide Reaction

The foundation of labeling proteins with IRDye this compound lies in the highly specific and efficient reaction between a maleimide functional group and a thiol (sulfhydryl) group.[1][2][3] In proteins, the primary source of thiol groups is the side chain of cysteine residues.[2][4]

The reaction, a Michael addition, proceeds under mild conditions, typically at a pH between 6.5 and 7.5, forming a stable covalent thioether bond. This pH range is critical for ensuring the high chemoselectivity of the maleimide for thiols over other nucleophilic groups, such as amines. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. However, at a pH above 8.0, the reactivity of unprotonated amines with maleimides increases, which can lead to non-specific labeling.

A crucial prerequisite for successful labeling is the availability of free thiol groups. Many proteins, particularly antibodies, have cysteine residues involved in disulfide bonds that stabilize their tertiary and quaternary structures. These disulfide bonds are unreactive towards maleimides and must be reduced to free thiols prior to the labeling reaction. Common reducing agents for this purpose include tris(2-carboxyethyl)phosphine (TCEP), dithiothreitol (DTT), and 2-Mercaptoethylamine (MEM). Following reduction, it is essential to remove the excess reducing agent as it will compete with the protein's thiols for reaction with the maleimide dye.

Quantitative Parameters for Labeling

Successful and reproducible protein labeling depends on the careful control of several quantitative parameters. The following tables summarize the key recommended conditions gathered from various sources.

ParameterRecommended ValueNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols. Reactions above pH 8.0 should be avoided to prevent non-specific labeling of amines.
Temperature Room Temperature (Ambient) or 4°CRoom temperature reactions are typically faster. 4°C can be used for proteins that are not stable, but requires longer incubation times.
Reaction Time 2-3 hours at Room Temperature or 16-18 hours (overnight) at 4°CThe reaction is generally complete within 2 hours at room temperature.
Dye-to-Protein Molar Ratio 2-5 fold molar excess of dye to free -SH groupsA molar excess of the dye helps to drive the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein.
Protein Concentration 1-10 mg/mLA common concentration range for efficient labeling.
ReagentRecommended Molar ExcessNotes
TCEP 100-fold molar excess (for general protein reduction) or 68-fold molar excess (for Affibody dimer reduction)TCEP is a potent reducing agent. It has been observed to react with maleimides, so its removal after reduction is crucial.
2-Mercaptoethylamine (MEM) 50 mM final concentration (for antibody reduction)A mild reducing agent that can selectively reduce disulfide bonds in the hinge region of IgG antibodies.

Experimental Protocols

The following are generalized protocols for the labeling of proteins with IRDye this compound. The specific conditions may require optimization depending on the protein of interest.

Protocol 1: General Protein Labeling

This protocol is suitable for proteins with available free cysteine residues or those that require reduction of disulfide bonds.

Materials:

  • Protein of interest

  • IRDye this compound

  • Phosphate Buffered Saline (PBS), pH 7.2, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) (if reduction is needed)

  • Desalting spin column or size-exclusion chromatography system

  • DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed PBS, pH 7.0-7.5, to a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 100-fold molar excess of TCEP to the protein solution.

    • Incubate for 20 minutes at room temperature.

    • Remove the excess TCEP using a desalting spin column or size-exclusion chromatography. It is critical to perform the labeling step immediately after the removal of the reducing agent to prevent re-oxidation of the thiols.

  • Dye Preparation:

    • Dissolve the IRDye this compound in DMSO or fresh DMF to a concentration of 1-10 mg in 100 µL.

  • Labeling Reaction:

    • Add a 2 to 5-fold molar excess of the dissolved IRDye this compound solution to the protein solution.

    • Incubate the reaction for 2-3 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by dialysis, size-exclusion chromatography, or using a desalting spin column.

  • Storage:

    • Store the labeled protein protected from light at -20°C.

Protocol 2: Antibody Labeling via Selective Reduction

This protocol is specifically for the labeling of antibodies (IgG) by selectively reducing the disulfide bonds in the hinge region.

Materials:

  • Antibody (IgG)

  • IRDye this compound

  • 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.4 buffer containing 1-10 mM EDTA

  • 2-Mercaptoethylamine (MEM)

  • Desalting spin column or dialysis equipment

  • DMSO

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody at a concentration of 10 mg/mL in the phosphate buffer.

  • Selective Reduction:

    • Add 2-Mercaptoethylamine to a final concentration of 50 mM.

    • Incubate for 90 minutes at 37°C in a sealed tube.

    • Immediately purify the reduced antibody from excess MEM using a desalting spin column or dialysis.

  • Dye Preparation:

    • Reconstitute IRDye this compound in DMSO to a concentration of approximately 10 mM.

  • Labeling Reaction:

    • Add a 10-15 µL of the maleimide dye solution (approximately a 10-fold molar excess) to 1-2 mg/mL of the reduced antibody solution.

    • Incubate for 2-3 hours at room temperature, protected from light.

  • Purification:

    • Purify the dye-labeled antibody using a desalting spin column or by dialysis.

  • Storage:

    • Store the labeled antibody protected from light at -20°C.

Visualizations

Chemical Reaction

G Thiol-Maleimide Reaction for Protein Labeling Protein Protein + Cysteine-SH LabeledProtein Labeled Protein + Stable Thioether Bond Protein->LabeledProtein pH 6.5-7.5 Michael Addition IRDye IRDye 800CW + Maleimide IRDye->LabeledProtein

Caption: Covalent bond formation between a protein's cysteine and IRDye this compound.

Experimental Workflow

G General Workflow for Protein Labeling with IRDye this compound A 1. Protein Preparation (Dissolution in Buffer) B 2. Reduction of Disulfide Bonds (e.g., with TCEP, if necessary) A->B C 3. Removal of Reducing Agent (e.g., Desalting Column) B->C E 5. Labeling Reaction (Incubation) C->E D 4. IRDye this compound (Dissolution in DMSO/DMF) D->E F 6. Purification of Labeled Protein (e.g., Size-Exclusion Chromatography) E->F G 7. Characterization and Storage (e.g., Spectroscopy, -20°C) F->G

Caption: Step-by-step process for labeling proteins with IRDye this compound.

Application in Signaling Pathway Analysis

G Utility of Labeled Proteins in Signaling Pathway Studies cluster_cell Cell Receptor Cell Surface Receptor SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Detection Detection/Imaging (e.g., In Vivo Imaging, Microscopy) Receptor->Detection CellularResponse Cellular Response SignalingCascade->CellularResponse SignalingCascade->Detection CellularResponse->Detection LabeledLigand IRDye 800CW-Labeled Ligand/Antibody LabeledLigand->Receptor Binding

Caption: Labeled proteins as tools to visualize and study cellular signaling events.

References

800CW Maleimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals utilizing 800CW maleimide. It provides detailed product specifications, methodologies for quality control and biomolecule conjugation, and an overview of its application in studying cellular signaling pathways.

Product Specifications

This compound is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group, enabling covalent conjugation to thiol-containing molecules such as proteins, peptides, and antibodies. Its strong fluorescence in the 800 nm wavelength range makes it an ideal probe for a variety of applications, including Western blotting, immunocytochemistry, flow cytometry, and in vivo imaging, where high signal-to-noise ratios are crucial.

The following table summarizes the key quantitative specifications for this compound. It is important to note that purity levels can be batch-specific, and researchers should always refer to the Certificate of Analysis provided by the supplier for the most accurate data.

ParameterSpecificationReference(s)
Molecular Weight ~1191.25 g/mol [1][2]
Chemical Formula C₅₂H₅₇N₄Na₃O₁₆S₄[1]
Excitation Maximum (λex) 773 - 774 nm (in PBS)
Emission Maximum (λem) 789 - 792 nm (in PBS)
Extinction Coefficient ~240,000 M⁻¹cm⁻¹ (in PBS)
Purity (Typical) ≥80% to ≥90% (by HPLC)
Reactive Group Maleimide
Reactivity Thiol (-SH) groups
Recommended Storage -20°C, protected from light and moisture
Recommended Solvents Water or Dimethyl sulfoxide (DMSO)

Experimental Protocols

Quality Control and Purity Assessment of this compound

Ensuring the purity of this compound is critical for reproducible and reliable experimental outcomes. The primary method for assessing purity is High-Performance Liquid Chromatography (HPLC). While specific conditions may vary between manufacturers, a representative protocol for reverse-phase HPLC (RP-HPLC) is provided below. Additionally, Mass Spectrometry and NMR Spectroscopy can be employed for structural confirmation.

2.1.1. Representative RP-HPLC Protocol for Purity Analysis

This protocol is a general guideline and may require optimization.

  • Instrumentation: HPLC system with a UV-Vis or diode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor absorbance at the maximum absorbance wavelength of the dye (~774 nm).

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

  • Analysis: The purity is determined by integrating the area of the main peak corresponding to the intact this compound and expressing it as a percentage of the total peak area.

2.1.2. Mass Spectrometry (MS) for Identity Confirmation

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Procedure: A dilute solution of the dye is infused into the mass spectrometer.

  • Expected Result: The resulting spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of the this compound ion.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

  • Technique: ¹H NMR.

  • Procedure: A sample of the dye is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: The resulting spectrum should exhibit proton signals with chemical shifts and integration values consistent with the chemical structure of this compound.

cluster_QC Quality Control Workflow start This compound (Lyophilized Powder) dissolve Dissolve in Mobile Phase A start->dissolve hplc RP-HPLC Analysis dissolve->hplc ms Mass Spectrometry (Identity) dissolve->ms nmr NMR Spectroscopy (Structure) dissolve->nmr decision Purity ≥ Specification? hplc->decision pass Purity & Identity Confirmed fail Investigate/ Reject Batch decision->pass Yes decision->fail No

Caption: A typical quality control workflow for this compound.

Protocol for Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein containing free thiol groups. Optimization may be necessary depending on the specific protein.

Materials:

  • Protein to be labeled (in a thiol-free buffer, e.g., PBS pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO

  • Reducing agent (optional, e.g., TCEP)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO.

  • Labeling Reaction:

    • Adjust the protein concentration to 1-10 mg/mL in a suitable reaction buffer (pH 6.5-7.5).

    • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).

cluster_labeling Protein Labeling Workflow protein Protein with -SH groups reaction Conjugation Reaction (pH 6.5-7.5) protein->reaction dye This compound in DMSO dye->reaction purification Purification (e.g., SEC) reaction->purification labeled_protein Purified 800CW-Protein Conjugate purification->labeled_protein unreacted_dye Unreacted Dye purification->unreacted_dye

Caption: Workflow for labeling a protein with this compound.

Application in Signaling Pathway Analysis: EGFR Activation

Fluorescently labeled biomolecules are powerful tools for visualizing and quantifying components of cellular signaling pathways. For instance, an antibody or a ligand targeting a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), can be labeled with this compound. This allows for the tracking of the receptor's localization, trafficking, and downstream signaling events upon ligand binding.

The diagram below illustrates how an 800CW-labeled ligand can be used to study EGFR activation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial in cell proliferation, survival, and differentiation.

cluster_pathway EGFR Signaling Pathway Visualization ligand 800CW-EGF (Labeled Ligand) receptor EGFR ligand->receptor Binding dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization grb2 Grb2/Sos dimerization->grb2 pi3k PI3K dimerization->pi3k ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation akt Akt pi3k->akt akt->proliferation

Caption: EGFR signaling pathway initiated by a fluorescently labeled ligand.

References

Methodological & Application

Application Notes and Protocols: 800CW Maleimide Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRDye 800CW is a near-infrared fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules for a variety of applications, including western blotting, immunofluorescence microscopy, and in vivo imaging.[1] The maleimide functional group of IRDye 800CW specifically and efficiently reacts with free sulfhydryl (thiol) groups to form a stable thioether bond.[2][3] This protocol provides a detailed procedure for labeling antibodies with IRDye 800CW maleimide, including antibody reduction, conjugation, and purification of the final conjugate.

The maleimide-thiol conjugation chemistry is a widely used method for bioconjugation due to its high selectivity and efficiency under mild reaction conditions.[4] The reaction occurs at a pH range of 6.5-7.5, where the maleimide group selectively targets sulfhydryl groups, minimizing non-specific reactions with other amino acid residues like lysine.[2] Since antibodies typically possess stable disulfide bonds within their structure, a reduction step is necessary to generate free thiol groups for labeling. This is commonly achieved by using mild reducing agents that selectively cleave the interchain disulfide bonds in the hinge region of the antibody.

Key Experimental Parameters

Successful antibody labeling with this compound depends on several critical parameters that should be optimized for each specific antibody and application. The following table summarizes the key quantitative data and recommended conditions.

ParameterRecommended Value/RangeNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Reducing Agent TCEP, DTT, or 2-Mercaptoethylamine (MEM)TCEP is often preferred as it is less prone to air oxidation.
Reducing Agent Concentration 10-100 fold molar excess over antibodyThe optimal concentration depends on the specific antibody and desired degree of reduction.
Reduction Incubation Time 30-90 minutesIncubation time should be optimized to achieve sufficient reduction without denaturing the antibody.
Reaction Buffer Phosphate Buffered Saline (PBS) or other buffers at pH 6.5-7.5Buffers should be free of thiols. Avoid pH above 8.0 to prevent reaction with amines.
Dye to Antibody Molar Ratio 2:1 to 20:1A higher ratio can increase the degree of labeling, but excessive labeling may affect antibody function.
Labeling Reaction Time 2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures may be necessary for sensitive antibodies.
Purification Method Dialysis, Size Exclusion Chromatography, Desalting Spin ColumnsChoice of method depends on the scale of the reaction and the required purity of the conjugate.
Storage Conditions 4°C for short-term (up to 2 weeks), -20°C for long-termProtect from light. Addition of a stabilizing protein like BSA is recommended for long-term storage.

Experimental Protocols

This section provides a detailed step-by-step protocol for the reduction of an antibody, conjugation with this compound, and purification of the labeled antibody.

I. Antibody Reduction (Generation of Free Thiols)

This protocol describes the reduction of antibody disulfide bonds to generate free sulfhydryl groups necessary for maleimide conjugation.

Materials:

  • Antibody of interest

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) or other suitable reducing agent

  • Desalting spin column or size exclusion chromatography system

Procedure:

  • Prepare the antibody in PBS at a concentration of 1-10 mg/mL.

  • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).

  • Add the reducing agent to the antibody solution to a final concentration that provides a 10-100 fold molar excess.

  • Incubate the reaction mixture for 30-90 minutes at room temperature or 37°C.

  • Immediately after incubation, remove the excess reducing agent using a desalting spin column or size exclusion chromatography, exchanging the buffer to fresh PBS (pH 7.2-7.4). This step is critical as the reducing agent will compete with the antibody for reaction with the maleimide dye.

II. Antibody Conjugation with this compound

This protocol details the conjugation of the reduced antibody with the this compound dye.

Materials:

  • Reduced antibody in PBS (from step I)

  • IRDye® this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow the vial of IRDye this compound to warm to room temperature.

  • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. Protect the solution from light.

  • Add the this compound stock solution to the reduced antibody solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).

  • Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

III. Purification of the Labeled Antibody

This protocol describes the removal of unconjugated this compound from the labeled antibody.

Materials:

  • Antibody conjugation reaction mixture (from step II)

  • Desalting spin column, dialysis cassette, or size exclusion chromatography system

  • PBS, pH 7.4

Procedure:

  • Purify the labeled antibody from the excess, unreacted dye using a desalting spin column, dialysis, or size exclusion chromatography.

  • If using a desalting column, apply the reaction mixture to a pre-equilibrated column and centrifuge according to the manufacturer's instructions to collect the purified conjugate.

  • If using dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

  • The purified, labeled antibody is now ready for characterization and use.

Visualization of Experimental Workflows

The following diagrams illustrate the key processes involved in the this compound antibody labeling protocol.

Antibody_Reduction_Workflow cluster_reduction Antibody Reduction start Start with Antibody in PBS add_reducing_agent Add Reducing Agent (TCEP) start->add_reducing_agent incubate Incubate (30-90 min) add_reducing_agent->incubate purify Remove Excess Reducing Agent (Desalting Column) incubate->purify reduced_ab Reduced Antibody with Free Thiols purify->reduced_ab Antibody_Labeling_Workflow cluster_labeling Antibody Labeling and Purification reduced_ab Reduced Antibody add_dye Add this compound reduced_ab->add_dye incubate_labeling Incubate (2h RT or O/N 4°C) add_dye->incubate_labeling purify_conjugate Purify Conjugate (Desalting/Dialysis) incubate_labeling->purify_conjugate labeled_ab Purified 800CW-Labeled Antibody purify_conjugate->labeled_ab Thiol_Maleimide_Reaction Antibody_SH Antibody SH Conjugate Stable Thioether Bond Antibody-S-Dye Antibody_SH:sh->Conjugate:bond pH 6.5-7.5 Dye_Maleimide IRDye 800CW Maleimide Dye_Maleimide:maleimide->Conjugate:bond

References

Step-by-Step Guide to 800CW Maleimide Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of IRDye® 800CW Maleimide, a near-infrared fluorescent dye, to thiol-containing biomolecules such as proteins, peptides, and antibodies. The protocols and application notes herein are intended to facilitate the development of fluorescently labeled probes for a variety of research and drug development applications, including Western blotting, flow cytometry, microscopy, and in vivo imaging.[1]

Introduction to this compound Conjugation

IRDye® this compound is a thiol-reactive fluorescent dye that enables the covalent labeling of molecules containing free sulfhydryl (-SH) groups, such as the cysteine residues in proteins.[2][3] The conjugation reaction is based on a Michael addition mechanism, where the maleimide group reacts with a thiol group to form a stable thioether bond.[4][5] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, making it an efficient method for site-specific labeling of biomolecules under mild, physiological conditions.

The resulting 800CW-labeled biomolecules can be utilized as probes in a wide array of applications, from basic research to preclinical and clinical imaging, with several 800CW dye-conjugated agents currently in Phase I or Phase II clinical trials.

Core Principles of the Thiol-Maleimide Reaction

The success of the conjugation process hinges on understanding the chemistry of the thiol-maleimide reaction.

  • Reaction Mechanism: The core of the conjugation is the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring. This Michael addition reaction results in the formation of a stable, covalent thioether linkage.

  • Optimal pH: The reaction is most efficient and specific within a pH range of 6.5 to 7.5. Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, competing reactions with primary amines (e.g., lysine residues) can occur, leading to a loss of selectivity.

  • Reaction Selectivity: At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity for cysteine residues.

Quantitative Data and Reagent Properties

Proper planning of the conjugation reaction requires an understanding of the quantitative properties of the dye and typical reaction parameters.

ParameterValueReference
IRDye® this compound Properties
Molecular Weight1191.25 g/mol
Excitation Maximum (λex)773 nm
Emission Maximum (λem)792 nm
Extinction Coefficient (ε)240,000 M⁻¹cm⁻¹
Recommended Reaction Conditions
pH Range6.5 - 7.5
TemperatureRoom Temperature (or 4°C for sensitive proteins)
Incubation Time2-3 hours at room temperature (or overnight at 4°C)
Molar Ratio (Dye:Protein)10:1 to 20:1 (should be optimized)

Experimental Protocols

This section provides detailed protocols for the preparation of reagents, the conjugation reaction, and the purification of the final conjugate.

Preparation of Reagents

4.1.1. IRDye® this compound Stock Solution

  • Allow the vial of lyophilized IRDye® this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reconstitute the dye in anhydrous dimethyl sulfoxide (DMSO) or water to a stock concentration of approximately 10 mM. For example, reconstitute 0.5 mg of the dye (MW 1191.25) in 42 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

  • The dye solution in DMSO can be stored at -20°C for up to two weeks, protected from light and moisture. Aqueous solutions of the dye should be used immediately and any unused portion discarded.

4.1.2. Protein/Antibody Preparation

  • Dissolve the protein or antibody to be labeled in an amine-free buffer with a pH between 7.0 and 7.5, such as phosphate-buffered saline (PBS). The recommended protein concentration is between 1 and 10 mg/mL.

  • If the protein solution contains carrier proteins like BSA, they must be removed prior to conjugation.

  • For proteins with no available free thiols, disulfide bonds can be reduced to generate reactive sulfhydryl groups.

    • Add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate the mixture for 30-60 minutes at room temperature.

    • If using dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the reaction. TCEP does not need to be removed if used in a controlled molar excess.

Conjugation Reaction

The following workflow outlines the steps for the conjugation reaction.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Dye Prepare 800CW Maleimide Stock Mix Mix Dye and Protein (10-20 fold molar excess of dye) Prep_Dye->Mix Prep_Protein Prepare and Reduce Protein Sample Prep_Protein->Mix Incubate Incubate (2-3h at RT or overnight at 4°C) Mix->Incubate Purify Purify Conjugate (Desalting Column/Dialysis) Incubate->Purify Analyze Characterize Conjugate (Spectroscopy) Purify->Analyze Maleimide_Conjugation_Pathway Protein Protein with Free Thiol (-SH) Conjugate 800CW-Labeled Protein (Stable Thioether Bond) Protein->Conjugate Dye This compound Dye->Conjugate

References

Application Notes and Protocols: Calculating Dye-to-Protein Ratio for IRDye 800CW Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of the dye-to-protein ratio, or Degree of Labeling (DOL), is a critical quality control step in the development of near-infrared (NIR) fluorescently labeled proteins for various applications, including in vivo imaging, Western blotting, and immunofluorescence assays. IRDye 800CW is a bright and photostable NIR fluorescent dye that provides a high signal-to-noise ratio due to low background autofluorescence in biological tissues.[1] IRDye 800CW maleimide is a thiol-reactive derivative that specifically and efficiently labels free sulfhydryl groups on proteins, most commonly on cysteine residues, forming a stable thioether bond.[2][3]

These application notes provide a comprehensive protocol for labeling proteins with IRDye this compound and the subsequent calculation of the dye-to-protein ratio using UV-Vis spectrophotometry. Following these guidelines will help ensure batch-to-batch consistency, optimal fluorescence signal, and preservation of protein function.

Quantitative Data Summary

The accurate calculation of the dye-to-protein ratio is dependent on precise spectrophotometric measurements and the use of correct molar extinction coefficients and correction factors. The key quantitative data for IRDye this compound are summarized in the table below.

ParameterValueReference
Maximum Absorbance Wavelength (λmax) 774 nm (in PBS)[4][5]
Molar Extinction Coefficient at λmax (ε_dye) 240,000 M⁻¹cm⁻¹ (in PBS)
Correction Factor at 280 nm (CF₂₈₀) 0.03
Molecular Weight (MW) ~1191.25 g/mol

Signaling Pathways and Experimental Workflows

Thiol-Reactive Labeling with Maleimide

The fundamental principle of labeling with IRDye this compound is the reaction between the maleimide group of the dye and the free sulfhydryl group of a cysteine residue on the protein. This reaction, a Michael addition, results in the formation of a stable covalent thioether bond. For efficient labeling, any existing disulfide bonds within the protein that need to be labeled must first be reduced to free thiols.

cluster_0 Protein Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Protein Protein with Disulfide Bonds Reduced_Protein Protein with Free Thiols Protein->Reduced_Protein Reduction (e.g., TCEP) Labeled_Protein IRDye 800CW-Labeled Protein Reduced_Protein->Labeled_Protein IRDye_800CW IRDye this compound IRDye_800CW->Labeled_Protein Thioether Bond Formation pH 6.5-7.5 Purification Purification (e.g., Size Exclusion Chromatography) Labeled_Protein->Purification Spectrophotometry UV-Vis Spectrophotometry (A₂₈₀ and A₇₇₄) Purification->Spectrophotometry DOL_Calculation Dye-to-Protein Ratio (DOL) Calculation Spectrophotometry->DOL_Calculation

Workflow for IRDye this compound labeling and dye-to-protein ratio calculation.

Experimental Protocols

This section provides detailed experimental procedures for labeling a protein with IRDye this compound and subsequently determining the dye-to-protein ratio.

Materials and Reagents
  • Protein to be labeled (1-10 mg/mL)

  • IRDye this compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5. Avoid buffers containing thiols (e.g., DTT).

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Column: Size exclusion chromatography (e.g., desalting spin columns)

  • UV-Vis Spectrophotometer and Quartz Cuvettes

Protein Preparation
  • Buffer Exchange : Ensure the protein is in a thiol-free buffer at a pH between 7.0 and 7.5. The recommended protein concentration is 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary) : If the protein contains disulfide bonds that need to be reduced for labeling, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. TCEP is preferred over DTT as excess TCEP does not need to be removed before adding the maleimide dye.

Dye Preparation
  • Allow the vial of IRDye this compound to warm to room temperature before opening.

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10-20 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.

Protein Labeling Reaction
  • Molar Ratio of Dye to Protein : A starting point for optimization is a 10-20 fold molar excess of dye to protein. This ratio may need to be adjusted depending on the specific protein and the desired degree of labeling.

  • Labeling Reaction : Add the calculated volume of the IRDye this compound stock solution to the protein solution while gently stirring.

  • Incubation : Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.

Purification of the Labeled Protein

It is crucial to remove any unbound dye before measuring the absorbance to ensure an accurate dye-to-protein ratio calculation.

  • Size Exclusion Chromatography : Use a desalting spin column or other size exclusion chromatography method appropriate for the volume of your sample to separate the labeled protein from the free dye. Follow the manufacturer's instructions for the chosen purification method.

  • Collection : Collect the fractions containing the labeled protein.

Calculation of the Dye-to-Protein Ratio
  • Measure Absorbance : Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of IRDye 800CW, which is approximately 774 nm (A₇₇₄). Dilute the sample if the absorbance is greater than 2.0 and account for the dilution factor in the calculations.

  • Calculate the Dye Concentration : The concentration of the dye is calculated using the Beer-Lambert law:

    Dye Concentration (M) = A₇₇₄ / ε_dye

    where ε_dye is the molar extinction coefficient of IRDye 800CW at 774 nm (240,000 M⁻¹cm⁻¹).

  • Calculate the Corrected Protein Absorbance : The absorbance of the dye at 280 nm must be subtracted from the total absorbance at 280 nm.

    Corrected A₂₈₀ = A₂₈₀ - (A₇₇₄ × CF₂₈₀)

    where CF₂₈₀ is the correction factor for IRDye 800CW at 280 nm (0.03).

  • Calculate the Protein Concentration : The protein concentration is then calculated using the Beer-Lambert law:

    Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

    where ε_protein is the molar extinction coefficient of the specific protein at 280 nm. This value is protein-specific and can often be found in literature or calculated based on the protein's amino acid sequence.

  • Calculate the Dye-to-Protein Ratio (Degree of Labeling) :

    DOL = Dye Concentration (M) / Protein Concentration (M)

    An ideal DOL for antibodies is typically between 2 and 4. However, the optimal DOL will vary depending on the specific protein and its intended application.

Troubleshooting

ProblemPossible CauseSolution
Low or No Labeling Incomplete reduction of disulfide bonds.Ensure sufficient molar excess and incubation time with the reducing agent.
Buffer contains thiols or primary amines.Buffer exchange the protein into a recommended buffer like PBS.
Hydrolyzed maleimide dye.Use freshly prepared dye stock solution.
High Background Signal Incomplete removal of free dye.Repeat the purification step or use a more stringent purification method.
Precipitation of Protein High concentration of organic solvent (DMSO).Keep the volume of the dye stock solution to a minimum, ideally less than 10% of the total reaction volume.
Over-labeling of the protein.Reduce the molar excess of the dye in the labeling reaction.

Disclaimer

The information provided in this document is for research use only and is not intended for diagnostic or therapeutic procedures. The protocols and values provided are intended as a guide and may require optimization for specific proteins and applications.

References

Application Notes & Protocols: Purification of IRDye 800CW Maleimide Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of antibodies with near-infrared (NIR) fluorescent dyes, such as IRDye 800CW, is a critical process for a variety of applications including Western blotting, immunofluorescence microscopy, and in vivo imaging. The maleimide reactive group of IRDye 800CW specifically and covalently attaches to free sulfhydryl (thiol) groups on cysteine residues within the antibody, forming a stable thioether bond.[1][2][3][4] This site-specific labeling often requires the reduction of existing disulfide bonds in the antibody, particularly in the hinge region, to expose the reactive thiol groups.[1]

Following the labeling reaction, a crucial purification step is necessary to remove unconjugated IRDye 800CW Maleimide. Failure to remove the free dye can lead to high background signal and inaccurate quantification in downstream applications. This document provides detailed protocols for the purification of IRDye this compound labeled antibodies and methods for characterizing the final conjugate.

I. Key Experimental Considerations

Several factors must be considered to ensure successful labeling and purification of IRDye this compound antibodies.

  • Antibody Preparation: The antibody solution should be free of thiol-containing compounds, such as dithiothreitol (DTT), unless they are intentionally used for disulfide bond reduction. The recommended buffer for the labeling reaction is a phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffers at a pH of 6.5-7.5.

  • Disulfide Bond Reduction (Optional but Recommended): Many antibodies, particularly IgG isotypes, have accessible disulfide bonds in the hinge region that can be selectively reduced to generate free thiols for labeling. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a broad pH range and does not need to be removed before the addition of the maleimide dye.

  • Labeling Reaction: The reaction is typically carried out at room temperature for 2 hours or at 4°C overnight. It is crucial to protect the reaction mixture from light to prevent photobleaching of the IRDye 800CW.

  • Purification Method: The choice of purification method depends on the scale of the experiment and the desired final concentration of the antibody. The most common methods are size-exclusion chromatography (SEC) and desalting spin columns.

II. Experimental Protocols

Protocol 1: Reduction and Labeling of Antibodies with IRDye this compound

This protocol describes the reduction of an antibody followed by labeling with IRDye this compound.

Materials:

  • Antibody (concentration of 1-10 mg/mL in a suitable buffer)

  • IRDye this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Antibody Solution: Dissolve or exchange the antibody into the degassed Reaction Buffer at a concentration of 2-5 mg/mL.

  • Prepare TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in water.

  • Reduce Disulfide Bonds: Add the 10 mM TCEP stock solution to the antibody solution to achieve a final 10-20 fold molar excess of TCEP over the antibody. Incubate for 30 minutes at room temperature. It is recommended to carry out the reduction and subsequent labeling reaction in the presence of an inert gas to prevent the re-formation of disulfide bonds.

  • Prepare IRDye this compound Stock Solution: Allow the vial of IRDye this compound to equilibrate to room temperature. Add anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add the IRDye this compound stock solution to the reduced antibody solution. A 10-20 fold molar excess of dye to antibody is recommended as a starting point.

  • Incubation: Protect the reaction vessel from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Protocol 2: Purification using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. The larger antibody-dye conjugates will elute first, while the smaller, unconjugated dye molecules are retained in the pores of the chromatography resin and elute later.

Materials:

  • Labeled antibody solution from Protocol 1

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • Elution Buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of Elution Buffer.

  • Sample Loading: Carefully load the labeled antibody solution onto the top of the column.

  • Elution: Begin flowing the Elution Buffer through the column and start collecting fractions.

  • Fraction Analysis: Monitor the absorbance of the eluate at 280 nm (for protein) and ~778 nm (for IRDye 800CW) to identify the fractions containing the labeled antibody.

  • Pooling and Concentration: Pool the fractions containing the purified labeled antibody. If necessary, concentrate the antibody using a centrifugal filter device.

Protocol 3: Purification using Desalting Spin Columns

Desalting spin columns are a rapid method for removing small molecules from larger ones and are suitable for small-scale purifications.

Materials:

  • Labeled antibody solution from Protocol 1

  • Desalting Spin Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Collection tubes

  • Centrifuge

Procedure:

  • Column Preparation: Remove the bottom closure of the spin column and loosen the cap. Place the column in a collection tube.

  • Column Equilibration: Centrifuge the column at 1,500 x g for 1 minute to remove the storage solution. Add the desired buffer for the final antibody solution to the column and centrifuge again. Repeat this step 2-3 times.

  • Sample Loading: Place the column in a new collection tube. Slowly apply the labeled antibody solution to the center of the resin bed.

  • Purification: Centrifuge the column at 1,500 x g for 2 minutes to collect the purified labeled antibody. The eluate will contain the purified antibody, while the unconjugated dye remains in the column resin.

III. Data Presentation

The success of the labeling and purification process is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.

Table 1: Quantitative Parameters for Labeled Antibody Characterization

ParameterFormulaDescription
Molar Concentration of Antibody [Antibody] = (A280 - (A_max * CF)) / ε_proteinA280 is the absorbance of the conjugate at 280 nm. A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~778 nm for IRDye 800CW). CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.03 for IRDye 800CW). ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
Molar Concentration of Dye [Dye] = A_max / ε_dyeA_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength. ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength (~240,000 M⁻¹cm⁻¹ for IRDye 800CW in PBS).
Degree of Labeling (DOL) DOL = [Dye] / [Antibody]This ratio indicates the average number of dye molecules per antibody. An optimal DOL is often between 2 and 5 to avoid affecting antibody function.
Antibody Recovery Recovery (%) = (Final Amount of Antibody / Initial Amount of Antibody) * 100The amount of antibody can be determined by measuring the absorbance at 280 nm before and after purification.

IV. Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Ab Antibody Solution Reduction Reduction of Disulfide Bonds Ab->Reduction TCEP TCEP (Reducing Agent) TCEP->Reduction Labeling Labeling Reaction Reduction->Labeling Dye IRDye this compound Dye->Labeling Purification Purification (SEC or Desalting) Labeling->Purification Labeled_Ab Purified Labeled Antibody Purification->Labeled_Ab

Caption: Workflow for antibody reduction, labeling, and purification.

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Antibody_Thiol Antibody with Free Thiol (-SH) Thioether_Bond Stable Thioether Bond Antibody_Thiol->Thioether_Bond + Maleimide_Dye IRDye this compound Maleimide_Dye->Thioether_Bond

Caption: Reaction of a maleimide group with a free thiol to form a stable thioether bond.

References

Application Notes and Protocols for 800CW Maleimide in Flow Cytometry Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRDye® 800CW maleimide is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry applications. Its emission maximum in the 800 nm range minimizes interference from autofluorescence of biological samples, leading to a higher signal-to-noise ratio. The maleimide reactive group allows for the stable covalent conjugation of the dye to thiol (-SH) groups on biomolecules, such as cysteine residues on antibodies. This document provides detailed protocols for conjugating this compound to antibodies and utilizing these conjugates for the analysis of cell surface markers in flow cytometry, with a specific application focus on T-cell activation.

Properties of this compound Conjugates

PropertyValueReference
Excitation Maximum ~774 nm[1]
Emission Maximum ~789 nm[1]
Reactive Group Maleimide
Target for Conjugation Free sulfhydryl (-SH) groups
Molar Extinction Coefficient ~240,000 M⁻¹cm⁻¹[1]

Experimental Protocols

Part 1: Antibody Conjugation with this compound

This protocol describes the steps for labeling an antibody with this compound. It involves the reduction of disulfide bonds in the antibody's hinge region to generate free sulfhydryl groups for conjugation.

Materials:

  • Antibody of interest (e.g., anti-human CD25) at a concentration of 1-10 mg/mL in a buffer free of amines and thiols (e.g., PBS pH 7.2-7.4)

  • This compound

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Desalting columns

  • Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.5)

  • Quenching reagent (e.g., N-ethylmaleimide)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Reduction:

    • Prepare a fresh solution of the reducing agent (e.g., 10 mM DTT).

    • Add the reducing agent to the antibody solution at a molar excess (typically 10-20 fold molar excess of DTT to antibody).

    • Incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.

    • Immediately remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

  • Dye Preparation:

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

  • Conjugation Reaction:

    • Add the dissolved this compound to the reduced antibody solution. A 10-20 fold molar excess of dye to antibody is recommended as a starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent like N-ethylmaleimide to cap any unreacted sulfhydryl groups on the antibody.

  • Purification of the Conjugate:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column or by dialysis against the storage buffer.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 774 nm (for the 800CW dye).

    • Store the purified 800CW-conjugated antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.

Part 2: Flow Cytometry Analysis of T-Cell Activation Markers

This protocol details the use of an 800CW-conjugated antibody to analyze the expression of a cell surface marker (e.g., CD25) on activated T-cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulants (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

  • 800CW-conjugated anti-CD25 antibody

  • Other fluorescently labeled antibodies for multi-color analysis (e.g., FITC-conjugated anti-CD4, PE-conjugated anti-CD8)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer equipped with a laser capable of exciting at ~780 nm and a detector for emission at ~800 nm.

Procedure:

  • T-Cell Activation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Culture the PBMCs in the presence of a T-cell stimulant (e.g., 5 µg/mL PHA) for 24-72 hours. Include an unstimulated control.

  • Cell Staining:

    • Harvest the stimulated and unstimulated cells and wash them with Flow Cytometry Staining Buffer.

    • Resuspend the cells to a concentration of 1x10⁶ cells/100 µL.

    • (Optional) Block Fc receptors to reduce non-specific antibody binding.

    • Add the 800CW-conjugated anti-CD25 antibody at a pre-titrated optimal concentration.

    • If performing multi-color analysis, add the other fluorescently labeled antibodies.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash and Resuspend:

    • Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibodies.

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer.

    • Set up appropriate voltage and compensation settings using single-stained controls for each fluorochrome, including 800CW.

    • Collect a sufficient number of events (e.g., 10,000-50,000 events) for each sample.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Further gate on CD4+ and CD8+ T-cell populations.

    • Analyze the expression of CD25 on the gated T-cell populations by creating histograms or dot plots of the 800CW fluorescence intensity.

    • Quantify the percentage of CD25-positive cells and the Mean Fluorescence Intensity (MFI) for both stimulated and unstimulated samples.

Data Presentation

The following table provides a template for presenting quantitative data from a T-cell activation experiment using an 800CW-conjugated anti-CD25 antibody.

SampleCell Population% CD25+ CellsMean Fluorescence Intensity (MFI) of CD25
Unstimulated PBMCs CD4+ T-cells5.2%150
CD8+ T-cells3.1%120
PHA-Stimulated PBMCs CD4+ T-cells75.8%2500
CD8+ T-cells68.4%2100

Visualizations

Antibody_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Storage Antibody Antibody with Disulfide Bonds ReducingAgent Add Reducing Agent (e.g., DTT) Antibody->ReducingAgent ReducedAntibody Reduced Antibody with Free Thiols ReducingAgent->ReducedAntibody Purification1 Desalting Column ReducedAntibody->Purification1 Conjugation Incubate Purification1->Conjugation Dye This compound Dye->Conjugation ConjugatedAntibody 800CW-Antibody Conjugate Conjugation->ConjugatedAntibody Purification2 Desalting Column or Dialysis ConjugatedAntibody->Purification2 FinalProduct Purified 800CW Conjugated Antibody Purification2->FinalProduct

Caption: Workflow for this compound antibody conjugation.

T_Cell_Activation_Analysis_Workflow cluster_stimulation Cell Stimulation cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis PBMCs Isolate PBMCs Stimulation Stimulate with PHA (24-72h) PBMCs->Stimulation Unstimulated Unstimulated Control PBMCs->Unstimulated Harvest Harvest Cells Stimulation->Harvest Unstimulated->Harvest Stain Stain with 800CW-anti-CD25 & other antibodies Harvest->Stain Wash Wash Cells Stain->Wash Acquire Data Acquisition Wash->Acquire Gating Gate on T-Cell Populations Acquire->Gating Analyze Analyze CD25 Expression (% Positive, MFI) Gating->Analyze

Caption: Workflow for T-cell activation analysis using 800CW conjugates.

T_Cell_Activation_Pathway cluster_signaling Intracellular Signaling Cascade cluster_response T-Cell Activation & Response TCR T-Cell Receptor (TCR) PLCg PLCγ Activation TCR->PLCg CD28 CD28 NFkB NF-κB Pathway CD28->NFkB Stimulation Antigen Presentation (e.g., via APC) or anti-CD3/CD28 Abs Stimulation->TCR Stimulation->CD28 Ca_Flux Ca²⁺ Flux PLCg->Ca_Flux MAPK MAPK Pathway PLCg->MAPK NFAT NFAT Activation Ca_Flux->NFAT IL2_Production IL-2 Production NFAT->IL2_Production AP1 AP-1 Activation MAPK->AP1 NFkB->IL2_Production AP1->IL2_Production CD25_Expression CD25 (IL-2Rα) Upregulation IL2_Production->CD25_Expression Proliferation Clonal Expansion IL2_Production->Proliferation CD25_Expression->Proliferation Proliferation Signal

Caption: Simplified T-cell activation signaling pathway.

References

Application Notes and Protocols for Labeling Peptides with IRDye® 800CW Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRDye® 800CW is a near-infrared (NIR) fluorescent dye that offers significant advantages for in vivo imaging and other fluorescence-based assays due to its high sensitivity and low background autofluorescence in biological tissues.[1][2] The maleimide functional group of IRDye® 800CW allows for specific covalent attachment to free sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides.[3][4] This specific reactivity enables the precise labeling of peptides for a variety of applications, including protein-protein interaction studies, in vivo imaging, and tracking of biomolecules.[5]

This document provides a detailed protocol for the successful labeling of peptides with IRDye® 800CW maleimide, including reaction conditions, purification, and quality control measures.

Chemical Reaction

The labeling reaction involves the formation of a stable thioether bond between the maleimide group of the IRDye® 800CW and the sulfhydryl group of a cysteine residue in the peptide. This reaction is highly selective for thiols at a pH range of 6.5-7.5.

Data Presentation: Key Reaction Parameters

A summary of the key quantitative parameters for the labeling reaction is provided in the table below for easy reference.

ParameterRecommended ConditionNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols. Reactions above pH 8.0 should be avoided as maleimides can react with amines.
Temperature Room Temperature (Ambient)Preferred for most reactions. 4°C can be used for temperature-sensitive peptides, but reaction time will need to be extended.
Reaction Time 2 hours at Room TemperatureCan be extended to 16-18 hours (overnight) at 4°C.
Dye to Peptide Molar Ratio 2-5 fold molar excess of dyeThis ratio generally provides good labeling efficiency. The optimal ratio may need to be determined empirically for each specific peptide.
Buffer Phosphate Buffered Saline (PBS)Other non-amine, non-thiol containing buffers within the recommended pH range are also suitable.
Reducing Agent (if necessary) TCEP (tris(2-carboxyethyl)phosphine)Used to reduce disulfide bonds to free sulfhydryl groups. Excess TCEP should be removed before labeling.

Experimental Workflow Diagram

G cluster_prep Peptide & Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control cluster_storage Storage peptide_prep Dissolve Peptide in Buffer (pH 6.5-7.5) reduction Reduce Disulfide Bonds with TCEP (Optional) peptide_prep->reduction reaction Incubate Peptide and Dye (2 hrs @ RT or Overnight @ 4°C) reduction->reaction Add reconstituted dye dye_prep Reconstitute this compound in DMSO dye_prep->reaction purification Purify Labeled Peptide (e.g., HPLC, SEC) reaction->purification qc Analyze Purity and Identity (HPLC, Mass Spectrometry) purification->qc storage Store Labeled Peptide at -20°C qc->storage

Caption: Workflow for labeling peptides with this compound.

Experimental Protocols

Materials and Reagents
  • Peptide containing at least one free sulfhydryl group (cysteine residue)

  • IRDye® this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.2, or other suitable buffer (e.g., HEPES, Tris) at pH 6.5-7.5

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for peptides with disulfide bonds)

  • Purification system (e.g., HPLC, size exclusion chromatography columns)

  • Analytical instruments (e.g., HPLC, mass spectrometer)

Peptide Preparation
  • Dissolve the Peptide: Dissolve the thiol-containing peptide in a degassed buffer (e.g., PBS) at a pH between 7.0 and 7.5.

  • Reduction of Disulfide Bonds (if necessary):

    • If the peptide contains disulfide bonds, they must be reduced to free thiols prior to labeling.

    • Add a 10-fold molar excess of TCEP to the peptide solution.

    • Incubate the mixture for 30-60 minutes at room temperature.

    • It is crucial to remove the excess reducing agent before adding the maleimide dye, as it will compete for reaction. This can be achieved using a desalting column.

Dye Preparation
  • Reconstitute IRDye® this compound: Briefly centrifuge the vial to collect the powder at the bottom. Reconstitute the dye in anhydrous DMSO to a stock concentration of 10 mM. For example, reconstitute 0.5 mg of IRDye® this compound (MW: ~1191 g/mol ) in approximately 42 µL of DMSO.

  • Storage of Stock Solution: The DMSO stock solution can be stored at -20°C, protected from light and moisture, for up to two weeks. Aqueous solutions of the dye are not stable and should be used immediately.

Labeling Reaction
  • Combine Peptide and Dye: Add the reconstituted IRDye® this compound solution to the peptide solution. The recommended molar ratio of dye to peptide is between 2:1 and 5:1. The optimal ratio should be determined empirically for each peptide.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight (16-18 hours) at 4°C, protected from light. Gentle mixing during incubation is recommended.

Purification of the Labeled Peptide
  • Removal of Unreacted Dye: It is essential to remove any unreacted dye from the labeled peptide.

  • Purification Methods: Several methods can be used for purification, including:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended method for achieving the highest purity of the labeled peptide.

    • Size Exclusion Chromatography (SEC): Effective for separating the labeled peptide from the smaller, unreacted dye molecules.

    • Desalting Spin Columns: A quick method for removing excess dye.

Quality Control
  • Purity Analysis: The purity of the final labeled peptide should be assessed using analytical HPLC.

  • Identity Verification: The molecular weight of the labeled peptide should be confirmed by mass spectrometry to ensure successful conjugation.

  • Quantification: The concentration of the labeled peptide can be determined by measuring the absorbance of the IRDye® 800CW at its maximum absorption wavelength (~774 nm in aqueous buffer).

Storage

Store the purified, labeled peptide in a suitable buffer at -20°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -80°C.

References

Application Notes and Protocols for Tissue Section Imaging with IRDye 800CW Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of IRDye 800CW maleimide conjugates in tissue section imaging. The near-infrared (NIR) fluorescent dye, IRDye 800CW, offers significant advantages for tissue imaging due to its emission in the 800 nm spectrum, which minimizes autofluorescence from biological tissues and allows for deeper tissue penetration compared to visible light fluorophores.[1][2][3][4] The maleimide reactive group enables covalent conjugation of the dye to thiol (-SH) groups on proteins, peptides, and other biomolecules, creating stable and highly fluorescent probes for specific target detection in tissue sections.[5]

Principle of IRDye this compound Conjugation and Imaging

IRDye this compound reacts with free sulfhydryl groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. For molecules lacking free thiols, disulfide bonds can be reduced to generate reactive sulfhydryl groups. Once conjugated, the IRDye 800CW probe can be used for in situ detection of target molecules on tissue sections, similar to traditional immunohistochemistry (IHC) or immunofluorescence (IF), but with the benefits of NIR detection.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general workflow from biomolecule conjugation to tissue section imaging.

experimental_workflow cluster_conjugation Biomolecule Conjugation cluster_imaging Tissue Section Imaging Biomolecule Protein/Peptide (with -SH group) Conjugation Conjugation Reaction (pH 6.5-7.5) Biomolecule->Conjugation Dye IRDye 800CW Maleimide Dye->Conjugation Purification Purification (e.g., Desalting Column) Conjugation->Purification Conjugate IRDye 800CW Conjugate Purification->Conjugate Staining Staining with Conjugate Conjugate->Staining Tissue Tissue Section Preparation Tissue->Staining Wash Washing Staining->Wash Imaging NIR Imaging System (e.g., Odyssey Imager) Wash->Imaging Analysis Data Analysis Imaging->Analysis

Caption: General workflow for creating and using IRDye this compound conjugates for tissue imaging.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation and use of IRDye this compound.

ParameterRecommended Value/RangeReference(s)
Conjugation Reaction
pH6.5 - 7.5
TemperatureRoom Temperature or 4°C
Incubation Time (RT)2 - 3 hours
Incubation Time (4°C)16 - 18 hours (overnight)
Dye:Biomolecule Molar Ratio10:1 to 20:1 (for proteins)
2:1 (for small molecules)
IRDye 800CW Properties
Excitation Maximum~773 nm
Emission Maximum~792 nm
Molecular Weight~1191 g/mol

Experimental Protocols

Protocol for Antibody Labeling with IRDye this compound

This protocol is a general guideline for labeling antibodies. Optimization may be required for specific antibodies.

Materials:

  • Antibody (at 7.5-15 mg/mL)

  • IRDye this compound

  • Anhydrous DMSO

  • Reducing agent (e.g., TCEP or 2-Mercaptoethylamine)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Desalting spin columns

  • Humidified chamber

Procedure:

  • Antibody Preparation and Reduction (if necessary):

    • Dissolve the antibody in the reaction buffer.

    • If the antibody does not have free sulfhydryl groups, reduction of disulfide bonds is necessary. For selective reduction of hinge-region disulfides, 2-Mercaptoethylamine (2-MEA) can be used.

    • Add 2-MEA to a final concentration of 50 mM to the antibody solution.

    • Incubate for 90 minutes at 37°C.

    • Immediately remove excess reducing agent using a desalting spin column, exchanging the buffer to the reaction buffer.

  • Dye Preparation:

    • Allow the vial of IRDye this compound to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, dissolve 0.5 mg in 42 µL of DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the reduced antibody solution.

    • Mix gently and incubate for 2-3 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting spin column or size-exclusion chromatography.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm (for the antibody) and 774 nm (for IRDye 800CW).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a bacteriostatic agent like sodium azide, and store at -20°C.

Protocol for Tissue Section Staining and Imaging

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections with a directly conjugated IRDye 800CW antibody.

Materials:

  • FFPE or frozen tissue sections on slides

  • IRDye 800CW-conjugated primary antibody

  • Blocking buffer (e.g., TBS with 5% normal goat serum and 0.1% Tween-20)

  • Wash buffer (e.g., TBS with 0.1% Tween-20, TBS-T)

  • Antifade mounting medium

  • Coverslips

  • Humidified chamber

  • Near-Infrared Imaging System (e.g., LI-COR Odyssey CLx)

Procedure:

  • Tissue Section Preparation:

    • For FFPE sections, deparaffinize and rehydrate the slides through a series of xylene and graded ethanol washes.

    • Perform antigen retrieval if required for the specific target.

    • For frozen sections, fix as required (e.g., with cold acetone or methanol).

    • Wash slides with PBS.

  • Blocking:

    • Surround the tissue section with a hydrophobic barrier pen.

    • Incubate the sections with blocking buffer for 1-2 hours at room temperature in a humidified chamber to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the IRDye 800CW-conjugated primary antibody in blocking buffer to its optimal concentration.

    • Incubate the sections with the diluted antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides three times for 5 minutes each with wash buffer (TBS-T) to remove unbound antibody.

  • Mounting and Imaging:

    • Mount the slides with an aqueous mounting medium and a coverslip.

    • Image the slides using a near-infrared imaging system. For IRDye 800CW, use an excitation source and emission filter appropriate for the ~800 nm channel.

Mandatory Visualizations

Chemical Reaction of this compound Conjugation

Caption: Reaction of IRDye this compound with a thiol group to form a stable thioether bond.

Logical Relationship for Troubleshooting Poor Signal

troubleshooting_signal Start Poor or No Signal CheckConjugation Verify Conjugation Efficiency (DOL)? Start->CheckConjugation CheckAntibody Antibody Concentration/Activity Issue? CheckConjugation->CheckAntibody No Sol_RedoConjugation Redo conjugation, check reduction step. CheckConjugation->Sol_RedoConjugation Yes CheckTissue Tissue Preparation Problem? CheckAntibody->CheckTissue No Sol_TiterAntibody Optimize antibody concentration. CheckAntibody->Sol_TiterAntibody Yes CheckImaging Incorrect Imaging Settings? CheckTissue->CheckImaging No Sol_CheckAntigenRetrieval Optimize antigen retrieval. CheckTissue->Sol_CheckAntigenRetrieval Yes Sol_AdjustSettings Adjust scanner intensity/focus. CheckImaging->Sol_AdjustSettings Yes

References

Troubleshooting & Optimization

Technical Support Center: IRDye® 800CW Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of IRDye® 800CW maleimide to proteins and other thiol-containing biomolecules.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low or no conjugation efficiency?

Low conjugation efficiency can stem from several factors, ranging from the integrity of your reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue.

  • Maleimide Instability: The maleimide group on the IRDye® 800CW is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1] It is crucial to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[1] Aqueous solutions of the dye should be used immediately and then discarded.[2] If you must store the dye in an aqueous buffer, use a slightly acidic pH (6.0-6.5) and store it at 4°C for only short periods.[1] Long-term storage of maleimide-functionalized molecules can lead to a significant loss of reactivity.

  • Insufficient Free Thiols: The maleimide group specifically reacts with free sulfhydryl (thiol) groups (-SH). If your protein has its cysteine residues tied up in disulfide bonds, they will not be available for conjugation.

    • Solution: Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed before conjugation, as its thiol groups will compete with the protein's thiols to react with the maleimide dye.

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient and specific conjugation. The ideal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific labeling, and the rate of maleimide hydrolysis increases.

  • Incorrect Molar Ratio: The molar ratio of dye to protein is a key parameter to optimize. A 10- to 20-fold molar excess of the maleimide dye over the protein is a common starting point. However, the optimal ratio can vary depending on the protein and the number of available free thiols. For smaller molecules, a lower molar excess may be sufficient.

  • Presence of Interfering Substances: Buffers containing thiol-containing compounds (like DTT or β-mercaptoethanol) or primary amines (like Tris) can interfere with the conjugation reaction. It is recommended to use non-amine, non-thiol buffers such as PBS or HEPES. If your antibody solution contains carrier proteins like BSA, they should be removed as they will compete for labeling.

Q2: How can I confirm that my maleimide dye is active?

To test the reactivity of your IRDye® this compound, you can perform a control reaction with a small thiol-containing molecule like glutathione or cysteine. Successful conjugation can be confirmed by spectrophotometry or chromatography.

Q3: My final conjugate appears to be unstable. What could be the cause?

The thioether bond formed between the maleimide and the thiol is generally stable. However, under certain conditions, a retro-Michael reaction can occur, leading to the dissociation of the conjugate. This is more likely to be an issue in vivo with exchange reactions with other thiols like glutathione. Additionally, if the conjugation is performed with a peptide containing an N-terminal cysteine, a rearrangement to a thiazine structure can occur, which may affect the stability and function of the conjugate.

Q4: How do I purify the final conjugate?

Purification is necessary to remove unconjugated dye and other reaction components. Common methods include:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a widely used method to separate the larger labeled protein from the smaller, unconjugated dye molecules.

  • Dialysis: This can also be effective for removing small molecules from the protein conjugate.

  • Ultrafiltration: This method can be used to concentrate the purified conjugate.

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful IRDye® this compound conjugation.

ParameterRecommended Range/ValueNotes
Reaction pH 6.5 - 7.5Optimal for specific and efficient thiol reaction.
Molar Excess of Dye 10-20 fold (for antibodies)Should be optimized for each specific protein. Lower ratios (e.g., 2:1 to 5:1) may be optimal for smaller molecules.
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are typically faster.
Reaction Time 2-3 hours at RT; Overnight at 4°CTime can be optimized based on the specific reactants.
Protein Concentration 1 - 10 mg/mLA common concentration range for labeling.
Reducing Agent (TCEP) 10-100 fold molar excessTo reduce disulfide bonds prior to conjugation.
Dye Storage (in DMSO) -20°C, protected from lightStable for up to two weeks.

Experimental Protocols

Protocol 1: Antibody Reduction and Conjugation with IRDye® this compound

This protocol provides a general guideline for labeling antibodies. It should be optimized for your specific antibody and application.

Materials:

  • Antibody to be labeled

  • IRDye® this compound

  • Anhydrous DMSO

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Desalting column for purification

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-2 mg/mL in the reaction buffer.

    • If the antibody requires reduction to expose free thiols, add a 10-fold molar excess of TCEP.

    • Incubate for approximately 30 minutes at room temperature.

  • Dye Preparation:

    • Allow the vial of IRDye® this compound to warm to room temperature.

    • Reconstitute the dye in anhydrous DMSO to a concentration of approximately 10 mM. For example, reconstitute 0.5 mg of the dye (MW ~1191 g/mol ) in 50 µL of DMSO.

    • This stock solution should be used immediately or can be stored at -20°C, protected from light, for up to two weeks.

  • Conjugation Reaction:

    • Add a 10- to 15-fold molar excess of the dissolved IRDye® this compound to the reduced antibody solution.

    • Mix gently and incubate for 2-3 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

  • Purification:

    • Purify the dye-labeled antibody using a desalting column to remove excess, unconjugated dye.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light, for up to two weeks.

    • For longer-term storage, the conjugate can be lyophilized or stored at -20°C, potentially with the addition of a stabilizing protein like BSA and a bacteriostatic agent like sodium azide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage antibody_prep Antibody Preparation (1-2 mg/mL in PBS) reduction Disulfide Reduction (optional, with TCEP) antibody_prep->reduction conjugation Conjugation Reaction (2-3h at RT, protected from light) reduction->conjugation dye_prep Dye Preparation (10 mM in DMSO) dye_prep->conjugation purification Purification (Desalting Column) conjugation->purification storage Storage (4°C or -20°C) purification->storage

Caption: Experimental workflow for this compound conjugation.

troubleshooting_pathway start Low Conjugation Efficiency check_maleimide Is the maleimide dye active? start->check_maleimide check_thiols Are there sufficient free thiols? check_maleimide->check_thiols Yes solution_maleimide Use freshly prepared dye. Store properly. check_maleimide->solution_maleimide No check_ph Is the reaction pH optimal (6.5-7.5)? check_thiols->check_ph Yes solution_thiols Reduce disulfide bonds with TCEP. check_thiols->solution_thiols No check_ratio Is the molar ratio correct? check_ph->check_ratio Yes solution_ph Adjust pH to 6.5-7.5. check_ph->solution_ph No check_buffer Are there interfering substances in the buffer? check_ratio->check_buffer Yes solution_ratio Optimize dye:protein molar ratio. check_ratio->solution_ratio No solution_buffer Use non-amine, non-thiol buffers. check_buffer->solution_buffer Yes success Improved Efficiency check_buffer->success No solution_maleimide->check_maleimide solution_thiols->check_thiols solution_ph->check_ph solution_ratio->check_ratio solution_buffer->check_buffer

Caption: Troubleshooting pathway for low conjugation efficiency.

References

Technical Support Center: Disulfide Bond Reduction for Maleimide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for disulfide bond reduction and maleimide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why do I need to reduce disulfide bonds before maleimide labeling?

Maleimide-based reagents react specifically with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1] In many proteins, especially antibodies, pairs of cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[1][2] A reduction step is necessary to break these disulfide bonds, exposing the thiol groups required for the labeling reaction to proceed.[1]

Q2: Which reducing agent should I choose: TCEP or DTT?

The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) is a critical step in your experimental design.

  • TCEP is often the preferred reagent as it is a non-thiol-containing reducing agent.[1] This means it generally does not need to be removed before the addition of the maleimide dye, as its reaction with maleimides is significantly slower than the thiol-maleimide reaction. TCEP is also effective over a broader pH range (1.5-8.5) and is more resistant to air oxidation.

  • DTT is a powerful, thiol-containing reducing agent. Because its own thiol groups will compete with the protein's thiols to react with the maleimide dye, any excess DTT must be completely removed after reduction and before labeling. This is typically achieved through methods like dialysis or the use of desalting columns. DTT's reducing activity is optimal at a pH above 7.

Q3: What is the optimal pH for the reduction and labeling reactions?

The optimal pH depends on the specific step of the process:

  • Reduction: TCEP is effective across a wide pH range (1.5-8.5), offering flexibility. DTT, on the other hand, is most effective at a pH greater than 7.

  • Maleimide Labeling: The reaction of the maleimide group with a free thiol is most efficient and selective at a pH of 6.5-7.5. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high specificity.

Q4: How much reducing agent should I use?

A 10- to 100-fold molar excess of the reducing agent over the protein is generally recommended. For instance, to reduce a 5 mg/mL IgG solution (~33 µM), you could add TCEP to a final concentration of 100-200 µM. It is advisable to perform a titration experiment to determine the minimal amount of reducing agent required to achieve sufficient reduction without causing protein denaturation.

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency

Possible Cause Troubleshooting Step
Incomplete Disulfide Bond Reduction Increase the molar excess of the reducing agent (a 10-100 fold molar excess of TCEP is often recommended). Extend the reduction incubation time (typically 20-30 minutes at room temperature).
Incorrect pH of Reaction Buffer Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for the maleimide reaction. Use a buffer system that does not contain primary or secondary amines or free thiols.
Re-oxidation of Thiols Degas all buffers to minimize the presence of oxygen, which can lead to the re-formation of disulfide bonds. If possible, perform the reaction in an oxygen-free environment.
Hydrolysis of Maleimide Reagent Prepare aqueous solutions of maleimide-containing reagents immediately before use. Store stock solutions in a dry, water-miscible organic solvent like anhydrous DMSO or DMF at -20°C.
Excess Reducing Agent (DTT) If using DTT, ensure its complete removal before adding the maleimide dye. Residual DTT will compete with the protein's thiols for the maleimide reagent.

Issue 2: Protein Precipitation or Aggregation After Labeling

Possible Cause Troubleshooting Step
Protein Denaturation from Over-reduction Over-reduction can disrupt structural disulfide bonds essential for protein folding. Reduce the concentration of the reducing agent or decrease the incubation time.
Inappropriate Buffer Conditions Ensure the protein is stable in the chosen reduction and labeling buffer. A buffer exchange into a suitable buffer like PBS may be necessary before starting the protocol.
Over-labeling of the Protein A high degree of labeling can alter the protein's solubility and lead to precipitation. Reduce the molar ratio of the maleimide reagent to the protein. A 10:1 to 20:1 molar excess of dye to protein is a good starting point for optimization.

Experimental Protocols

Protocol 1: Disulfide Bond Reduction using TCEP

This protocol provides a general guideline for reducing a protein like an antibody (IgG) prior to maleimide labeling.

Materials:

  • Protein (e.g., IgG)

  • TCEP HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5.

  • Inert gas (Nitrogen or Argon, optional but recommended)

Procedure:

  • Prepare Protein Solution: Dissolve or buffer-exchange the protein into the degassed Reaction Buffer at a concentration of 2-5 mg/mL.

  • Prepare TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in the Reaction Buffer.

  • Reduce Disulfide Bonds: Add the 10 mM TCEP stock solution to the protein solution to achieve a final 10- to 100-fold molar excess of TCEP over the protein.

  • Incubation: Flush the vial with an inert gas, cap it tightly, and incubate for 20-30 minutes at room temperature.

Protocol 2: Maleimide Labeling

This protocol should be performed immediately following the reduction step.

Materials:

  • Reduced Protein Solution (from Protocol 1)

  • Maleimide Dye

  • Anhydrous DMSO or DMF

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Prepare Maleimide Stock Solution: Allow the vial of solid maleimide dye to equilibrate to room temperature before opening. Add anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution.

  • Incubation: Mix thoroughly and flush the vial with an inert gas. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted maleimide dye from the labeled protein using a desalting spin column, gel filtration, or dialysis.

Visualized Workflows and Mechanisms

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_labeling Maleimide Labeling cluster_purification Purification Protein Protein with Disulfide Bonds Add_TCEP Add TCEP (10-100x molar excess) Protein->Add_TCEP Incubate_Reduction Incubate (20-30 min, RT) Add_TCEP->Incubate_Reduction Reduced_Protein Reduced Protein with Free Thiols Incubate_Reduction->Reduced_Protein Add_Maleimide Add Maleimide Dye (10-20x molar excess) Reduced_Protein->Add_Maleimide Incubate_Labeling Incubate (2h RT or O/N 4°C) Labeled_Protein Labeled Protein Incubate_Labeling->Labeled_Protein Purify Remove Excess Dye (Desalting Column) Labeled_Protein->Purify Final_Product Purified Labeled Protein Purify->Final_Product

Caption: Workflow for protein reduction and maleimide labeling.

chemical_reaction cluster_reduction_mech Reduction Step cluster_labeling_mech Labeling Step Protein-S-S-Protein Protein-S-S-Protein TCEP + TCEP 2_Protein-SH 2 Protein-SH TCEP=O + TCEP=O Protein-SH Protein-SH Maleimide + Maleimide-Dye Thioether_Bond Protein-S-Maleimide-Dye (Stable Thioether Bond)

Caption: Chemical pathway of reduction and maleimide conjugation.

References

Technical Support Center: Optimizing IRDye 800CW Maleimide Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during IRDye 800CW maleimide labeling experiments, with a focus on pH optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the IRDye this compound labeling reaction?

The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly chemoselective for the thiol groups of cysteine residues, leading to the formation of a stable thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q2: What happens if the pH is below the optimal range?

At pH values below 6.5, the rate of the labeling reaction slows down. This is because the thiol group is less likely to be in its reactive thiolate anion form.

Q3: What are the consequences of performing the labeling reaction at a pH above 7.5?

Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction. This loss of chemoselectivity can lead to non-specific labeling and a heterogeneous product. Additionally, the maleimide ring is more susceptible to hydrolysis at higher pH, which renders it unreactive to thiols.

Q4: Can the buffer composition affect the labeling reaction?

Yes, it is crucial to use a buffer that does not contain primary or secondary amines or free thiols (e.g., from DTT or 2-mercaptoethanol), as these will compete with the target molecule for reaction with the maleimide. Phosphate-buffered saline (PBS) at a pH of around 7.2 is a commonly used and effective buffer for this reaction.

Q5: How can I prevent the reversal of the maleimide-thiol bond?

The thioether bond formed between a maleimide and a thiol can sometimes undergo a retro-Michael reaction, leading to dissociation of the dye. Post-conjugation hydrolysis of the thiosuccinimide ring can increase the stability of the conjugate. This can sometimes be promoted by incubating the conjugate at a slightly elevated pH after the initial reaction is complete.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Labeling Efficiency Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.
Maleimide Hydrolysis: The IRDye this compound has been hydrolyzed due to prolonged exposure to aqueous solutions, especially at high pH.Prepare aqueous solutions of the maleimide reagent immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF.
Thiol Oxidation: Free thiol groups on the protein have oxidized to form disulfide bonds, which are unreactive with maleimides.Reduce disulfide bonds using a reducing agent like TCEP or DTT prior to labeling. If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide. Degas buffers to minimize oxygen.
Non-Specific Labeling High pH: The reaction pH is above 7.5, leading to reaction with amines.Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.
Precipitation of Molecule Change in Physicochemical Properties: The addition of the bulky and hydrophobic dye molecule can alter the solubility of the target protein.Lower the molar ratio of the dye to the target molecule to reduce the degree of labeling.
Inconsistent Results Variable pH: Inconsistent preparation of buffers leading to pH variations between experiments.Carefully prepare and validate the pH of all buffers before use.
Thiazine Formation Reaction with N-terminal Cysteine: An unprotected N-terminal cysteine can lead to the formation of a thiazine rearrangement product, especially at neutral or basic pH.Perform the conjugation at a more acidic pH (e.g., 6.5) to minimize this side reaction.

pH Effects on IRDye this compound Labeling

pH RangeReaction Rate with ThiolsReaction with AminesMaleimide StabilityKey Considerations
< 6.5 SlowerNegligibleHighReaction may require longer incubation times.
6.5 - 7.5 Optimal Minimal (approx. 1,000x slower than with thiols at pH 7.0)GoodRecommended range for specific and efficient labeling.
> 7.5 FastCompetitive reaction increases significantlyDecreased (hydrolysis increases)Loss of chemoselectivity, risk of non-specific labeling and reagent inactivation.

Experimental Protocols

General Protocol for IRDye this compound Labeling

  • Buffer Preparation: Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS), and adjust the pH to 6.5-7.5. Ensure the buffer is free of any primary or secondary amines and thiols. Degas the buffer to remove dissolved oxygen.

  • Protein Preparation and Reduction (if necessary): Dissolve the protein containing a free thiol in the reaction buffer. If the protein contains disulfide bonds, they must be reduced to free thiols.

    • Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 1-2 hours at room temperature.

    • If using DTT, it must be removed by size exclusion chromatography or dialysis before proceeding. TCEP does not need to be removed if a moderate excess is used.

  • Dye Preparation: Immediately before use, dissolve the IRDye this compound in an anhydrous solvent such as DMSO or DMF to create a stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved IRDye this compound to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and byproducts by size exclusion chromatography, dialysis, or tangential flow filtration.

Visualizing the pH-Dependent Reaction Pathway

pH_Optimization_Workflow pH Optimization for this compound Labeling cluster_input Inputs cluster_reaction Reaction Conditions cluster_outcomes Reaction Outcomes Thiol_Molecule Thiol-containing Molecule (e.g., Protein with Cysteine) pH_Choice Select Reaction pH Thiol_Molecule->pH_Choice Dye_Maleimide IRDye this compound Dye_Maleimide->pH_Choice Optimal_Product Desired Product: Stable Thioether Bond pH_Choice->Optimal_Product pH 6.5 - 7.5 Side_Product_1 Side Reaction: Amine Conjugation pH_Choice->Side_Product_1 pH > 7.5 Side_Product_2 Side Reaction: Maleimide Hydrolysis pH_Choice->Side_Product_2 pH > 7.5 Slow_Reaction Inefficient Reaction: Slow Conjugation pH_Choice->Slow_Reaction pH < 6.5

Caption: Logical workflow for pH optimization in this compound labeling.

References

Technical Support Center: Preventing Protein Aggregation During IRDye® 800CW Maleimide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with protein aggregation during IRDye® 800CW maleimide labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound labeling?

Protein aggregation during this compound labeling can be triggered by several factors:

  • Increased Hydrophobicity: The IRDye® 800CW dye itself is hydrophobic. Conjugating multiple dye molecules to a protein can increase the overall hydrophobicity of the protein, leading to aggregation as the modified proteins attempt to minimize contact with the aqueous buffer.[1][2]

  • High Dye-to-Protein Ratio: Using a high molar excess of the maleimide dye can lead to over-labeling. This not only increases hydrophobicity but can also alter the protein's net charge and isoelectric point (pI), reducing its solubility.[1][3]

  • Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[4] At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), potentially leading to cross-linking and aggregation. Below pH 6.5, the labeling reaction is significantly slower.

  • High Protein Concentration: Concentrated protein solutions are inherently more prone to aggregation, a tendency that is often exacerbated after labeling.

  • Presence of Reducing Agents: While necessary to reduce disulfide bonds and make cysteine residues available for labeling, some reducing agents can interfere with the labeling reaction or promote aggregation if not removed. For example, DTT contains thiol groups that compete with the protein's thiols for reaction with the maleimide dye.

  • Temperature Stress: Proteins are sensitive to temperature fluctuations. Improper storage or handling during the labeling process can induce partial unfolding and subsequent aggregation.

Q2: My protein solution becomes cloudy or precipitates immediately after adding the this compound dye. What should I do?

Immediate precipitation upon adding the dye is a strong indicator of insolubility or rapid aggregation. Here are several steps to troubleshoot this issue:

  • Optimize Dye-to-Protein Ratio: A high excess of the hydrophobic 800CW dye can cause precipitation. It is recommended to perform small-scale optimization experiments with varying molar ratios to find the best balance between labeling efficiency and protein solubility. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

  • Control the Rate of Dye Addition: Instead of adding the dye solution all at once, add it slowly to the protein solution with gentle mixing. This prevents localized high concentrations of the dye that can trigger rapid aggregation.

  • Use a Co-solvent for the Dye: Ensure the this compound is fully dissolved in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous protein buffer. Adding undissolved dye particles can seed aggregation.

  • Reduce Protein Concentration: High protein concentrations increase the likelihood of aggregation. Try lowering the protein concentration during the labeling reaction.

Q3: Can the choice of reducing agent affect protein aggregation?

Yes, the choice and concentration of the reducing agent can significantly impact the outcome of your labeling experiment.

  • TCEP vs. DTT: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for maleimide labeling. Unlike DTT, TCEP does not contain thiol groups and therefore does not compete with the protein for reaction with the maleimide dye. If DTT is used, it is crucial to remove any excess DTT before adding the maleimide dye, for example, by using a desalting column.

  • Concentration of Reducing Agent: Use the minimum concentration of the reducing agent that achieves full reduction of the disulfide bonds. A 10- to 100-fold molar excess of TCEP is a common starting point.

Q4: What buffer additives can I use to prevent protein aggregation?

Several additives can be included in the labeling and storage buffers to enhance protein stability.

AdditiveTypical ConcentrationMechanism of ActionReferences
Glycerol5-20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.
L-Arginine / L-Glutamate50-500 mMSuppresses aggregation by binding to charged and hydrophobic patches on the protein surface.
Sucrose0.25-1 M (5-10%)Acts as an osmolyte, favoring protein stability.
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01-0.1%Can help solubilize proteins and prevent aggregation by shielding hydrophobic regions.

Q5: How can I remove aggregates after the labeling reaction?

If aggregates have formed, they should be removed to ensure the quality and reliability of your downstream applications.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating monomeric labeled protein from larger aggregates. Aggregates will elute earlier from the column than the desired monomeric protein.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since aggregation can alter the surface charge of a protein, IEX can sometimes be used to separate aggregates from the monomeric form.

  • Filtration: For large, insoluble aggregates, centrifugation followed by filtration of the supernatant through a 0.22 µm filter can remove precipitated protein.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Visible precipitation during labeling - High dye-to-protein ratio- High protein concentration- Suboptimal buffer pH- Incomplete dissolution of dye- Perform a titration to find the optimal dye-to-protein molar ratio (start with 10:1 to 20:1).- Reduce the protein concentration during labeling.- Ensure the reaction buffer pH is between 6.5 and 7.5.- Ensure the dye is fully dissolved in anhydrous DMSO or DMF before adding it to the protein solution.
Low labeling efficiency - Presence of competing thiols (e.g., from DTT)- Hydrolysis of the maleimide group- Incomplete reduction of disulfide bonds- If using DTT, remove the excess reducing agent before adding the dye. Consider using TCEP instead.- Prepare the maleimide dye stock solution fresh before use.- Optimize the concentration of the reducing agent and incubation time to ensure complete reduction.
Protein is soluble after labeling but aggregates during storage - Suboptimal storage buffer- Freeze-thaw cycles- Add stabilizing agents such as glycerol (10-50%), BSA (5-10 mg/mL), or sodium azide (0.01-0.03%) to the storage buffer.- Store the labeled protein in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols & Workflows

General Protocol for this compound Labeling of an Antibody

This protocol provides a general guideline. Optimization may be required for specific proteins.

  • Protein Preparation:

    • Dissolve the antibody to be labeled at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5). Buffers containing thiols (like DTT) or primary amines (like Tris) should be avoided if not part of a specific reduction strategy.

  • Reduction of Disulfide Bonds (if necessary):

    • To reduce disulfide bonds and expose free thiol groups, add a 10- to 100-fold molar excess of TCEP to the protein solution.

    • Incubate for 20-30 minutes at room temperature. It is generally not necessary to remove excess TCEP before adding the maleimide dye.

  • Dye Preparation:

    • Allow the vial of IRDye® this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be prepared fresh, but can be stored at -20°C, protected from light, for up to a month.

  • Labeling Reaction:

    • Add the this compound stock solution to the reduced protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. Add the dye slowly with gentle mixing.

    • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.

  • Purification:

    • Remove excess, unreacted dye and any aggregates using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size exclusion chromatography.

  • Storage:

    • For short-term storage (up to one week), keep the labeled protein at 2-8°C, protected from light.

    • For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.

Workflow Diagrams

G Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep Prepare Protein Solution (1-10 mg/mL, pH 7.0-7.5) reduction Reduce Disulfide Bonds (add TCEP, RT for 30 min) protein_prep->reduction dye_prep Prepare 10 mM Dye Stock (in anhydrous DMSO/DMF) labeling Labeling Reaction (add dye, RT for 2h or 4°C overnight) dye_prep->labeling reduction->labeling purify Purify Conjugate (Desalting/SEC) labeling->purify store Store Labeled Protein (add stabilizers, -20°C/-80°C) purify->store G Troubleshooting Protein Aggregation cluster_causes Potential Causes cluster_solutions Solutions aggregation Protein Aggregation Observed cause1 High Dye/Protein Ratio aggregation->cause1 cause2 High Protein Concentration aggregation->cause2 cause3 Suboptimal Buffer (pH) aggregation->cause3 cause4 Hydrophobic Dye aggregation->cause4 solution1 Optimize Molar Ratio cause1->solution1 solution2 Reduce Protein Conc. cause2->solution2 solution3 Adjust pH (6.5-7.5) cause3->solution3 solution4 Add Stabilizers (Glycerol, Arginine) cause4->solution4

References

Technical Support Center: IRDye® 800CW Maleimide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for experiments involving IRDye® 800CW Maleimide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a thiol-maleimide conjugation reaction with IRDye® this compound?

The optimal pH range for the reaction between a maleimide and a thiol group is 6.5-7.5.[1][2][3][4] Within this range, the maleimide group demonstrates high selectivity for sulfhydryl (thiol) groups, leading to the formation of a stable thioether bond.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, minimizing non-specific labeling. Reactions should not be carried out at a pH above 8.0, as this increases the likelihood of maleimides reacting with unprotonated amines.

Q2: My protein has disulfide bonds. How do I prepare it for labeling with IRDye® this compound?

Disulfide bonds are not reactive with maleimides and must be reduced to free sulfhydryl groups prior to conjugation. This can be achieved using a reducing agent. Common choices include:

  • TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable, odorless, and does not contain a thiol group itself, meaning it typically does not need to be removed before adding the maleimide reagent. However, it has been observed that TCEP can react with the maleimide group, so optimizing the ratio of TCEP, maleimide dye, and the protein is crucial.

  • DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before the conjugation reaction to prevent it from reacting with the IRDye® this compound.

  • 2-Mercaptoethylamine (MEM): A mild reducing agent that can be used for the selective reduction of disulfide bonds, for instance, in the hinge region of antibodies.

After reduction, it is critical to remove any excess thiol-containing reducing agent (like DTT or MEM) before initiating the labeling reaction.

Q3: What are the primary causes of low or no conjugation efficiency?

Low conjugation efficiency can be attributed to several factors:

  • Inactive Maleimide: The maleimide group can hydrolyze and become non-reactive, especially in aqueous solutions and at alkaline pH. It is recommended to prepare fresh solutions of the dye.

  • Insufficient Free Thiols: Thiol groups on the protein may have re-oxidized to form disulfide bonds. To prevent this, it's advisable to degas buffers and include a chelating agent like EDTA (1-10 mM) to sequester metal ions that can catalyze oxidation.

  • Incorrect Buffer Composition: The presence of extraneous nucleophiles, such as Tris or sodium azide, can interfere with the conjugation reaction. Buffers containing thiols like DTT or β-mercaptoethanol will directly compete with the target molecule for the maleimide.

  • Suboptimal Stoichiometry: The molar ratio of dye to protein is a critical parameter. A 10-20 fold molar excess of maleimide dye to the target molecule is a common starting point, but this may require optimization depending on the specific protein.

Q4: My final conjugate appears to be unstable. What could be the issue?

The stability of the final conjugate can be a concern and is often linked to the reversibility of the maleimide-thiol linkage through a retro-Michael reaction. This can lead to the loss of the dye from the conjugated molecule. Strategies to improve stability include:

  • Hydrolysis of the Thiosuccinimide Ring: The initial thiosuccinimide linkage can be intentionally hydrolyzed to a more stable ring-opened structure. This process can be accelerated by using maleimide derivatives with electron-withdrawing N-substituents.

  • Alternative Chemistries: For applications requiring very high stability, alternative thiol-reactive chemistries that form more stable linkages may be considered.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low/No Labeling Inactive IRDye® this compound Prepare a fresh stock solution of the maleimide dye in anhydrous DMSO or DMF. Store unused stock solution protected from light at -20°C for no longer than two weeks.
Insufficient Free Thiols on the Biomolecule Ensure complete reduction of disulfide bonds using an appropriate reducing agent (e.g., TCEP, DTT). If using a thiol-containing reducing agent like DTT, ensure its complete removal before adding the maleimide dye. Use degassed buffers and consider adding 1-10 mM EDTA to prevent re-oxidation of thiols.
Incorrect Reaction Buffer Use a buffer with a pH between 6.5 and 7.5, such as PBS, HEPES, or Tris, ensuring it is free of extraneous nucleophiles (e.g., sodium azide) and thiols (e.g., DTT).
Suboptimal Dye-to-Protein Ratio Optimize the molar excess of IRDye® this compound. Start with a 10-20 fold molar excess and perform titration experiments to find the optimal ratio for your specific protein.
Non-Specific Labeling Reaction with Amines Maintain the reaction pH between 6.5 and 7.5. Avoid pH values above 8.0, which can promote the reaction of maleimides with primary amines (e.g., lysine residues).
Presence of Other Thiol-Containing Impurities Ensure the purity of your protein sample before starting the conjugation reaction.
Poor Reproducibility Inconsistent Reagent Preparation Always prepare fresh solutions of reducing agents and the maleimide dye.
Variations in Reaction Conditions Strictly control reaction parameters such as pH, temperature, and incubation time.
Precipitation of Protein During Labeling Effect of Organic Solvent If using DMSO to dissolve the dye, ensure the final concentration in the reaction mixture is low enough to not affect protein stability, especially for smaller proteins or peptides.
Protein Instability If the protein is not stable at room temperature, the labeling reaction can be performed at 4°C for a longer duration (16-18 hours or overnight).
Instability of the Labeled Conjugate Reversibility of the Thioether Bond Consider strategies to stabilize the linkage, such as inducing hydrolysis of the thiosuccinimide ring. For long-term storage, add stabilizing agents like BSA and store at -20°C in the presence of glycerol.

Experimental Protocols

General Protocol for Labeling a Protein with IRDye® this compound

This protocol provides a general guideline. Optimization may be required for specific proteins.

1. Preparation of the Protein: a. Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris) to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a reducing agent. For example, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed after reduction by a desalting column or dialysis.

2. Preparation of IRDye® this compound: a. Prepare a 10 mM stock solution of IRDye® this compound in anhydrous DMSO or DMF.

3. Conjugation Reaction: a. Add the IRDye® this compound stock solution to the protein solution to achieve the desired molar excess (a starting point of 10-20 fold excess is recommended). b. Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the Conjugate: a. Remove the unreacted dye and other small molecules by size exclusion chromatography, dialysis, or using a desalting spin column.

5. Storage of the Conjugate: a. For short-term storage, keep the conjugate at 4°C, protected from light. b. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

Parameter Recommended Condition
pH 6.5 - 7.5
Temperature Room Temperature or 4°C
Reaction Time 2 hours at Room Temperature or 16-18 hours at 4°C
Dye to Protein Molar Ratio 10:1 to 20:1 (to be optimized)
Recommended Buffers PBS, HEPES, Tris (thiol-free)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Protein_Prep Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) Reduction Reduce Disulfide Bonds (e.g., with TCEP) Protein_Prep->Reduction Conjugation Incubate Dye and Protein (2h at RT or overnight at 4°C) Reduction->Conjugation Dye_Prep Prepare 10 mM Dye Stock (in DMSO or DMF) Dye_Prep->Conjugation Purification Purify Conjugate (e.g., Desalting Column) Conjugation->Purification Storage Store Conjugate (4°C or -20°C) Purification->Storage

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide Start Low or No Conjugation? Check_Maleimide Is Maleimide Dye Active? Start->Check_Maleimide Check_Thiols Sufficient Free Thiols? Check_Maleimide->Check_Thiols Yes Solution_Maleimide Use Freshly Prepared Dye Check_Maleimide->Solution_Maleimide No Check_Buffer Correct Buffer pH and Composition? Check_Thiols->Check_Buffer Yes Solution_Thiols Ensure Complete Reduction and Prevent Re-oxidation Check_Thiols->Solution_Thiols No Check_Ratio Optimal Dye:Protein Ratio? Check_Buffer->Check_Ratio Yes Solution_Buffer Use Thiol-Free Buffer at pH 6.5-7.5 Check_Buffer->Solution_Buffer No Solution_Ratio Optimize Molar Ratio (Titration Experiment) Check_Ratio->Solution_Ratio No Success Successful Conjugation Check_Ratio->Success Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

improving signal-to-noise ratio with 800CW maleimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using IRDye 800CW maleimide, with a specific focus on improving the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low signal-to-noise ratio (SNR) when using this compound conjugates?

A1: A low SNR can stem from several factors, broadly categorized as either low signal intensity or high background. Low signal is often due to inefficient labeling of the target molecule, while high background can be caused by excess, unbound dye, non-specific binding of the conjugate, or autofluorescence of the biological sample. Near-infrared (NIR) fluorophores like IRDye 800CW are designed to minimize issues with autofluorescence, as biological tissues have lower intrinsic fluorescence in this spectral region.[1][2]

Q2: My fluorescence signal is weak. What are the first steps to troubleshoot?

A2: A weak signal is most commonly a result of a low degree of labeling (DOL). Key areas to investigate are:

  • Inefficient Thiol Reduction: Maleimides react with free sulfhydryl (-SH) groups. Disulfide bonds in proteins (like antibodies) must be reduced to generate these reactive groups. Ensure your reducing agent (e.g., TCEP, DTT, 2-Mercaptoethylamine) is active and used at the correct concentration.[3]

  • Incorrect Reaction pH: The maleimide-thiol conjugation reaction is most efficient at a pH of 6.5-7.5.[3] At pH values above 8.0, maleimides can react with unprotonated amines, leading to non-specific labeling.

  • Dye Instability: Ensure the this compound is properly stored, protected from light, and reconstituted in anhydrous DMSO or DMF immediately before use to prevent hydrolysis.

  • Suboptimal Dye-to-Protein Ratio: A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein, but this should be optimized for each specific molecule.

Q3: I'm observing high background fluorescence in my imaging experiment. What are the likely causes?

A3: High background is typically caused by the presence of unbound dye or non-specific binding of the labeled conjugate.

  • Inadequate Purification: It is critical to remove all non-conjugated this compound after the labeling reaction. Purification methods like size-exclusion chromatography (e.g., Zeba Desalting Spin Columns), dialysis, or HPLC are effective.

  • Hydrophobicity of the Dye: NIR dyes can be hydrophobic, which may lead to non-specific binding of the conjugate to cells or tissues. Consider including a blocking step in your protocol or using a buffer with a non-ionic detergent (e.g., Tween-20) to reduce this effect.

  • Precipitation of Conjugate: Aggregation of the labeled molecule can lead to bright, punctate background signals. Centrifuge your conjugate solution before use to remove any precipitates.

Q4: Can the maleimide-thiol linkage be unstable?

A4: Yes, the succinimidyl thioether (SITE) bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, which reverts the bond back to the starting maleimide and thiol. In a biological environment rich in other thiols (like glutathione), this can lead to the dye being transferred from your target molecule to other molecules, effectively cleaving the conjugate and increasing background signal. While often stable enough for many applications, for long-term studies, this potential instability should be considered.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during this compound conjugation experiments.

Guide 1: Low Degree of Labeling (DOL)
Potential Cause Recommended Action Supporting Details
Inactive Reducing Agent Use a fresh solution of the reducing agent. TCEP is generally more stable than DTT.TCEP is an odorless and more stable reducing agent compared to DTT. If DTT is used, excess DTT must be removed prior to conjugation as it will react with the maleimide.
Insufficient Reduction Increase the concentration of the reducing agent or the incubation time. For antibodies, a mild reducing agent like 2-Mercaptoethylamine can selectively reduce hinge-region disulfides.A 10-100x molar excess of TCEP incubated for 20-30 minutes at room temperature is a common starting point.
Incorrect Buffer pH Ensure the conjugation buffer pH is between 6.5 and 7.5. PBS is a commonly used buffer.Buffers containing thiols (e.g., those with 2-Mercaptoethylamine still present) or primary amines (e.g., Tris at high pH) should be avoided in the final conjugation step.
Hydrolyzed Maleimide Reconstitute the this compound in anhydrous DMSO immediately before use. Store unused stock solution at -20°C, protected from light and moisture.Aqueous solutions of maleimides are prone to hydrolysis, rendering them unreactive towards thiols.
Suboptimal Molar Ratio Optimize the molar excess of this compound to your target molecule. Test a range of ratios (e.g., 5:1, 10:1, 20:1).While a 10-fold to 20-fold molar excess is often recommended for proteins, the optimal ratio can vary.
Guide 2: High Background Signal
Potential Cause Recommended Action Supporting Details
Excess Free Dye Purify the conjugate thoroughly after the labeling reaction using an appropriate method such as desalting spin columns, dialysis, or HPLC.For small molecules, RP-HPLC is often necessary to separate the labeled product from free dye. For larger molecules like antibodies, size-based purification methods are effective.
Non-specific Binding Include blocking agents (e.g., BSA) in your staining protocol. Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers.The hydrophobicity of NIR dyes can cause them to stick non-specifically to surfaces and biological materials.
Conjugate Aggregation Centrifuge the final conjugate solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use and use only the supernatant.Aggregates can form over time, especially during storage. For long-term storage, consider adding stabilizers like BSA and storing at -20°C or -80°C.

Experimental Protocols & Data

Key Experimental Parameters
Parameter Recommendation Reference
Conjugation Buffer Phosphate Buffered Saline (PBS)
Reaction pH 6.5 - 7.5
Reaction Temperature Room Temperature (or 4°C for overnight)
Reaction Time 2-3 hours (or 16-18 hours at 4°C)
Dye Solvent Anhydrous DMSO or DMF
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point for optimization)
Purification Methods Desalting Spin Columns, Dialysis, HPLC
Protocol 1: Reduction and Labeling of an Antibody (IgG)
  • Antibody Preparation : Dissolve the antibody to a concentration of 10 mg/mL in a buffer of 20 mM sodium phosphate, 0.15 M NaCl, pH 7.4 containing 1 mM EDTA.

  • Reduction : To each milliliter of the antibody solution, add 6 mg of 2-Mercaptoethylamine (final concentration of 50 mM). Mix gently and incubate in a sealed tube for 90 minutes at 37°C.

  • Removal of Reducing Agent : Immediately purify the reduced antibody from the excess 2-Mercaptoethylamine using a desalting spin column (e.g., Zeba Desalting Spin Column), exchanging the buffer to PBS at pH 7.2-7.4.

  • Dye Preparation : Reconstitute 0.5 mg of IRDye this compound in 50 µL of anhydrous DMSO to create a ~10 mM stock solution. Protect from light.

  • Conjugation : Add a 10- to 15-fold molar excess of the maleimide dye solution to the reduced antibody solution.

  • Incubation : Mix and incubate at room temperature for 2-3 hours, protected from light.

  • Purification : Purify the dye-labeled antibody conjugate from excess free dye using a desalting spin column or dialysis.

  • Storage : Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like 0.1% BSA and store at -20°C or -80°C.

Visualizations

G Workflow for this compound Conjugation cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Target Target Molecule (e.g., Antibody) Reduce Reduce Disulfide Bonds (e.g., with TCEP) Target->Reduce PurifyReduce Remove Reducing Agent (Desalting Column) Reduce->PurifyReduce Conjugate Combine & Incubate (2-3h, RT, pH 7.2) PurifyReduce->Conjugate Dye Reconstitute 800CW Maleimide in DMSO Dye->Conjugate PurifyFinal Purify Conjugate (Remove Free Dye) Conjugate->PurifyFinal Analyze Characterize Conjugate (DOL, Purity) PurifyFinal->Analyze FinalProduct Ready-to-Use 800CW Conjugate Analyze->FinalProduct

Caption: General workflow for conjugating this compound to a thiol-containing molecule.

G Troubleshooting Low Signal-to-Noise Ratio Start Low SNR Observed CheckSignal Is the Signal Weak? Start->CheckSignal CheckBG Is the Background High? Start->CheckBG CheckSignal->CheckBG No WeakSignalYes YES CheckSignal->WeakSignalYes Yes HighBGYes YES CheckBG->HighBGYes Yes CheckDOL Check Degree of Labeling (DOL) WeakSignalYes->CheckDOL LowDOL DOL is Low CheckDOL->LowDOL Yes GoodDOL DOL is OK CheckDOL->GoodDOL No TroubleshootLabeling Review Labeling Protocol: - pH (6.5-7.5) - Molar Ratio - Reduction Step - Dye Activity LowDOL->TroubleshootLabeling CheckPurification Review Purification Protocol HighBGYes->CheckPurification Impure Free Dye Present CheckPurification->Impure Yes Pure No Free Dye CheckPurification->Pure No Repurify Re-purify Conjugate (e.g., Desalting Column, Dialysis) Impure->Repurify CheckNonspecific Check for Non-specific Binding Pure->CheckNonspecific OptimizeAssay Optimize Assay: - Add Blocking Agents - Add Detergent to Wash - Centrifuge Conjugate CheckNonspecific->OptimizeAssay

Caption: A decision tree for troubleshooting low signal-to-noise ratio (SNR) results.

Caption: The chemical reaction between a maleimide group and a sulfhydryl (thiol) group.

References

Technical Support Center: 800CW Maleimide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IRDye® 800CW Maleimide for labeling proteins, antibodies, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the impact of reducing agents like TCEP and DTT on this compound labeling?

A1: Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) can negatively impact the efficiency of this compound labeling by reacting directly with the maleimide group. This side reaction reduces the amount of dye available to label your target molecule, leading to lower conjugation yields.[1][2][3]

  • DTT (Dithiothreitol): As a thiol-containing compound, DTT directly competes with the free sulfhydryl groups on your protein for reaction with the maleimide.[4][5] Therefore, it is essential to remove excess DTT before adding the this compound.

  • TCEP (Tris(2-carboxyethyl)phosphine): Although TCEP is not a thiol, it acts as a nucleophile and can attack the maleimide ring, forming a stable, non-productive adduct. The rate of this side reaction is comparable to the desired reaction between the maleimide and a cysteine residue. Consequently, removing excess TCEP is highly recommended for optimal labeling.

Q2: Is it ever acceptable to perform the maleimide labeling reaction in the presence of TCEP or DTT?

A2: While removal of the reducing agent is strongly advised, there might be specific experimental constraints where this is not feasible. In such cases, TCEP is the preferred reducing agent over DTT because the interference from DTT is more significant. If TCEP must be present, it is crucial to optimize the molar ratios of TCEP, the maleimide dye, and your protein to achieve a balance between disulfide reduction and labeling.

Q3: What is the optimal pH for this compound labeling?

A3: The ideal pH range for the reaction between a maleimide and a sulfhydryl group is 6.5 to 7.5. Within this pH range, the reaction is highly selective for thiols. At a pH above 8.0, the reactivity of primary amines (e.g., on lysine residues) with the maleimide group increases, which can lead to non-specific labeling.

Q4: My protein has disulfide bonds. How should I prepare it for labeling with this compound?

A4: To label cysteine residues involved in disulfide bonds, you must first reduce these bonds to generate free sulfhydryl groups. This is achieved by incubating your protein with a reducing agent like TCEP or DTT. After the reduction step, it is critical to remove the excess reducing agent before initiating the labeling reaction.

Troubleshooting Guide

Problem Possible Cause Solution
Low Labeling Efficiency Presence of residual reducing agent (TCEP or DTT) in the reaction mixture.Remove excess reducing agent after disulfide bond reduction using methods like desalting columns, dialysis, or spin filtration before adding the this compound.
Sub-optimal pH of the reaction buffer.Ensure the pH of your labeling buffer is between 6.5 and 7.5. Buffers like PBS or HEPES are suitable. Avoid buffers containing primary amines, such as Tris, if possible.
Insufficient reduction of disulfide bonds.Increase the concentration of the reducing agent (a 10- to 100-fold molar excess of TCEP is often recommended) or extend the incubation time for the reduction step (typically 20-60 minutes at room temperature).
Hydrolysis of the maleimide group.Prepare the this compound stock solution fresh in an anhydrous solvent like DMSO or DMF and use it immediately. Avoid aqueous buffers with a pH above 8.0.
Non-specific Labeling Reaction pH is too high.Perform the labeling reaction within the recommended pH range of 6.5-7.5 to maintain selectivity for thiol groups.
Precipitation of Protein Over-labeling of the protein.Reduce the molar excess of this compound used in the labeling reaction. A 10 to 20-fold molar excess of dye to protein is a good starting point.

Quantitative Data Summary

The presence of reducing agents during maleimide labeling significantly decreases labeling efficiency. The following table summarizes the comparative effect of TCEP and DTT when not removed prior to labeling.

Reducing Agent (at 0.1 mM)Relative Labeling Efficiency Compared to No Reductant
None 95%
TCEP 35%
DTT 9%

Data adapted from a study on labeling heavy meromyosin with a maleimide dye in the presence of reducing agents.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of a Protein after Disulfide Reduction
  • Protein Preparation and Reduction:

    • Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.

    • To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP.

    • Incubate the mixture for 20-60 minutes at room temperature.

  • Removal of Excess Reducing Agent:

    • Immediately following reduction, remove the excess TCEP using a desalting spin column, dialysis, or size-exclusion chromatography. Equilibrate the column or dialysis membrane with the degassed reaction buffer.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced and purified protein solution.

    • Mix thoroughly and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove unreacted this compound from the labeled protein using a desalting column, dialysis, or other suitable chromatographic methods.

  • Storage:

    • Store the purified, labeled protein protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C.

Visualizations

G cluster_reduction Step 1: Disulfide Bond Reduction cluster_removal Step 2: Removal of Excess Reducing Agent cluster_labeling Step 3: Maleimide Labeling Protein_SS Protein with Disulfide Bond (-S-S-) Protein_SH Reduced Protein with Free Thiols (-SH) Protein_SS->Protein_SH Reduction TCEP_DTT Reducing Agent (TCEP or DTT) TCEP_DTT->Protein_SH Removal Desalting Column or Dialysis Protein_SH->Removal Protein_SH_Purified Purified Reduced Protein Removal->Protein_SH_Purified Labeled_Protein Labeled Protein (Stable Thioether Bond) Protein_SH_Purified->Labeled_Protein Thiol-Maleimide Reaction (pH 6.5-7.5) Maleimide This compound Maleimide->Labeled_Protein

Caption: Experimental workflow for this compound labeling.

G cluster_desired Desired Reaction cluster_side Side Reactions (Interference) Protein_SH Protein-SH Labeled_Protein Labeled Protein Protein_SH->Labeled_Protein Maleimide_A This compound Maleimide_A->Labeled_Protein TCEP TCEP TCEP_Adduct Non-productive TCEP-Maleimide Adduct TCEP->TCEP_Adduct DTT DTT-SH DTT_Adduct Non-productive DTT-Maleimide Adduct DTT->DTT_Adduct Maleimide_B This compound Maleimide_B->TCEP_Adduct Maleimide_B->DTT_Adduct

Caption: Competing reactions in maleimide labeling.

References

Technical Support Center: 800CW Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 800CW maleimide, with a special focus on preventing its hydrolysis to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

IRDye® this compound is a near-infrared (NIR) fluorescent dye equipped with a maleimide reactive group.[1][2][3] This maleimide group allows for the covalent labeling of biomolecules that contain thiol (sulfhydryl) groups, such as cysteine residues in proteins and peptides.[4][5] The resulting fluorescently labeled molecules are utilized in a variety of applications, including fluorescence microscopy, live-cell imaging, Western blots, flow cytometry, and in vivo imaging.

Q2: What is maleimide hydrolysis and why is it a concern?

Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up to form a maleamic acid. This resulting product is unreactive towards thiol groups, meaning it can no longer participate in the desired conjugation reaction. This side reaction is a primary concern as it reduces the efficiency of the labeling reaction, leading to lower yields of the desired conjugate and potentially complicating purification processes.

Q3: What are the main factors that contribute to the hydrolysis of this compound?

The stability of the maleimide group is primarily influenced by the pH of the solution. The rate of hydrolysis significantly increases with a rise in pH. Temperature also plays a role, with higher temperatures accelerating the rate of hydrolysis. Additionally, prolonged storage in aqueous solutions can lead to hydrolysis.

Q4: How should I store this compound to minimize hydrolysis?

To maintain the reactivity of this compound, it should be stored at -20°C in a dry, dark environment. It is recommended to prepare stock solutions in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous solutions of the dye should be used promptly and any unused portion discarded. A stock solution of the dye in DMSO can be stored at -20°C for up to two weeks, protected from light and moisture.

Troubleshooting Guide

Problem: Low or no conjugation of this compound to my protein/peptide.

This is a common issue that can often be attributed to the hydrolysis of the maleimide group or other experimental factors. Follow these troubleshooting steps to improve your conjugation efficiency.

Step 1: Verify the pH of Your Reaction Buffer

  • Question: What is the pH of your reaction buffer?

  • Guidance: The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low. At pH values above 8.0, the hydrolysis of the maleimide group becomes significantly faster, and the maleimide can also react with primary amines, such as the side chain of lysine residues.

  • Actionable Step: Prepare fresh reaction buffer and accurately measure its pH before initiating the conjugation. Common buffers used are phosphate-buffered saline (PBS), Tris, or HEPES at a pH between 7.0 and 7.5.

Step 2: Assess the Freshness of Your this compound Solution

  • Question: How was your this compound stored and prepared?

  • Guidance: Maleimide reagents are susceptible to hydrolysis during storage, especially if exposed to moisture. Storing the dye in an aqueous solution for extended periods is not recommended.

  • Actionable Step: Always prepare a fresh stock solution of this compound in anhydrous DMSO or DMF right before your experiment. If you have a previously prepared DMSO stock, ensure it has been stored correctly at -20°C and is not more than two weeks old.

Step 3: Control the Reaction Temperature

  • Question: At what temperature are you performing the conjugation?

  • Guidance: While many conjugations proceed well at room temperature, higher temperatures can increase the rate of hydrolysis.

  • Actionable Step: If you suspect significant hydrolysis, consider performing the reaction at a lower temperature, such as 4°C. Be aware that the reaction rate will be slower, so you may need to increase the incubation time, for instance, to an overnight incubation.

Step 4: Ensure the Presence of Free Thiols

  • Question: Have you confirmed that your protein or peptide has available free thiol groups?

  • Guidance: Cysteine residues in proteins can form disulfide bonds, which are unreactive towards maleimides. These disulfide bonds may need to be reduced to generate free thiols for conjugation.

  • Actionable Step: If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). If using DTT, it must be removed before adding the maleimide dye, as it contains a thiol group and will compete in the reaction. TCEP does not contain a thiol group and may not always require removal, but it can still react with maleimides, so optimization is necessary.

Step 5: Optimize the Molar Ratio of Dye to Protein

  • Question: What is the molar ratio of this compound to your biomolecule?

  • Guidance: A molar excess of the maleimide dye is typically used to ensure efficient labeling.

  • Actionable Step: A good starting point is a 10-20 fold molar excess of dye to protein. However, this should be optimized for your specific protein and desired degree of labeling.

Quantitative Data Summary

The stability of the maleimide group is highly dependent on the pH of the environment. The following table summarizes the general relationship between pH and the rates of conjugation and hydrolysis.

pH RangeThiol-Maleimide Conjugation RateMaleimide Hydrolysis RateSide Reactions with AminesRecommendation
< 6.5SlowerMinimalNoLonger reaction times may be needed.
6.5 - 7.5 Optimal Relatively Low Minimal Recommended range for efficient and specific conjugation.
> 7.5FastSignificantly IncreasedCompetitive reaction with primary amines.Generally not recommended due to rapid hydrolysis and loss of specificity.
> 8.5FastVery RapidSignificantAvoid this pH range for maleimide conjugation.

Experimental Protocols

Protocol: Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Thiol-containing protein or peptide

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS) or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Desalting column or other purification system (e.g., dialysis, HPLC).

Procedure:

  • (Optional) Reduction of Disulfide Bonds:

    • If your protein contains disulfide bonds that need to be reduced to expose free thiols, dissolve the protein in the reaction buffer.

    • Add a 10-100 fold molar excess of TCEP.

    • Incubate for 20-30 minutes at room temperature.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

  • Conjugation Reaction:

    • To your protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the dye.

    • Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye and any byproducts by passing the reaction mixture through a desalting column.

    • Alternatively, dialysis or HPLC can be used for purification.

  • Storage of the Conjugate:

    • Store the purified, labeled protein at 4°C, protected from light, for up to two weeks. For longer-term storage, it can be aliquoted and stored at -20°C.

Visualizations

G cluster_0 Thiol-Maleimide Conjugation Protein_SH Protein with Thiol Group (-SH) Conjugate Stable Thioether Bond (Labeled Protein) Protein_SH->Conjugate Michael Addition (pH 6.5-7.5) Maleimide This compound Maleimide->Conjugate

Caption: Thiol-Maleimide Conjugation Workflow.

G cluster_1 Maleimide Hydrolysis Active_Maleimide Reactive this compound Inactive_Product Unreactive Maleamic Acid Active_Maleimide->Inactive_Product Hydrolysis (favored at pH > 7.5) Water Water (H₂O) Water->Inactive_Product

Caption: Maleimide Hydrolysis Reaction.

G start Low Conjugation Efficiency check_ph Is reaction pH between 6.5 and 7.5? start->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No check_dye Is maleimide solution fresh? check_ph->check_dye Yes adjust_ph->check_ph prepare_dye Prepare fresh dye in anhydrous DMSO check_dye->prepare_dye No check_temp Is temperature optimized? check_dye->check_temp Yes prepare_dye->check_temp adjust_temp Lower temperature to 4°C and increase time check_temp->adjust_temp No check_thiols Are free thiols available? check_temp->check_thiols Yes adjust_temp->check_thiols reduce_protein Reduce disulfide bonds with TCEP check_thiols->reduce_protein No optimize_ratio Optimize dye:protein molar ratio check_thiols->optimize_ratio Yes reduce_protein->optimize_ratio success Improved Conjugation optimize_ratio->success

Caption: Troubleshooting Low Conjugation Efficiency.

References

Validation & Comparative

A Comparative Guide to Determining the Degree of Labeling for IRDye 800CW Maleimide and Alternative Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise determination of the degree of labeling (DOL) is a critical step to ensure the quality, consistency, and efficacy of fluorescently labeled molecules. The DOL, which represents the average number of dye molecules conjugated to a single protein or antibody, can significantly influence the brightness of the conjugate and the biological activity of the labeled molecule.[1][2] This guide provides a detailed protocol for determining the DOL of proteins labeled with IRDye 800CW maleimide and presents a comparative analysis with other near-infrared (NIR) dyes.

Determining the Degree of Labeling for IRDye this compound

The DOL is typically determined using UV-Vis spectrophotometry by measuring the absorbance of the dye-protein conjugate at two specific wavelengths: one at the maximum absorbance of the protein (usually 280 nm) and the other at the maximum absorbance of the fluorescent dye.[1]

The calculation requires the molar extinction coefficients of both the protein and the dye at their respective maximum absorbance wavelengths, as well as a correction factor to account for the dye's absorbance at 280 nm.[3][4]

The formula for calculating the DOL is as follows:

Where:

  • A_dye is the absorbance of the conjugate at the maximum absorbance wavelength of IRDye 800CW (~774 nm in PBS).

  • ε_dye is the molar extinction coefficient of IRDye 800CW at its maximum absorbance (240,000 M⁻¹cm⁻¹ in PBS).

  • A_protein_corrected is the corrected absorbance of the protein at 280 nm, calculated as: A_protein_corrected = A_280 - (A_dye * CF_280)

  • A_280 is the absorbance of the conjugate at 280 nm.

  • CF_280 is the correction factor for IRDye 800CW at 280 nm (0.03).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

Experimental Protocol for DOL Determination

This protocol outlines the steps for labeling a protein with IRDye this compound and subsequently determining the DOL.

I. Protein Preparation (Reduction of Disulfide Bonds for Maleimide Labeling)

  • Prepare the protein (e.g., an antibody) in a phosphate buffer at a pH of 6.5-7.5. A common choice is phosphate-buffered saline (PBS).

  • If the protein does not have free sulfhydryl groups, they can be generated by reducing disulfide bonds. For antibodies, selective reduction of the hinge region can be achieved using a mild reducing agent like 2-Mercaptoethylamine (MEM).

  • Remove the excess reducing agent using a desalting column or dialysis, as it will compete with the protein for reaction with the maleimide dye.

II. Labeling Reaction

  • Dissolve the IRDye this compound in anhydrous DMSO or water to prepare a stock solution (e.g., 10-20 mg/mL).

  • Add a 2- to 5-fold molar excess of the IRDye this compound solution to the prepared protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature or for 16-18 hours at 4°C, protected from light.

III. Purification of the Conjugate

  • Purify the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against PBS. This step is crucial for accurate DOL determination.

IV. Spectrophotometric Measurement and Calculation

  • Measure the absorbance of the purified conjugate solution using a spectrophotometer with a 1 cm pathlength cuvette.

  • Record the absorbance at 280 nm (A_280) and at the maximum absorbance of IRDye 800CW (~774 nm in PBS) (A_dye).

  • Calculate the DOL using the formula provided above.

Comparison with Alternative NIR Dyes

IRDye 800CW is a widely used NIR dye, but several alternatives with maleimide chemistry are available. The choice of dye can impact the experimental outcome due to differences in spectral properties, photostability, and tendency for aggregation. The table below compares IRDye 800CW with other common NIR dyes.

FeatureIRDye 800CWAlexa Fluor 790Cy7
Excitation Max (nm) ~774~782~750
Emission Max (nm) ~789~805~776
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~240,000~260,000~250,000
Reactive Group MaleimideMaleimideMaleimide
Correction Factor (at 280 nm) 0.03Not specified by manufacturerNot specified by manufacturer
Relative Photostability HighHigherLower
Tendency for Aggregation LowerLowerHigher

Note: Spectral characteristics can vary depending on the conjugation partner and the solvent environment.

Workflow for Determining Degree of Labeling

DOL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (e.g., Antibody Reduction) Labeling Labeling Reaction (2 hrs @ RT or O/N @ 4°C) Protein_Prep->Labeling Dye_Prep IRDye this compound Stock Solution Dye_Prep->Labeling Purification Purification of Conjugate (e.g., Desalting Column) Labeling->Purification Measurement Spectrophotometric Measurement (A280 & A774) Purification->Measurement Calculation DOL Calculation Measurement->Calculation

References

A Comparative Guide to 800CW Maleimide and Other Near-Infrared (NIR) Dyes for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fluorescence imaging, the selection of an appropriate near-infrared (NIR) dye is a critical determinant of experimental success. The NIR window (roughly 700-900 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios.[][2] This guide provides an objective comparison of 800CW maleimide with other commonly used NIR dyes, focusing on their performance characteristics and supported by experimental data and detailed protocols.

Quantitative Comparison of NIR Dyes

The performance of a fluorescent dye is characterized by several key parameters. The following table summarizes the available quantitative data for this compound and its alternatives.

FeatureIRDye 800CWAlexa Fluor 790DyLight 800
Excitation Maximum (nm) ~774[3][4]~782 - 784[3]~777
Emission Maximum (nm) ~789 - 794~805 - 814~794
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,000~260,000 - 270,000~270,000
Quantum Yield (Φ) ~0.12 (conjugated to HSA)Not explicitly found for 790, but Alexa Fluor dyes are known for high quantum yields.High quantum yield
Relative Photostability HighHigher than Cy dyesHigh, resistant to photobleaching
Tendency for Aggregation LowerLowerNot specified, but generally low for this class of dyes.

In-Depth Performance Analysis

IRDye 800CW is widely recognized for its exceptional performance in in vivo imaging applications. Its high molar extinction coefficient and good quantum yield contribute to bright signals. A key advantage of IRDye 800CW is its high photostability, making it suitable for longitudinal studies that require repeated imaging. Furthermore, it exhibits a low tendency for aggregation, which can otherwise lead to signal quenching.

Alexa Fluor 790 , part of the well-regarded Alexa Fluor family of dyes, offers high brightness and photostability. While a specific quantum yield for the 790 variant was not found, Alexa Fluor dyes are generally characterized by their high quantum yields and resistance to photobleaching, outperforming older cyanine dyes like Cy7.

DyLight 800 is spectrally similar to IRDye 800CW and is also a bright and highly photostable NIR dye. It is promoted as a high-performance alternative for applications such as Western blotting and in vivo imaging.

Experimental Protocols

Antibody Conjugation with Maleimide Dyes

This protocol describes the general procedure for conjugating a thiol-reactive maleimide dye, such as this compound, to an antibody.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • This compound dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine) (optional)

  • Desalting column or other purification system

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Antibody Preparation: If the antibody does not have free sulfhydryl groups, they can be introduced by reducing disulfide bonds. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO.

  • Conjugation Reaction: Add the dye solution to the antibody solution at a 5:1 to 20:1 molar ratio (dye:antibody). Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye.

In Vivo Imaging with NIR Dye-Conjugated Antibodies

This protocol outlines a general workflow for in vivo imaging in a mouse model using an antibody conjugated to a NIR dye.

Materials:

  • NIR dye-conjugated antibody

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system equipped for NIR fluorescence detection

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the imaging system.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the animal before injecting the probe.

  • Probe Administration: Inject the NIR dye-conjugated antibody intravenously (e.g., via the tail vein). The dosage will depend on the specific antibody and target.

  • Post-injection Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor targeting of the antibody. The integration time for each image is typically in the range of milliseconds to seconds.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs to determine the tumor-to-background ratio.

Visualizing Key Processes

To better understand the experimental workflows, the following diagrams are provided.

AntibodyConjugation cluster_reduction Antibody Reduction (Optional) cluster_conjugation Conjugation cluster_purification Purification Antibody_disulfide Antibody with Disulfide Bonds TCEP TCEP Antibody_disulfide->TCEP Reduction Antibody_thiol Antibody with Free Thiols TCEP->Antibody_thiol Conjugation Conjugation Reaction (pH 6.5-7.5) Antibody_thiol->Conjugation Dye This compound Dye->Conjugation Labeled_Antibody Labeled Antibody Conjugation->Labeled_Antibody Purification Size Exclusion Chromatography Labeled_Antibody->Purification Purified_Product Purified Labeled Antibody Purification->Purified_Product

Antibody conjugation workflow with this compound.

InVivoImaging Animal_Prep 1. Anesthetize Animal Baseline_Image 2. Acquire Baseline Image Animal_Prep->Baseline_Image Injection 3. Inject Labeled Antibody Baseline_Image->Injection Imaging 4. Acquire Images at Multiple Time Points Injection->Imaging Data_Analysis 5. Analyze Fluorescence Intensity & TBR Imaging->Data_Analysis Conclusion Conclusion on Biodistribution and Targeting Data_Analysis->Conclusion

General workflow for in vivo imaging with a NIR dye-labeled antibody.

References

A Head-to-Head Comparison: 800CW Maleimide vs. Alexa Fluor Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye for protein labeling is a critical decision that directly impacts experimental success. This guide provides an objective comparison of 800CW maleimide and the widely used Alexa Fluor series of dyes, focusing on their performance for protein labeling applications. This comparison is supported by available photophysical data and detailed experimental protocols to aid in making an informed choice for your specific research needs.

When choosing a fluorescent label for proteins, key performance characteristics to consider include brightness (a function of molar extinction coefficient and quantum yield), photostability, and the efficiency of the labeling reaction. Both 800CW and Alexa Fluor dyes are available with maleimide reactive groups, which specifically and efficiently react with free sulfhydryl groups on cysteine residues of proteins, forming a stable thioether bond. This specificity allows for targeted labeling of proteins.

Quantitative Performance Data

PropertyIRDye this compoundAlexa Fluor 647 MaleimideAlexa Fluor 680 MaleimideAlexa Fluor 750 MaleimideAlexa Fluor 790 Maleimide
Excitation Maximum (nm) ~774[1]~650~679~749~784[2][3]
Emission Maximum (nm) ~789[1]~665~702~775~814[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,000~239,000~184,000~240,000~270,000
Quantum Yield (Φ) ~0.08-0.12 (conjugated)~0.33Data not readily availableData not readily available~0.13 (iFluor 790, similar structure)
Reactive Group MaleimideMaleimideMaleimideMaleimideMaleimide
Solubility High water solubilityGood water solubilityGood water solubilityGood water solubilityGood water solubility

Note: The exact spectral characteristics and quantum yield can vary depending on the conjugation partner and the solvent environment. The quantum yield of IRDye 800CW has been reported to be around 8.0% when conjugated to nanocolloidal albumin in TCB buffer. The quantum yield for Alexa Fluor dyes can also vary, for instance, Alexa Fluor 647 has a reported quantum yield of 0.33.

Key Performance Characteristics

Brightness: Brightness is a critical factor for sensitivity in fluorescence imaging. While IRDye 800CW boasts a very high molar extinction coefficient, its quantum yield is reported to be lower than some of the Alexa Fluor dyes in the visible spectrum. For instance, Alexa Fluor 647 has a significantly higher quantum yield. In the near-infrared spectrum, a direct comparison is more challenging due to limited published quantum yield data for all Alexa Fluor dyes. However, both dye families are known for their exceptional brightness in their respective spectral regions.

Photostability: Photostability, or the resistance to photobleaching, is crucial for experiments requiring long exposure times or repeated imaging. Alexa Fluor dyes are widely recognized for their superior photostability compared to traditional fluorophores like fluorescein. While direct quantitative comparisons are scarce, IRDye 800CW is also considered to be a highly photostable dye, essential for in vivo imaging applications.

Labeling Efficiency: The efficiency of the maleimide-cysteine conjugation reaction is a key factor in producing well-labeled, functional proteins. Both this compound and Alexa Fluor maleimides are designed for high reactivity and specificity towards thiol groups. The high water solubility of IRDye 800CW can be advantageous, as it may reduce the tendency for the dye to aggregate and precipitate during the labeling reaction, potentially leading to more consistent and efficient labeling.

Experimental Protocols

The following is a generalized protocol for labeling proteins with maleimide-functionalized dyes. Specific details may need to be optimized for the particular protein and dye being used.

Protein Preparation and Reduction
  • Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 6.5-7.5. Maleimide reactions are most efficient and specific within this pH range. Avoid buffers containing thiols, such as dithiothreitol (DTT).

  • Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the protein does not have free cysteine residues, it may be necessary to reduce existing disulfide bonds.

    • Add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. TCEP is often preferred as it does not need to be removed before adding the maleimide dye, although it may have some reactivity with the maleimide over time.

    • If using DTT, it must be removed after reduction and before adding the dye, typically by dialysis or using a desalting column, as it will compete with the protein's thiols for the maleimide dye.

    • Incubate the reduction reaction for 30-60 minutes at room temperature.

Dye Preparation and Labeling Reaction
  • Dye Stock Solution: Prepare a stock solution of the maleimide dye (800CW or Alexa Fluor) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a concentration of 1-10 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dye stock solution to the reduced protein solution. The optimal dye-to-protein ratio should be determined empirically for each specific protein and application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the Labeled Protein
  • Removal of Unreacted Dye: After the incubation, it is crucial to remove any free, unreacted dye from the labeled protein. This can be achieved by:

    • Size-Exclusion Chromatography: Using a desalting column (e.g., Sephadex G-25) is a common and effective method.

    • Dialysis: Dialyze the reaction mixture against a suitable buffer.

    • Tangential Flow Filtration: For larger volumes.

Determination of Degree of Labeling (DOL)
  • Spectrophotometric Analysis: The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (usually 280 nm) and the dye's absorbance maximum.

    • The concentration of the dye is calculated using its molar extinction coefficient at its absorbance maximum.

    • The concentration of the protein is calculated using its absorbance at 280 nm, corrected for the contribution of the dye's absorbance at this wavelength.

    • The DOL is the molar ratio of the dye to the protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for protein labeling with maleimide dyes and the fundamental principle of the maleimide-cysteine reaction.

protein_labeling_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (1-10 mg/mL) Reduction Disulfide Bond Reduction (TCEP) Protein->Reduction Reaction Incubation (2h @ RT or O/N @ 4°C) Reduction->Reaction Add Dye Dye Maleimide Dye Stock Solution Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Labeled Protein Analysis DOL Calculation (Spectrophotometry) Purification->Analysis maleimide_reaction cluster_product Product Protein Protein-SH (Cysteine Residue) Conjugate Dye-S-Protein (Stable Thioether Bond) Protein->Conjugate pH 6.5-7.5 Maleimide Dye-Maleimide Maleimide->Conjugate pH 6.5-7.5

References

800CW Maleimide vs. ICG: A Comparative Guide for Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount for achieving high-quality, reproducible data. For researchers, scientists, and drug development professionals, this choice often narrows down to two prominent dyes: IRDye® 800CW maleimide and Indocyanine Green (ICG). This guide provides an objective, data-driven comparison of these two fluorophores to aid in the selection of the optimal agent for specific research applications.

Key Performance Characteristics: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and ICG, offering a direct comparison of their optical and physicochemical properties.

PropertyIRDye® 800CWIndocyanine Green (ICG)Reference
Excitation Maximum (λex) ~774 nm~780 nm[1][2]
Emission Maximum (λem) ~789 nm~820 nm[1][3]
Molar Extinction Coefficient (ε) ~240,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) ~0.08 - 0.12 (conjugated to HSA in fetal bovine serum)~0.009 (in aqueous solution)
Molecular Weight (Maleimide form) ~1247 g/mol Not readily available in maleimide form, NHS ester is ~949 g/mol
Solubility High water solubilityPoorly soluble in saline, better in DMSO
In Vivo Performance MetricIRDye® 800CW ConjugateICG Conjugate/ComplexKey FindingsReference
Signal Stability (24h post-injection) No decrease in fluorescence signalStrong decrease or complete disappearance of signal800CW conjugate shows significantly higher retention and signal stability in vivo.
Quantum Yield (in serum) Relative quantum yield of 0.96Relative quantum yield of 1.0Quantum yields are very similar in a serum environment.
Signal-to-Noise Ratio (SNR) Generally higher SNR, especially at lower concentrationsSNR can be affected by quenching at higher concentrations800CW demonstrates higher sensitivity for detecting low concentrations.
Tumor-to-Background Ratio (TBR) Consistently high TBR in targeted imagingLower TBR due to non-specific accumulation and faster clearanceTargeted 800CW conjugates provide better tumor delineation.

In-Depth Performance Analysis

Superior Brightness and Sensitivity of this compound

IRDye® 800CW exhibits a significantly higher molar extinction coefficient compared to ICG, meaning it absorbs light more efficiently. Coupled with a respectable quantum yield, this translates to a brighter fluorescent signal, which is a critical advantage for detecting low-abundance targets in vivo. The higher signal-to-noise ratio observed with 800CW, particularly at lower concentrations, underscores its superior sensitivity.

Enhanced In Vivo Stability and Signal Retention

A key differentiator between the two dyes is their in vivo stability. When conjugated to biomolecules, 800CW demonstrates remarkable stability, with minimal signal degradation even 24 hours post-injection. In contrast, ICG, which is typically administered as a non-covalent complex with human serum albumin (HSA), is rapidly cleared from circulation, leading to a significant drop in signal intensity over time. This makes 800CW the preferred choice for longitudinal studies that require consistent signal over extended periods.

Covalent Conjugation for Targeted Imaging

800CW is primarily available with a maleimide functional group, enabling stable, covalent conjugation to thiol groups on proteins and antibodies. This allows for the development of highly specific targeted imaging agents. While ICG can also be chemically modified for conjugation, its inherent instability and tendency to aggregate can complicate the preparation and purification of well-defined bioconjugates. The stable thioether bond formed by the maleimide reaction ensures that the fluorophore remains attached to the targeting moiety, leading to higher tumor-to-background ratios and clearer delineation of target tissues.

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the covalent labeling of an antibody with IRDye® this compound.

Materials:

  • Antibody to be labeled (at 2-10 mg/mL)

  • IRDye® this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction (if necessary): If the antibody does not have free thiol groups, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, the excess reducing agent must be removed prior to conjugation.

  • Dye Preparation: Dissolve IRDye® this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the dissolved this compound to the reduced antibody solution at a 10:1 to 20:1 molar ratio of dye to antibody. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 774 nm (for 800CW).

In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines a general procedure for in vivo imaging in a mouse model.

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • 800CW- or ICG-labeled imaging agent

  • In vivo imaging system (e.g., IVIS, Pearl Trilogy) with appropriate filters

  • Anesthetic

Procedure:

  • Agent Administration: Administer the fluorescently labeled agent to the animal via an appropriate route (e.g., intravenous tail vein injection). The dose will depend on the specific agent and application.

  • Imaging Timepoints: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess biodistribution and target accumulation.

  • Image Acquisition: Anesthetize the animal and place it in the imaging system. Acquire fluorescence images using the appropriate excitation and emission filter sets for the chosen dye. A white light image should also be acquired for anatomical reference.

  • Ex Vivo Analysis (Optional): At the end of the study, euthanize the animal and dissect major organs and the tumor. Image the excised tissues to quantify the fluorescence signal in each organ.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) drawn around the tumor and other tissues to determine the tumor-to-background ratio.

Visualizing the Workflow and Pathways

Antibody_Conjugation cluster_reduction Antibody Reduction (Optional) cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody with Disulfide Bonds TCEP Add TCEP Antibody->TCEP Reduced_Antibody Reduced Antibody with Free Thiols (-SH) TCEP->Reduced_Antibody Reaction Incubate (RT, 2h or 4°C, o/n) Reduced_Antibody->Reaction Dye This compound in DMSO Dye->Reaction Conjugate_Mix Antibody-800CW Conjugate Mixture Reaction->Conjugate_Mix Column Size-Exclusion Chromatography Conjugate_Mix->Column Purified_Conjugate Purified Antibody-800CW Column->Purified_Conjugate Free_Dye Free Dye Column->Free_Dye

Caption: Workflow for covalent antibody conjugation with this compound.

InVivo_Imaging_Workflow cluster_preparation Preparation cluster_procedure Imaging Procedure cluster_analysis Data Analysis Animal Tumor-Bearing Animal Model Injection Agent Administration (e.g., IV Injection) Animal->Injection Agent Fluorescent Imaging Agent (800CW or ICG) Agent->Injection Imaging In Vivo Imaging (Multiple Timepoints) Injection->Imaging ExVivo Ex Vivo Organ Analysis (Optional) Imaging->ExVivo Quantification Fluorescence Quantification (ROI) Imaging->Quantification ExVivo->Quantification TBR Tumor-to-Background Ratio Calculation Quantification->TBR

Caption: General workflow for in vivo near-infrared fluorescence imaging.

Conclusion

For applications requiring high sensitivity, long-term signal stability, and the ability to create targeted imaging agents through stable covalent conjugation, this compound presents clear advantages over ICG. Its superior brightness, in vivo stability, and suitability for creating specific probes make it an exceptional tool for preclinical and translational research. While ICG remains a clinically approved and useful agent for non-targeted applications like angiography, the superior performance characteristics of this compound position it as the preferred choice for advanced, targeted molecular imaging studies.

References

Stability of 800CW Maleimide Conjugates Over Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the long-term stability of fluorescently labeled conjugates is a critical factor for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of the stability of IRDye 800CW maleimide conjugates over time, with a comparative look at other near-infrared (NIR) alternatives. This guide is based on experimental data to aid in the selection of the most appropriate fluorescent probe for your research needs.

Understanding the Stability of Maleimide Conjugates

Maleimide chemistry is widely used for conjugating fluorescent dyes to proteins and antibodies via a thiol-reactive maleimide group that forms a stable thioether bond with a sulfhydryl group on the target molecule. However, the stability of this linkage can be a concern over time. The primary mechanism of instability is a retro-Michael reaction, which can lead to the detachment of the dye from the protein. This process can be influenced by factors such as pH, temperature, and the presence of other thiol-containing molecules.

Strategies to enhance the stability of maleimide conjugates include the hydrolysis of the succinimide ring to form a stable succinamic acid derivative. This can be promoted by using N-aryl substituted maleimides or by adjusting the pH of the storage buffer.

Long-Term Stability of an IRDye this compound Conjugate: A Case Study

A long-term stability study of a cGMP-produced panitumumab-IRDye800CW antibody-dye conjugate provides valuable insights into the performance of this compound conjugates over an extended period. The study monitored the stability of a single batch over 4.5 years (54 months)[1].

The key stability-indicating parameters measured were:

  • Purity: Assessed by HPLC-SEC to detect aggregation.

  • Percentage of Free Dye: Quantified by HPLC-SEC to measure dye detachment.

  • Dye-to-Protein Ratio: Determined by spectrophotometry to assess the integrity of the conjugate.

  • Binding Activity: Measured to ensure the biological function of the antibody is retained.

The results of this study are summarized in the table below:

Timepoint (Months)Monomer Purity (%)Free Dye (%)Dye:Protein Ratio
0>95<5~2.5
3>95<5~2.5
6>95<5~2.5
12>95<5~2.5
18>95<5~2.5
24>95<5~2.5
30>95<5~2.5
36>95<5~2.5
42Slightly <95<5~2.5
54Slightly <95<5~2.5

Data extrapolated from figures in the source material[1].

The study concluded that the panitumumab-IRDye800CW conjugate was stable and safe to administer over a 54-month period, with only minor increases in protein aggregation observed at the 42 and 54-month time points. The levels of free dye remained consistently low throughout the study, indicating a high degree of stability of the maleimide-dye linkage.

Comparative Performance of NIR Dyes

While direct, long-term, side-by-side stability data for various NIR dye maleimide conjugates is limited in publicly available literature, we can compare their properties based on available information regarding their photostability, tendency for aggregation, and general chemical stability.

FeatureIRDye 800CWAlexa Fluor 790Cy7
Excitation Max (nm) ~774~782~750
Emission Max (nm) ~789~805~776
Relative Photostability HighHigherLower
Tendency for Aggregation LowerLowerHigher
Chemical Stability of Conjugate High (as evidenced by long-term study)Generally highProne to photobleaching and potential dye degradation

Experimental Protocols

Accurate assessment of conjugate stability is crucial. Below are detailed methodologies for key experiments.

Protocol 1: Maleimide Dye Conjugation to an Antibody

This protocol outlines the general steps for labeling an antibody with a maleimide-functionalized NIR dye like IRDye 800CW.

Workflow for Antibody Conjugation with Maleimide Dye

G Workflow for Antibody Conjugation with Maleimide Dye cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification cluster_char Characterization A 1. Reduce Antibody Disulfide Bonds (e.g., with TCEP) B 2. Remove Reducing Agent (e.g., desalting column) A->B D 4. Mix Antibody and Dye (pH 6.5-7.5) B->D C 3. Dissolve Maleimide Dye (e.g., in DMSO) C->D E 5. Incubate (e.g., 2 hours at RT) D->E F 6. Remove Unconjugated Dye (e.g., size-exclusion chromatography) E->F G 7. Determine Dye-to-Protein Ratio (Spectrophotometry) F->G

Caption: A general workflow for the conjugation of a maleimide dye to an antibody.

Materials:

  • Antibody of interest

  • IRDye this compound (or other maleimide-functionalized dye)

  • Reducing agent (e.g., TCEP)

  • Anhydrous DMSO

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)

  • Desalting columns

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: If necessary, reduce the antibody's disulfide bonds to generate free sulfhydryl groups. This is typically done using a reducing agent like TCEP.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column.

  • Dye Preparation: Dissolve the maleimide dye in anhydrous DMSO to create a stock solution.

  • Conjugation Reaction: Add the dye stock solution to the reduced antibody solution in the reaction buffer. The optimal molar ratio of dye to antibody should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye from the labeled antibody using a size-exclusion chromatography column.

  • Characterization: Determine the dye-to-protein ratio by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~774 nm for IRDye 800CW).

Protocol 2: Assessing Conjugate Stability by HPLC

This protocol describes how to assess the stability of the fluorescent conjugate over time by monitoring the amount of free dye.

Workflow for Assessing Conjugate Stability

G Workflow for Assessing Conjugate Stability cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation A 1. Store Conjugate under Defined Conditions (e.g., 4°C, -20°C, -80°C) B 2. Collect Aliquots at Different Time Points A->B C 3. Analyze by Size-Exclusion HPLC B->C D 4. Quantify Peaks (Intact Conjugate vs. Free Dye) C->D E 5. Plot % Intact Conjugate vs. Time D->E

Caption: A workflow for evaluating the stability of a fluorescent conjugate over time.

Materials:

  • Fluorescently labeled antibody conjugate

  • Storage buffer (e.g., PBS)

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system with a fluorescence detector

Procedure:

  • Storage: Store aliquots of the purified conjugate at different temperatures (e.g., 4°C, -20°C, and -80°C) and protected from light.

  • Time Points: At designated time points (e.g., 0, 1, 3, 6, 12, 24, 36, 48, and 54 months), remove an aliquot from each storage condition for analysis.

  • HPLC Analysis: Analyze each aliquot by SEC-HPLC. The mobile phase and column should be chosen to effectively separate the intact conjugate from any free dye.

  • Quantification: Integrate the peak areas corresponding to the intact conjugate and the free dye using the fluorescence detector signal.

  • Data Analysis: Calculate the percentage of intact conjugate at each time point relative to the initial time point (T=0). Plot the percentage of intact conjugate over time to determine the stability profile.

Conclusion

References

A Researcher's Guide to Thiol Conjugation: Comparing Maleimide Chemistry with Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the conjugation of molecules to cysteine residues via maleimide chemistry has been a cornerstone of bioconjugation, pivotal in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized materials. The reaction's speed and high selectivity for thiols under physiological conditions have made it a default method for many researchers.[1][] However, the stability of the resulting thiosuccinimide linkage has emerged as a significant concern. Under physiological conditions, this bond is susceptible to a retro-Michael reaction, leading to thiol exchange with endogenous molecules like glutathione or albumin.[3][4][5] This instability can cause premature payload release in ADCs, leading to off-target toxicity and reduced therapeutic efficacy, prompting the development of more robust alternatives.

This guide provides an objective comparison of maleimide chemistry with its principal alternatives, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to help researchers select the optimal chemistry for their specific applications.

Core Reaction Mechanisms: Maleimide vs. The Alternatives

The fundamental differences in stability and reactivity among thiol conjugation chemistries stem from their underlying reaction mechanisms.

1. Maleimide-Thiol Chemistry: This reaction proceeds via a Michael addition, where a nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring. The resulting thiosuccinimide linkage is formed rapidly at neutral pH (6.5-7.5). However, this reaction is reversible (retro-Michael addition). A competing, irreversible hydrolysis of the succinimide ring can occur, forming a stable succinamic acid derivative that prevents deconjugation.

G cluster_main Maleimide-Thiol Conjugation & Stability Pathways Protein_SH Protein-SH Thiosuccinimide Thiosuccinimide Adduct (Unstable) Protein_SH->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleimide Maleimide Reagent Maleimide->Thiosuccinimide Protein_S_Maleimide Deconjugated Protein-SH Thiosuccinimide->Protein_S_Maleimide Retro-Michael (Reversible) Exchanged_Thiol Exchanged Thiol Adduct Thiosuccinimide->Exchanged_Thiol Thiol Exchange (e.g., Glutathione) Hydrolyzed_Adduct Hydrolyzed Ring-Opened Adduct (Stable) Thiosuccinimide->Hydrolyzed_Adduct Irreversible Hydrolysis (Stabilization)

Figure 1: Reaction pathways for maleimide-thiol adducts.

2. Key Alternative Chemistries:

  • Iodoacetamide: Relies on a second-order nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon adjacent to the iodine, displacing the iodide ion to form a highly stable, irreversible thioether bond.

  • Vinyl Sulfone: Also utilizes a Michael addition mechanism. While mechanistically similar to maleimides, the resulting thioether linkage is significantly more stable and resistant to the retro-Michael reaction.

  • Thiol-Ene Reaction: A radical-mediated reaction, typically initiated by light in the presence of a photoinitiator. A thiyl radical is generated, which then adds across an alkene ('ene') to form an irreversible and highly stable thioether bond. This allows for spatial and temporal control over the conjugation process.

  • Pyridyl Disulfide: This chemistry involves a thiol-disulfide exchange. A thiol on the protein attacks the disulfide bond of the reagent, releasing pyridine-2-thione and forming a new disulfide bond between the protein and the reagent. This linkage is cleavable by reducing agents.

G cluster_alternatives Mechanisms of Alternative Thiol Conjugation Chemistries Thiol Protein-SH Stable_Adduct1 Stable Thioether (SN2) Thiol->Stable_Adduct1 Stable_Adduct2 Stable Thioether (Michael Add.) Thiol->Stable_Adduct2 Stable_Adduct3 Stable Thioether (Radical Add.) Thiol->Stable_Adduct3 Iodoacetamide Iodoacetamide Iodoacetamide->Stable_Adduct1 SN2 Reaction Vinyl_Sulfone Vinyl Sulfone Vinyl_Sulfone->Stable_Adduct2 Michael Addition Thiol_Ene Alkene + Initiator Thiol_Ene->Stable_Adduct3 Radical Thiol-Ene

Figure 2: Overview of stable bond-forming alternative mechanisms.

Quantitative Performance Comparison

The choice of conjugation chemistry often involves a trade-off between reaction speed, specificity, and the stability of the final product. The table below summarizes the key performance characteristics of maleimides and their alternatives.

FeatureMaleimideIodoacetamideVinyl SulfoneThiol-Ene (Radical)Pyridyl DisulfideJulia-Kocienski Reagents
Reaction Type Michael AdditionSN2 SubstitutionMichael AdditionRadical AdditionThiol-Disulfide ExchangeNucleophilic Aromatic Substitution
Reaction pH 6.5 - 7.5> 7.5 (optimally 8.0-8.5)7.5 - 9.0PhysiologicalPhysiological5.8 - 8.0
Reaction Speed Very Fast (minutes)Moderate to Slow (hours)Slow (minutes-hours)Very Fast (seconds to minutes)Fast (minutes)Very Fast (minutes)
Linkage Stability Moderate (prone to retro-Michael)Very High (irreversible thioether)High (stable thioether)Very High (stable thioether)Reversible (cleavable disulfide)Very High (stable in plasma)
Specificity High for thiols at pH < 7.5Lower (can react with amines/His at high pH)High for thiolsHigh (orthogonal to most functional groups)High for thiolsHigh for thiols
Key Advantage Rapid, well-establishedForms highly stable bondsForms stable bondsSpatiotemporal control, very stableReversible linkage, easy monitoringForms highly stable bonds, rapid kinetics
Key Disadvantage Linkage instability, thiol exchangeSlower kinetics, potential for side reactionsSlower kinetics than maleimideRequires photoinitiator and light sourceCleaved by reducing agentsNewer chemistry, reagent availability

Experimental Protocols & Workflows

Successful bioconjugation relies on carefully planned and executed experimental protocols.

General Experimental Workflow

Most thiol conjugation procedures follow a similar series of steps, from protein preparation to final purification.

G cluster_workflow General Thiol Conjugation Workflow start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer) start->prep_protein reduce 2. Reduce Disulfides (Optional) (e.g., with TCEP) prep_protein->reduce remove_reductant 3. Remove Reducing Agent (e.g., desalting column) reduce->remove_reductant If TCEP is not used prep_reagent 4. Prepare Reagent Stock (e.g., 10 mM in DMSO/DMF) reduce->prep_reagent If TCEP is used remove_reductant->prep_reagent conjugate 5. Conjugation Reaction (Incubate protein + reagent) prep_reagent->conjugate quench 6. Quench Reaction (Optional) (Add excess free thiol) conjugate->quench purify 7. Purify Conjugate (SEC or dialysis) quench->purify end End purify->end

Figure 3: A generalized workflow for thiol-reactive labeling.
Protocol 1: Maleimide-Thiol Conjugation

This protocol is a standard procedure for labeling proteins with maleimide-containing reagents.

  • Buffer Preparation: Prepare a degassed reaction buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.0-7.5. Buffers should be free of free thiols (e.g., DTT, beta-mercaptoethanol).

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • (Optional) If targeting cysteines in disulfide bonds, add a 10-fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed via a desalting column before adding the maleimide reagent.

  • Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF.

  • Conjugation: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein. Incubate for 1-2 hours at room temperature or 4°C overnight, protected from light.

  • Quenching: Quench the reaction by adding a free thiol compound (e.g., 2-mercaptoethanol or cysteine) to a final concentration of 1-10 mM to consume any excess maleimide reagent.

  • Purification: Remove the excess reagent and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.

Protocol 2: Iodoacetamide-Thiol Conjugation

This protocol is adapted for the SN2 reaction of iodoacetamides, which requires slightly different pH conditions.

  • Buffer Preparation: Prepare a degassed reaction buffer at a slightly alkaline pH, such as a bicarbonate or borate buffer at pH 8.0-8.5, to ensure the cysteine thiol group is sufficiently deprotonated.

  • Protein Preparation: Prepare the protein solution as described in the maleimide protocol. The use of TCEP for reduction is also compatible here.

  • Reagent Preparation: Prepare a 10 mM stock solution of the iodoacetamide reagent in DMSO or DMF.

  • Conjugation: Add the iodoacetamide stock solution to the protein solution (typically 10-20 fold molar excess). Incubate the reaction for 2 hours at room temperature in the dark. Reaction times may need to be extended compared to maleimides.

  • Quenching: Quench the reaction by adding a small molecule thiol like 2-mercaptoethanol or DTT.

  • Purification: Purify the labeled protein using SEC, dialysis, or a similar method to remove unreacted reagents.

Protocol 3: Vinyl Sulfone-Thiol Conjugation

This protocol outlines the steps for using vinyl sulfone reagents, which provide a more stable conjugate.

  • Buffer Preparation: Prepare a reaction buffer at pH 7.5-9.0. Higher pH increases the reaction rate.

  • Protein and Reagent Preparation: Follow the same steps as for the maleimide protocol to prepare the protein and a 10 mM stock solution of the vinyl sulfone reagent.

  • Conjugation: Add the vinyl sulfone reagent to the protein solution. Due to slower kinetics compared to maleimides, the reaction may require longer incubation times (e.g., 2-24 hours) or slightly elevated temperatures (e.g., 37°C) to achieve high yields. The reaction progress should be monitored analytically (e.g., via HPLC-MS).

  • Quenching and Purification: Follow the same quenching and purification steps as outlined in the previous protocols to obtain the final conjugate.

Conclusion: Selecting the Right Tool for the Job

While maleimide chemistry remains a rapid and efficient method for thiol conjugation, its significant drawback of linkage instability makes it unsuitable for applications requiring long-term in vivo stability, such as the development of next-generation ADCs. For these applications, alternatives that form more robust covalent bonds are superior.

  • For Maximum Stability: Iodoacetamides, vinyl sulfones, radical-mediated thiol-ene reactions, and Julia-Kocienski-like reagents all provide highly stable thioether linkages. Iodoacetamides are a well-established alternative, though they require more alkaline conditions and may have off-target reactivity. Vinyl sulfones offer a good balance of stability and reactivity, while thiol-ene reactions provide exceptional stability and the unique advantage of spatiotemporal control.

  • For Reversible Conjugation: Pyridyl disulfide reagents are the ideal choice when a cleavable linkage is desired, for example, in drug delivery systems designed to release a payload in the reductive environment of a cell.

  • For Improving Maleimide Chemistry: If sticking with the maleimide scaffold is preferred, next-generation maleimides that promote rapid hydrolysis of the thiosuccinimide ring or undergo rearrangement to a more stable structure (e.g., a thiazine) offer a path to overcoming the inherent instability of the traditional linkage.

Ultimately, the choice of conjugation chemistry should be guided by the specific requirements of the application, balancing the need for reaction efficiency, selectivity, and, most critically, the stability of the final bioconjugate.

References

A Comparative Guide to the Quality Control of 800CW Maleimide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled proteins, ensuring the quality and consistency of these conjugates is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of the quality control parameters for proteins labeled with the near-infrared dye IRDye 800CW maleimide against alternative labeling strategies. The following sections detail key quality control assays, present comparative data, and provide the necessary experimental protocols to empower researchers to make informed decisions for their specific applications.

Key Quality Control Parameters

The quality of a fluorescently labeled protein is determined by several critical factors:

  • Degree of Labeling (DOL): The molar ratio of dye to protein is a crucial parameter that influences signal intensity and potential artifacts. Over-labeling can lead to fluorescence quenching and altered protein function, while under-labeling results in a poor signal-to-noise ratio.[1]

  • Purity and Aggregation: The labeling and purification processes can sometimes induce protein aggregation or leave unreacted dye, both of which can interfere with downstream applications.

  • Stability: The stability of the dye-protein linkage, particularly in biological fluids like serum, is critical for in vivo studies and long-term experiments.

  • Functional Integrity: It is essential to verify that the labeling process does not compromise the biological activity of the protein, such as its binding affinity or enzymatic function.

Comparison of this compound with Alternative Labeling Chemistries

While this compound is a widely used thiol-reactive dye, several alternatives offer distinct advantages. This section compares this compound to other labeling strategies across key quality control metrics.

Stability: Maleimide vs. Next-Generation Thiol-Reactive Chemistries

A significant drawback of the conventional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, leading to the exchange of the label with other thiol-containing molecules like albumin in serum.[2][3] This can result in a loss of signal from the target protein and potential off-target effects.

Next-generation thiol-reactive chemistries, such as those based on Julia-Kocienski-like reagents (e.g., phenyloxadiazole sulfones), form more stable thioether bonds.[1][4]

Table 1: Comparison of Conjugate Stability in Human Plasma

Labeling ChemistryConjugate Half-life in Human Plasma (hours)Reference
Maleimide-based59.9
Phenyloxadiazole sulfone-based117
Benzothiazole sulfone-based135

As the data indicates, next-generation thiol-reactive linkers offer significantly enhanced stability in a biological milieu, a critical consideration for in vivo applications.

Impact on Protein Function: A Quantitative Look at Binding Affinity

The conjugation of any molecule to a protein has the potential to alter its structure and function. It is therefore crucial to experimentally validate the functional integrity of the labeled protein. One key parameter is the dissociation constant (Kd), which measures the affinity of a protein for its binding partner.

A study by Yasui and Ciborowski investigated the effect of Cy3 labeling on the binding kinetics of streptavidin to a peptide ligand. While not specific to 800CW, this study provides a quantitative framework for assessing the impact of labeling on protein function.

Table 2: Effect of Fluorescent Labeling on Protein-Ligand Binding Affinity

ProteinLigandLabelFold Change in KdReference
StreptavidinLinear PeptideCy33-4 fold increase
StreptavidinCyclic PeptideCy3~2 fold increase

This data highlights that fluorescent labeling can indeed reduce the binding affinity of a protein. The magnitude of this effect is dependent on the specific protein, ligand, and the nature of the dye. Therefore, it is imperative to perform functional validation for each specific labeled protein.

Experimental Protocols

To ensure robust and reproducible quality control, detailed experimental protocols are essential.

Protocol 1: Determination of Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~774 nm for IRDye 800CW).

Materials:

  • Labeled protein solution

  • Spectrophotometer

  • Quartz cuvette

Procedure:

  • Ensure the labeled protein is thoroughly purified from any unconjugated dye.

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and the absorbance maximum of the dye (Amax).

  • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where CF is the correction factor (A280 of the dye / Amax of the dye) and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the DOL using the following formula: DOL = Amax / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of the dye.

Protocol 2: Assessment of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, making it an ideal method for detecting high-molecular-weight aggregates.

Materials:

  • Labeled protein solution

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system with UV and fluorescence detectors

  • SEC running buffer (e.g., PBS)

Procedure:

  • Equilibrate the SEC column with the running buffer.

  • Inject a known amount of the labeled protein onto the column.

  • Monitor the elution profile using both UV (e.g., 280 nm) and fluorescence detectors.

  • The appearance of peaks eluting earlier than the monomeric protein indicates the presence of soluble aggregates. The percentage of aggregation can be quantified by integrating the peak areas.

Protocol 3: Serum Stability Assay

This assay assesses the stability of the dye-protein linkage in a biologically relevant matrix.

Materials:

  • Labeled protein

  • Human or animal serum

  • Incubator at 37°C

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Incubate the labeled protein in serum at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 96 hours), take aliquots of the mixture.

  • Separate the proteins in the aliquots by SDS-PAGE.

  • Scan the gel using a fluorescence imager to visualize the labeled protein band.

  • Quantify the fluorescence intensity of the protein band at each time point. A decrease in intensity over time indicates cleavage of the dye from the protein. The half-life of the conjugate can be calculated from this data.

Visualizing Workflows and Concepts

To further clarify the experimental processes and logical relationships, the following diagrams are provided.

experimental_workflow cluster_labeling Protein Labeling cluster_qc Quality Control Protein Protein Labeled_Protein Labeled Protein Protein->Labeled_Protein Thiol-Maleimide Reaction 800CW_Maleimide This compound 800CW_Maleimide->Labeled_Protein DOL Degree of Labeling Labeled_Protein->DOL SEC Size Exclusion Chromatography Labeled_Protein->SEC MS Mass Spectrometry Labeled_Protein->MS Stability Serum Stability Labeled_Protein->Stability Function Functional Assay Labeled_Protein->Function

Fig. 1: Experimental workflow for labeling and quality control.

signaling_pathway Labeled_Antibody Labeled Antibody Binding Binding Labeled_Antibody->Binding Target_Antigen Target Antigen on Cell Surface Target_Antigen->Binding Internalization Internalization Binding->Internalization Signal_Detection Fluorescence Signal Detection Internalization->Signal_Detection logical_relationship High_Quality_Conjugate High-Quality Labeled Protein Optimal_DOL Optimal DOL High_Quality_Conjugate->Optimal_DOL High_Purity High Purity (>95%) High_Quality_Conjugate->High_Purity Low_Aggregation Low Aggregation (<5%) High_Quality_Conjugate->Low_Aggregation High_Stability High Stability High_Quality_Conjugate->High_Stability Maintained_Function Maintained Function High_Quality_Conjugate->Maintained_Function

References

Comparative Analysis: 800CW NHS Ester vs. Maleimide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and therapeutic development. The choice of reactive chemistry is critical for the success of these applications, dictating the specificity, stability, and functionality of the resulting conjugate. This guide provides a comprehensive comparative analysis of two of the most prevalent reactive moieties for the near-infrared dye 800CW: N-hydroxysuccinimide (NHS) esters and maleimides.

Executive Summary

800CW NHS esters and maleimides are powerful tools for bioconjugation, each with distinct advantages and disadvantages. 800CW NHS esters are amine-reactive and are ideal for general protein labeling, targeting the abundant lysine residues and the N-terminus. This often results in a higher degree of labeling but can lead to heterogeneous products. In contrast, 800CW maleimides are thiol-reactive, offering site-specific conjugation to the less abundant cysteine residues. This approach yields more homogeneous conjugates, which is often crucial for functional studies and the development of therapeutics like antibody-drug conjugates (ADCs). The stability of the resulting linkage is another key differentiator, with the amide bond formed by NHS esters being exceptionally stable, while the thioether bond from maleimides can be susceptible to a retro-Michael reaction.

Data Presentation

The following tables summarize the key performance characteristics and quantitative data for 800CW NHS ester and maleimide conjugation chemistries.

Table 1: General Performance Characteristics
Feature800CW NHS Ester800CW Maleimide
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Reaction Type AcylationMichael Addition
Optimal pH 7.2 - 8.5[1][2]6.5 - 7.5[3][4]
Reaction Speed Moderate (30 min - 2 hours)[5]Fast (minutes to a few hours)
Specificity Low (targets multiple lysines)High (targets less abundant cysteines)
Resulting Linkage Amide bondThioether bond (Thiosuccinimide)
Bond Stability Very HighModerate to High (can be reversible)
Homogeneity Heterogeneous conjugatesHomogeneous conjugates
Table 2: Quantitative Performance Comparison
Parameter800CW NHS EsterThis compound
Typical Molar Excess (Dye:Protein) 10-20 fold10-20 fold
Typical Conjugation Efficiency 15-40%50-90%
Half-life of Reactive Group (in aqueous buffer) ~10-15 minutes at pH 8.5More stable than NHS ester
Half-life of Conjugate (in human plasma) Very long (Amide bond is highly stable)Variable (days to weeks, susceptible to thiol exchange)

Note: The values presented are typical and can vary depending on the specific protein, buffer conditions, and experimental setup.

Experimental Protocols

Protocol 1: Protein Labeling with 800CW NHS Ester

This protocol describes a general procedure for labeling a protein with an 800CW NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS or HEPES)

  • 800CW NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • 800CW NHS Ester Preparation: Immediately before use, dissolve the 800CW NHS ester in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the 800CW NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 30 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with an this compound.

Materials:

  • Protein of interest containing a free thiol group

  • Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfides is needed)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM phosphate buffer with 5 mM EDTA, pH 6.5-7.5

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the TCEP using a desalting column.

  • This compound Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Mandatory Visualization

Reaction Mechanisms

G Figure 1. Reaction Mechanism of 800CW NHS Ester with a Primary Amine cluster_0 800CW NHS Ester cluster_1 Protein 800CW_NHS 800CW-CO-O-NHS Protein_Amide 800CW-CO-NH-Protein (Stable Amide Bond) 800CW_NHS->Protein_Amide pH 7.2-8.5 Protein_NH2 Protein-NH2 (Lysine) Protein_NH2->Protein_Amide NHS N-Hydroxysuccinimide (Leaving Group)

Caption: Reaction of 800CW NHS ester with a primary amine on a protein.

G Figure 2. Reaction Mechanism of this compound with a Thiol cluster_0 This compound cluster_1 Protein 800CW_Mal 800CW-Maleimide Protein_Thioether 800CW-Thioether-Protein (Thiosuccinimide) 800CW_Mal->Protein_Thioether pH 6.5-7.5 Protein_SH Protein-SH (Cysteine) Protein_SH->Protein_Thioether

Caption: Reaction of this compound with a thiol group on a protein.

Experimental Workflow

G Figure 3. General Experimental Workflow for Protein Bioconjugation Start Start Protein_Prep Protein Preparation (Buffer Exchange, Reduction if needed) Start->Protein_Prep Conjugation Conjugation Reaction (Mix Protein and Dye) Protein_Prep->Conjugation Dye_Prep Dye Preparation (Dissolve in DMSO/DMF) Dye_Prep->Conjugation Incubation Incubation (Time and Temperature) Conjugation->Incubation Purification Purification (Remove excess dye) Incubation->Purification Analysis Analysis (DOL, Purity, Functionality) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the bioconjugation of proteins.

Conclusion

The choice between 800CW NHS ester and this compound is highly dependent on the specific application. For applications requiring a high degree of labeling and where conjugate heterogeneity is acceptable, 800CW NHS esters are a robust and reliable choice, forming highly stable amide bonds. For applications demanding site-specificity and conjugate homogeneity, such as in the development of targeted therapeutics or for precise FRET studies, 800CW maleimides are the superior option. Researchers should carefully consider the trade-offs between specificity, stability, and the nature of the target biomolecule to select the optimal conjugation chemistry for their experimental needs.

References

Safety Operating Guide

Proper Disposal of 800CW Maleimide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 800CW maleimide. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal protocols.

IRDye® this compound is a near-infrared fluorescent dye functionalized with a maleimide group, designed for the covalent labeling of biomolecules containing free sulfhydryl groups. While an invaluable tool in research, its reactive nature necessitates stringent disposal procedures to ensure personnel safety and environmental protection. Adherence to these guidelines is crucial for minimizing risks and maintaining regulatory compliance within the laboratory.

Immediate Safety and Handling

Before commencing any disposal procedure, it is imperative to handle this compound with the utmost care in a designated laboratory area.

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to prevent the inhalation of any dust or aerosols.

Storage: Store this compound at -20°C in a desiccated, dark environment to preserve its stability. Ensure the container is tightly sealed when not in use.

Solvents: this compound is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Handle these solvents with appropriate caution.

Hazard and Precautionary Data

The following table summarizes key hazard information. Users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information.

Hazard CategoryClassificationPrecautionary Measures
Acute Toxicity Varies by manufacturer; consult SDS.Do not ingest, inhale, or allow contact with skin and eyes. Wash thoroughly after handling.
Skin Corrosion/Irritation Varies by manufacturer; consult SDS.Wear protective gloves, lab coat, and eye protection. In case of contact, flush the affected area with copious amounts of water.
Serious Eye Damage/Irritation Varies by manufacturer; consult SDS.Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.
Environmental Hazard Varies by manufacturer; consult SDS.Avoid release to the environment. Dispose of contents/container in accordance with local/regional/national/international regulations.

Step-by-Step Disposal Protocol

The primary principle for the safe disposal of this compound is the deactivation of its reactive maleimide group prior to collection as hazardous chemical waste. This is achieved by quenching the maleimide with an excess of a thiol-containing compound.

Experimental Protocol: Deactivation of this compound

Objective: To neutralize the reactive maleimide moiety of this compound to form a stable, less reactive thioether adduct.

Materials:

  • Waste this compound solution (in an appropriate solvent like DMSO or a buffer).

  • Quenching solution: A freshly prepared ~100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME), dithiothreitol (DTT), or L-cysteine in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Designated hazardous chemical waste container.

  • Appropriate PPE (lab coat, gloves, safety glasses).

Procedure:

  • Preparation of Quenching Solution: In a chemical fume hood, prepare the quenching solution. For example, to prepare a 100 mM BME solution, add the appropriate amount of BME to PBS.

  • Deactivation Reaction:

    • In a designated and properly labeled hazardous chemical waste container, add the waste this compound solution.

    • Add the quenching solution to the waste container. A significant molar excess (e.g., 10-fold or greater) of the thiol compound to the estimated amount of this compound is recommended to ensure complete reaction.

    • Gently swirl the container to mix the contents.

  • Incubation:

    • Loosely cap the waste container to avoid pressure buildup, but ensure it is not open to the environment.

    • Allow the reaction to proceed for at least 2 hours at room temperature. This incubation period ensures the complete quenching of the maleimide group.

  • Final Disposal:

    • The deactivated this compound solution is still considered hazardous chemical waste.

    • Securely cap the waste container.

    • Store the container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Waste Management Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_final_disposal Final Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid this compound waste_type->solid_waste Solid liquid_waste Unused/Waste this compound Solution waste_type->liquid_waste Liquid contaminated_waste Contaminated Labware (pipette tips, tubes, gloves) waste_type->contaminated_waste Contaminated Materials solid_container Place in labeled, sealed hazardous waste container solid_waste->solid_container collect_waste Collect all waste streams solid_container->collect_waste deactivate Deactivate with excess thiol solution (e.g., BME, DTT) liquid_waste->deactivate incubate Incubate for >= 2 hours at room temperature deactivate->incubate incubate->collect_waste contaminated_container Collect in designated hazardous waste container contaminated_waste->contaminated_container contaminated_container->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste ehs_pickup Arrange for EHS pickup and disposal store_waste->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Logical Relationships in this compound Disposal cluster_principles Core Principles cluster_actions Required Actions cluster_outcomes Desired Outcomes safety Personnel Safety ppe Wear Appropriate PPE safety->ppe deactivation Chemical Deactivation (Quenching) safety->deactivation compliance Regulatory Compliance segregation Waste Segregation compliance->segregation labeling Proper Labeling compliance->labeling storage Secure Storage compliance->storage disposal Authorized Disposal (EHS) compliance->disposal environment Environmental Protection environment->deactivation environment->disposal risk_mitigation Mitigation of Chemical Hazards ppe->risk_mitigation deactivation->risk_mitigation safe_environment Safe Laboratory Environment segregation->safe_environment labeling->safe_environment storage->safe_environment disposal->risk_mitigation disposal->safe_environment

Caption: Logical relationships for safe handling and disposal decisions.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.